PRC1 ligand 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H21N7O |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C20H21N7O/c1-2-17(28-11-1)12-22-20-23-13-18(19-25-24-14-27(19)20)15-3-5-16(6-4-15)26-9-7-21-8-10-26/h1-6,11,13-14,21H,7-10,12H2,(H,22,23) |
Clave InChI |
XBGIPIPLHCLDMJ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Gatekeepers of Gene Expression: An In-depth Technical Guide to the Role of PRC1 in Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator that plays a central role in the silencing of key developmental genes, thereby maintaining cellular identity and ensuring proper organismal development. Its dysregulation is implicated in a variety of human diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning PRC1-mediated gene silencing, with a focus on its core components, enzymatic activity, and its intricate interplay with other cellular machinery. We present quantitative data to illustrate the impact of PRC1 on gene expression, detail key experimental protocols for its study, and provide visual representations of its functional pathways to facilitate a deeper understanding of this essential epigenetic modulator.
Introduction to Polycomb Repressive Complex 1 (PRC1)
The Polycomb group (PcG) of proteins are evolutionarily conserved chromatin modifiers that form multi-protein complexes to control gene expression. The two major PcG complexes are Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[1][2] Historically, a hierarchical model proposed that PRC2 is recruited to target genes first, where it catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2] This histone mark is then recognized by the canonical PRC1 (cPRC1) complex, leading to the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1) and subsequent gene silencing.[2] However, recent evidence has challenged this linear model, suggesting a more complex and interdependent relationship between PRC1 and PRC2, with PRC1's catalytic activity now considered a primary driver of Polycomb-mediated gene repression.[3][4]
Mammalian PRC1 complexes are highly diverse and can be broadly categorized into two major classes: canonical (cPRC1) and non-canonical (or variant, vPRC1) complexes.[5][6] This diversity in subunit composition allows for distinct modes of recruitment and functional specialization.
Composition and Diversity of PRC1 Complexes
The core of all PRC1 complexes is a heterodimer of a RING finger protein (RING1A or RING1B) and a PCGF protein (PCGF1-6).[7] RING1A and RING1B are E3 ubiquitin ligases that provide the catalytic activity of the complex.[8] The associated PCGF protein, along with other subunits, defines the specific type of PRC1 complex and influences its function and recruitment to chromatin.
Canonical PRC1 (cPRC1)
Canonical PRC1 complexes are characterized by the presence of a Chromobox (CBX) protein, a Polyhomeotic-like (PHC) protein, and a PCGF protein from the PCGF2/4 subfamily (BMI1/MEL18).[5][7] The chromodomain of the CBX subunit is responsible for recognizing and binding to the H3K27me3 mark deposited by PRC2, providing a mechanism for the recruitment of cPRC1 to PRC2-target genes.[9] cPRC1 is also implicated in chromatin compaction, a process that contributes to the formation of a repressive chromatin environment.[10]
Non-canonical PRC1 (vPRC1)
Non-canonical PRC1 complexes are a more heterogeneous group that lack CBX and PHC subunits. Instead, they contain RYBP (RING1 and YY1 binding protein) or its homolog YAF2, which are "reader" proteins that recognize H2AK119ub1.[5][6] vPRC1 complexes can be formed with any of the six PCGF proteins and are recruited to chromatin independently of H3K27me3.[6] Some vPRC1 complexes, such as those containing KDM2B, can be recruited to CpG islands through the CxxC-zinc finger domain of KDM2B.[6] Other vPRC1 complexes can be recruited by transcription factors.[11] Importantly, vPRC1 complexes are responsible for the majority of H2AK119ub1 in the cell and are now considered the primary drivers of PRC1-mediated gene silencing.[12]
The Central Role of H2AK119 Monoubiquitylation in Gene Silencing
The hallmark enzymatic activity of PRC1 is the monoubiquitylation of histone H2A on lysine 119 (H2AK119ub1), catalyzed by the RING1A/B subunit.[4][8] This bulky histone modification plays a multifaceted role in gene repression.
Direct Inhibition of Transcription
The presence of H2AK119ub1 on nucleosomes is thought to directly impede transcriptional elongation by RNA polymerase II.[13] The ubiquitin moiety may create a steric hindrance that slows or prevents the passage of the polymerase.
Recruitment of Other Repressive Factors
H2AK119ub1 serves as a docking site for various "reader" proteins and complexes that contribute to the establishment and maintenance of a repressive chromatin state. Notably, the vPRC1 subunit RYBP and the PRC2-associated protein JARID2 can both recognize H2AK119ub1, creating a positive feedback loop that reinforces the Polycomb-repressed state.[6]
Crosstalk with PRC2
The relationship between PRC1 and PRC2 is complex and involves reciprocal feedback mechanisms. In the "PRC1-first" model, vPRC1 is recruited to target genes and deposits H2AK119ub1. This mark is then recognized by PRC2, leading to the deposition of H3K27me3 and subsequent recruitment of cPRC1 to further stabilize the repressed state.[4]
Quantitative Insights into PRC1-Mediated Gene Silencing
The development of advanced genomic and proteomic techniques has allowed for a more quantitative understanding of PRC1's role in gene silencing.
PRC1 Subunit Stoichiometry
Quantitative mass spectrometry has provided insights into the subunit composition and stoichiometry of different PRC1 complexes. These studies have confirmed the modular nature of PRC1 and have helped to define the core components and accessory factors of various subcomplexes.
| Complex | Bait Protein | Core Subunits and Stoichiometry (Relative to Bait) | Reference |
| PRC1.2/1.4 (canonical) | PCGF2/4 | RING1A/B (~1), PHC1/2/3 (~1), CBX2/4/6/7/8 (~1) | [14][15] |
| PRC1.1 (non-canonical) | PCGF1 | RING1A/B (~1), RYBP/YAF2 (~1), KDM2B (~1) | [14][15] |
| PRC1.3/1.5 (non-canonical) | PCGF3/5 | RING1A/B (~1), RYBP/YAF2 (~1) | [14][15] |
| PRC1.6 (non-canonical) | PCGF6 | RING1A/B (~1), RYBP/YAF2 (~1) | [14][15] |
Note: The stoichiometry is an approximation based on label-free quantitative mass spectrometry data and can vary depending on the specific experimental conditions and cell type.
Impact on Gene Expression
The knockout or catalytic inactivation of PRC1 components leads to the derepression of a large number of target genes, highlighting its critical role in maintaining gene silencing. The magnitude of this derepression can vary depending on the specific gene and the cellular context.
| PRC1 Perturbation | Number of Derepressed Genes | Fold Change Range | Key Target Genes | Reference |
| RING1A/B knockout in mouse ESCs | ~3,000 | >1.5-fold | Hox gene clusters, developmental transcription factors | [4] |
| PCGF1/3/5/6 knockout in mouse ESCs | ~2,500 | >1.5-fold | A large subset of RING1A/B targets | [12] |
| RING1B catalytic inactivation in mouse ESCs | ~2,800 | >1.5-fold | Similar to RING1A/B knockout | [4] |
Note: The number of derepressed genes and the fold change can vary between studies due to differences in experimental systems, data analysis pipelines, and statistical thresholds.
Signaling Pathways and Logical Relationships
The function of PRC1 in gene silencing can be visualized through signaling pathways and logical relationship diagrams.
Experimental Protocols
The study of PRC1 function relies on a variety of sophisticated molecular biology techniques. Below are detailed methodologies for two key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PRC1
This protocol outlines the steps for performing ChIP-seq to identify the genome-wide binding sites of PRC1 components.
Materials:
-
Cultured cells (e.g., mouse embryonic stem cells)
-
Formaldehyde (B43269) (37%)
-
Glycine (1.25 M)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1)
-
Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against the PRC1 subunit of interest (e.g., RING1B, BMI1)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for sequencing library preparation
Procedure:
-
Crosslinking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the PRC1 subunit of interest overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, and then purify the DNA using a standard DNA purification kit.
-
Sequencing Library Preparation: Prepare a DNA library for high-throughput sequencing according to the manufacturer's instructions.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of PRC1 enrichment.
In Vitro H2A Monoubiquitylation Assay
This protocol describes an in vitro assay to measure the E3 ubiquitin ligase activity of a purified PRC1 complex.[3][16]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)
-
Recombinant ubiquitin
-
Purified PRC1 complex (or RING1B/PCGF heterodimer)
-
Recombinant histone H2A or reconstituted nucleosomes
-
ATP
-
Ubiquitylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against H2A or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitylation reaction buffer.
-
Initiate the Reaction: Add the purified PRC1 complex and the histone H2A substrate to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting.
-
Detection: Probe the membrane with an antibody against H2A to detect the unmodified and monoubiquitylated forms of H2A. The appearance of a higher molecular weight band corresponding to H2A-ubiquitin indicates E3 ligase activity.
Conclusion and Future Directions
PRC1 is a multifaceted epigenetic regulator that is essential for the precise control of gene expression during development. The catalytic activity of PRC1, particularly the monoubiquitylation of H2A at lysine 119, has emerged as a central mechanism of Polycomb-mediated gene silencing. The existence of diverse PRC1 subcomplexes with distinct recruitment mechanisms and functional roles adds another layer of complexity to its regulation.
Future research will likely focus on further dissecting the specific functions of different PRC1 variants in various cellular contexts and developmental stages. Understanding how the interplay between cPRC1 and vPRC1 is regulated and how this contributes to the dynamic control of gene expression will be a key area of investigation. Furthermore, the development of small molecule inhibitors that specifically target the catalytic activity of PRC1 or disrupt the protein-protein interactions within the complex holds great promise for the development of novel therapeutic strategies for cancer and other diseases driven by PRC1 dysregulation.
References
- 1. uniprot.org [uniprot.org]
- 2. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assays for Studying Histone Ubiquitination and Deubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 4. PRC1 Catalytic Activity Is Central to Polycomb System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Cellular Assembly Stoichiometry of Polycomb Complexes on Chromatin Revealed by Single-molecule Chromatin Immunoprecipitation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Assays for Studying Histone Ubiquitination and Deubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure and E3-ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canonical PRC1 controls sequence-independent propagation of Polycomb-mediated gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring1B Compacts Chromatin Structure and Represses Gene Expression Independent of Histone Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Recruitment of Polycomb Repressive Complex 1 (PRC1) to Chromatin by Core Binding Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergy between Variant PRC1 Complexes Defines Polycomb-Mediated Gene Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone H2A Monoubiquitination Represses Transcription by Inhibiting RNA Polymerase II Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stoichiometry of chromatin-associated protein complexes revealed by label-free quantitative mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
The Function of PRC1 in Hematopoietic Stem Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoiesis, the process of blood cell formation, is a tightly regulated system orchestrated by a small population of hematopoietic stem cells (HSCs). These cells possess the unique abilities of self-renewal, to maintain the stem cell pool, and differentiation, to give rise to all mature blood cell lineages. The balance between these two fates is critical for lifelong hematopoiesis and is governed by a complex interplay of intrinsic and extrinsic factors, including epigenetic regulators. Among these, the Polycomb group (PcG) proteins are essential for maintaining HSC identity and function.[1][2][3][4]
PcG proteins form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.[1][2] While both are crucial, this guide will focus on the intricate functions of PRC1 in HSCs. PRC1's primary role is to catalyze the monoubiquitination of histone H2A on lysine (B10760008) 119 (H2AK119ub), a key epigenetic mark associated with gene repression.[5][6][7] Through this mechanism, PRC1 regulates the expression of genes involved in cell cycle control, differentiation, and senescence, thereby playing a pivotal role in normal and malignant hematopoiesis.[2][4][8]
Core Components and Variants of the PRC1 Complex
The PRC1 complex is not a single static entity but rather a family of related complexes with diverse subunit compositions, leading to functional specialization. The core components of the canonical PRC1 (cPRC1) complex include:
-
A RING-finger domain protein: Primarily RING1A or RING1B, which form the catalytic core responsible for H2A ubiquitination.[7][9]
-
A Polycomb group RING finger (PCGF) protein: Such as BMI1 (also known as PCGF4) or MEL18 (PCGF2).[6][10]
-
A Polyhomeotic (PHC) protein: PHC1, PHC2, or PHC3.
-
A Chromobox (CBX) protein: CBX2, CBX4, CBX6, CBX7, or CBX8, which are responsible for recognizing and binding to H3K27me3, a mark deposited by PRC2.[11]
In addition to the canonical PRC1, there are non-canonical PRC1 (ncPRC1) complexes that are recruited to chromatin independently of H3K27me3.[12][13] These complexes contain different PCGF and other accessory proteins, such as KDM2B, which can bind to unmethylated CpG islands.[12][13] This diversity in PRC1 composition allows for precise regulation of gene expression in different cellular contexts within the hematopoietic system.[6][8]
The Role of PRC1 in HSC Self-Renewal and Differentiation
PRC1 is a master regulator of the delicate balance between HSC self-renewal and differentiation. Its primary function in this context is to repress genes that promote differentiation and senescence, thereby preserving the stemness of HSCs.[2][3][4]
Maintaining Self-Renewal
Several key components of PRC1 are indispensable for HSC self-renewal.
-
BMI1: As a core component of a cPRC1 complex, BMI1 is arguably the most extensively studied PcG protein in hematopoiesis. It is essential for maintaining the long-term repopulating capacity of HSCs.[14] Forced expression of BMI1 enhances HSC self-renewal and can lead to the ex vivo expansion of HSCs.[15][16][17] Conversely, the loss of Bmi1 results in the progressive depletion of the HSC pool due to increased proliferation and senescence.[18] One of the key mechanisms by which BMI1 maintains HSC function is through the repression of the Ink4a/Arf (also known as Cdkn2a) tumor suppressor locus, which encodes the cell cycle inhibitors p16Ink4a and p19Arf.[14][18] Beyond cell cycle control, BMI1 also plays a role in maintaining proteostasis and regulating mitochondrial function in HSCs.[18][19]
-
RING1B: As the primary catalytic subunit of PRC1, RING1B is crucial for HSC maintenance. Conditional knockout of Ring1b in adult hematopoiesis leads to a hypocellular bone marrow, although paradoxically with an increase in the proliferation of immature progenitor cells.[20][21] This suggests a complex, context-dependent role for RING1B in regulating the proliferation of different hematopoietic populations.
-
CBX Proteins: The incorporation of different CBX proteins into the PRC1 complex fine-tunes its function in HSCs. For instance, CBX7 is highly expressed in primitive HSCs and its presence in PRC1 is associated with the repression of differentiation genes, thus promoting self-renewal.[8][22] As HSCs commit to differentiation, the levels of CBX7 decrease while CBX8 levels increase, leading to a switch in PRC1 target genes and promoting myeloid differentiation.[8][22] CBX2 has also been shown to be a critical regulator of the developmental timing of hematopoietic output, with its loss leading to a premature myeloid bias.[23][24]
Regulating Differentiation
While PRC1 is essential for maintaining the undifferentiated state of HSCs, its dynamic regulation is also crucial for proper lineage commitment. The downregulation or compositional change of PRC1 complexes allows for the timely activation of differentiation-specific gene programs. For example, the switch from CBX7- to CBX8-containing PRC1 complexes is a key event in the transition from HSCs to multipotent progenitors and subsequent myeloid lineage commitment.[8][22]
Furthermore, non-canonical PRC1 complexes, such as PRC1.1 (containing PCGF1), play a distinct role in coordinating hematopoietic output. PRC1.1 is critical for restricting precocious myeloid differentiation in steady-state hematopoiesis but is transiently inhibited to allow for emergency myelopoiesis in response to stress.[12][13][25]
PRC1 in Hematological Malignancies
Given its critical role in regulating the proliferation and differentiation of hematopoietic cells, it is not surprising that dysregulation of PRC1 function is frequently observed in hematological malignancies.[1][2][4]
PRC1 components can act as either oncogenes or tumor suppressors depending on the cellular context and the specific malignancy.
-
Oncogenic Roles: Overexpression of PRC1 components that promote self-renewal, such as BMI1, is a common feature of many leukemias and is often associated with a poor prognosis.[19] PRC1 activity is essential for the maintenance of leukemia-initiating cells (LICs) in various types of acute myeloid leukemia (AML).[5][7] It achieves this by repressing tumor suppressor genes like CDKN2A and differentiation-promoting genes, thereby locking the leukemic cells in an undifferentiated and proliferative state.[5][7] The catalytic activity of RING1A/B is critical for the survival and propagation of AML cells.[7]
-
Tumor Suppressor Roles: In some contexts, components of non-canonical PRC1 complexes can act as tumor suppressors. For instance, loss-of-function mutations in BCOR, a component of the PRC1.1 complex, are recurrent in myelodysplastic syndromes (MDS) and AML.[12] Insufficiency of PRC1.1 can lead to myeloid-biased hematopoiesis and cooperate with other mutations to promote leukemic transformation.[12][13]
The central role of PRC1 in sustaining leukemic self-renewal has made it an attractive target for therapeutic intervention. Small molecule inhibitors targeting the E3 ligase activity of PRC1 are being developed and have shown promising anti-leukemic activity in preclinical models.[26]
Signaling Pathways and Logical Relationships
The function of PRC1 in HSCs is intricately linked to other signaling pathways and epigenetic regulatory networks.
Interplay with PRC2
The canonical model of Polycomb-mediated gene repression involves a hierarchical recruitment process where PRC2 first deposits the H3K27me3 mark, which is then recognized by the CBX component of the cPRC1 complex, leading to H2AK119ub deposition and stable gene silencing. While this model holds true for many PRC1 target genes, the existence of ncPRC1 complexes demonstrates that PRC1 can also be recruited to chromatin independently of PRC2.
Diagram: Canonical PRC1 Recruitment and Function
Caption: Canonical PRC1 recruitment to target genes is often mediated by PRC2-deposited H3K27me3.
Regulation by Signaling Pathways
PRC1 function is also modulated by external signals that regulate HSC fate. For example, the Lin28b/let-7 axis, a key regulator of developmental timing, controls the expression of CBX2, thereby influencing the age-specific lineage output of HSCs.[23][24]
Quantitative Data Summary
| PRC1 Component | Manipulation | Effect on HSCs/Progenitors | Key Gene Targets | Reference |
| BMI1 | Overexpression | Increased self-renewal, ex vivo expansion | Ink4a/Arf | [15][16][17] |
| BMI1 | Deletion | Depletion of HSC pool, increased proliferation and senescence | Ink4a/Arf, Arx | [18] |
| RING1B | Deletion | Hypocellular bone marrow, increased proliferation of immature progenitors | Cyclin D2, p16Ink4a | [20][21] |
| CBX7 | Knockdown | Impaired self-renewal, increased differentiation | Myeloid-specific genes | [8] |
| CBX2 | Deletion | Precocious myeloid-biased progenitor distribution | Key HSPC transcription factors | [23][24] |
| PCGF1 (PRC1.1) | Deletion | Myeloid-biased hematopoiesis | C/EBPα, HoxA9 | [12][13] |
| MEL18 (PCGF2) | Deletion | Increased HSC repopulating potential and proliferation, decreased senescence | Hoxb4, Cdk4, Cdk6 | [6][10] |
Key Experimental Protocols
Detailed experimental protocols are beyond the scope of this guide. However, the following provides an overview of the key methodologies used to study PRC1 function in HSCs.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of PRC1 components and the distribution of the H2AK119ub mark.
Workflow Overview:
-
Cross-linking: HSCs are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to a PRC1 subunit (e.g., RING1B, BMI1) or the H2AK119ub mark is used to pull down the associated chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA is sequenced, and the reads are mapped to the genome to identify enriched regions, representing the binding sites of the protein of interest.
Diagram: ChIP-seq Experimental Workflow
Caption: A simplified workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
RNA-sequencing (RNA-seq)
RNA-seq is employed to assess the global changes in gene expression following the perturbation of PRC1 components (e.g., knockout or overexpression). This allows for the identification of genes that are regulated by PRC1.
Flow Cytometry and Cell Sorting
Flow cytometry is essential for identifying and quantifying different hematopoietic cell populations based on the expression of specific cell surface markers. Fluorescence-activated cell sorting (FACS) is used to isolate pure populations of HSCs and other progenitors for downstream molecular and functional analyses.
Bone Marrow Transplantation (BMT) Assays
The gold standard for assessing HSC function is the competitive BMT assay. In this assay, genetically modified HSCs (e.g., lacking a PRC1 component) are mixed with wild-type competitor cells and transplanted into lethally irradiated recipient mice. The ability of the modified HSCs to reconstitute the hematopoietic system of the recipient over the long term is then monitored, providing a definitive measure of their self-renewal and differentiation capacity.
Conclusion
The Polycomb Repressive Complex 1 is a multifaceted and indispensable regulator of hematopoietic stem cell function. Through its ability to deposit the H2AK119ub repressive mark, PRC1 maintains HSC self-renewal by silencing genes that promote differentiation and senescence. The remarkable diversity in PRC1 subunit composition allows for precise and dynamic control over gene expression during both normal hematopoiesis and in response to stress. Dysregulation of PRC1 activity is a hallmark of many hematological malignancies, making it a prime target for novel therapeutic strategies. A deeper understanding of the complex interplay between different PRC1 variants, their recruitment to chromatin, and their cross-talk with other signaling pathways will be crucial for developing effective therapies that can specifically target malignant cells while sparing normal HSC function.
References
- 1. Polycomb complexes PRC1 and their function in hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycomb-group proteins in hematopoietic stem cell regulation and hematopoietic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the polycomb group proteins in hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of Polycomb group proteins in hematopoietic stem cells and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maintenance of leukemic cell identity by the activity of the Polycomb complex PRC1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. rupress.org [rupress.org]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Role of Polycomb Group Protein Mel18 in Hematopoietic Stem Cell Maintenance [scholarworks.indianapolis.iu.edu]
- 11. How CBX proteins regulate normal and leukemic blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polycomb repressive complex 1.1 coordinates homeostatic and emergency myelopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polycomb repressive complex 1.1 coordinates homeostatic and emergency myelopoiesis | eLife [elifesciences.org]
- 14. Polycomb Repressive Complex(es) and Their Role in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polycomb group protein Bmi1 promotes hematopoietic cell development from embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced self-renewal of hematopoietic stem cells mediated by the polycomb gene product Bmi-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Bmi1 suppresses protein synthesis and promotes proteostasis in hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of the polycomb group gene BMI1 in normal and leukemic hematopoietic stem and progenitor cells | Semantic Scholar [semanticscholar.org]
- 20. Inactivation of the Polycomb Group Protein Ring1B Unveils an Antiproliferative Role in Hematopoietic Cell Expansion and Cooperation with Tumorigenesis Associated with Ink4a Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inactivation of the polycomb group protein Ring1B unveils an antiproliferative role in hematopoietic cell expansion and cooperation with tumorigenesis associated with Ink4a deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Developmental maturation of the hematopoietic system controlled by a Lin28b-let-7-Cbx2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Developmental maturation of the hematopoietic system controlled by a Lin28b-let-7-Cbx2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Polycomb repressive complex 1.1 coordinates homeostatic and emergency myelopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Polycomb Repressive Complex 1 (PRC1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator essential for maintaining transcriptional repression of key developmental genes, thereby playing a pivotal role in cell fate decisions, stem cell pluripotency, and development.[1][2] Its dysregulation is frequently implicated in various cancers, making it a significant target for therapeutic intervention.[3][4][5] PRC1 is a multi-protein complex with remarkable compositional diversity, leading to the formation of distinct subcomplexes with specialized functions. This guide provides a detailed overview of the core composition of PRC1, its subunits, and the functional distinctions between its canonical and non-canonical forms. It further presents quantitative data on complex stoichiometry and binding affinities, detailed experimental protocols for studying PRC1, and visualizations of its composition and regulatory pathways.
Core Composition and Subunits of the PRC1 Complex
The mammalian PRC1 complex is characterized by a core catalytic heterodimer of a RING1A or RING1B protein and one of six Polycomb group RING finger (PCGF) proteins (PCGF1-6).[6][7] This core association is fundamental to the E3 ubiquitin ligase activity of PRC1, which monoubiquitinates histone H2A at lysine (B10760008) 119 (H2AK119ub1), a hallmark of PRC1-mediated gene silencing.[8][9] The specific PCGF protein incorporated dictates the assembly of either canonical or non-canonical PRC1 complexes, each with a unique set of accessory subunits that modulate their recruitment and function.[6][7]
Core Subunit Families:
-
RING (RING1A/RNF1 and RING1B/RNF2): These proteins form the catalytic core of PRC1, possessing E3 ubiquitin ligase activity.[10] RING1B is the primary catalytic subunit in most cellular contexts.[10]
-
PCGF (PCGF1-6): This family of six proteins acts as a scaffold, defining the identity of the PRC1 subcomplex.[6][8] The interaction between a PCGF protein and a RING protein is mutually exclusive, leading to at least six distinct PRC1 complexes (PRC1.1 to PRC1.6).[6][8]
-
CBX (CBX2, 4, 6, 7, 8): These chromobox proteins are characteristic of canonical PRC1 complexes.[1] They contain a chromodomain that recognizes and binds to histone H3 trimethylated at lysine 27 (H3K27me3), a mark deposited by the Polycomb Repressive Complex 2 (PRC2).[1]
-
PHC (PHC1, 2, 3): Polyhomeotic-like proteins are also components of canonical PRC1. They are involved in chromatin compaction and the formation of higher-order chromatin structures.[11]
-
SCM (SCMH1, SCML1, SCML2): Sex comb on midleg-like proteins are substoichiometric components of some PRC1 complexes and are thought to contribute to the stability and function of the complex.[6]
-
RYBP/YAF2: These proteins are defining components of non-canonical PRC1 complexes, replacing the CBX and PHC subunits.[2] They enhance the catalytic activity of the RING1A/B-PCGF core.
Canonical vs. Non-Canonical PRC1 Complexes
The distinction between canonical and non-canonical PRC1 complexes lies in their subunit composition, recruitment mechanisms, and enzymatic activity.
Canonical PRC1 (cPRC1):
-
Composition: Contains the RING1A/B-PCGF2/4 core, a CBX protein (CBX2, 4, 6, 7, or 8), and a PHC protein (PHC1, 2, or 3).[11][12]
-
Recruitment: Primarily recruited to chromatin through the interaction of the CBX chromodomain with the H3K27me3 mark deposited by PRC2.[1] This establishes a hierarchical pathway where PRC2 activity precedes PRC1 recruitment.
-
Function: Associated with the maintenance of stable, long-term gene repression and chromatin compaction. They are thought to play a significant role in the formation of repressive chromatin domains.[11]
Non-Canonical PRC1 (vPRC1):
-
Composition: Diverse group of complexes containing the RING1A/B-PCGF core (with any of the six PCGF proteins) and RYBP or its homolog YAF2, but lacking CBX and PHC proteins.[2]
-
Recruitment: Recruited to chromatin independently of PRC2 and H3K27me3.[1] Recruitment can be mediated by transcription factors or by proteins like KDM2B that recognize unmethylated CpG islands.[13]
-
Function: Exhibit higher H2AK119ub1 catalytic activity compared to cPRC1.[9] They are involved in the de novo establishment of PRC1-mediated silencing and have been implicated in a broader range of cellular processes, including DNA damage repair.
Quantitative Data on PRC1 Complex Composition
Quantitative proteomics and biochemical assays have provided insights into the stoichiometry and binding affinities of PRC1 subunits.
Table 1: Stoichiometry of PRC1 Subunits
| Subunit Family | Protein | Relative Abundance (Normalized LFQ/MW) in PCGF1-IP | Relative Abundance (Normalized LFQ/MW) in PCGF2-IP | Relative Abundance (Normalized LFQ/MW) in PCGF4-IP | Reference |
| Bait | PCGF1 | 1.00 | - | - | [8] |
| PCGF2 | - | 1.00 | - | [8] | |
| PCGF4 | - | - | 1.00 | [8] | |
| Core | RING1A | ~1.0 | ~1.0 | ~1.0 | [8] |
| RING1B (RNF2) | ~1.0 | ~1.0 | ~1.0 | [8] | |
| Canonical | CBX2 | - | +++ | +++ | [8] |
| CBX4 | - | ++ | ++ | [8] | |
| CBX8 | - | + | + | [8] | |
| PHC1 | - | +++ | +++ | [8] | |
| PHC2 | - | ++ | ++ | [8] | |
| PHC3 | ~1.0 | ~1.0 | ~1.0 | [8] | |
| Shared | KDM2B | ~1.0 | ~1.0 | ~1.0 | [8] |
| USP7 | ~1.0 | ~1.0 | ~1.0 | [8] | |
| CSNK2B | ~1.0 | ~1.0 | ~1.0 | [8] |
Relative abundance is estimated from label-free quantification (LFQ) intensity normalized by molecular weight (MW) from affinity purification-mass spectrometry (AP-MS) experiments in human embryonal carcinoma cells. "+" indicates the presence and relative abundance of the subunit.
Table 2: Binding Affinities of CBX Chromodomains to Histone Peptides
| CBX Protein | Histone Modification | Dissociation Constant (Kd) | Method | Reference |
| CBX2 | H3K27me3 | Weak | Peptide pulldown | |
| CBX4 | H3K9me3 | Stronger than H3K27me3 | Fluorescence Polarization | |
| CBX6 | H3K27me3 | Very Weak | Peptide pulldown | |
| CBX7 | H3K27me3 | Low µM | Fluorescence Polarization | |
| CBX7 | H3K9me3 | Low µM | Fluorescence Polarization | |
| CBX8 | H3K27me3 | >500 µM | In vitro binding assays |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Endogenous PRC1 Complex
This protocol describes the immunoprecipitation of an endogenous PRC1 subunit to identify interacting partners.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer with reduced NP-40 (0.1%).
-
Elution Buffer: 2x SDS-PAGE sample buffer.
-
Antibody against a PRC1 subunit (e.g., RING1B, PCGF4/BMI1).
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis:
-
Harvest approximately 1-5 x 10^7 cells and wash with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold Cell Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add 2-5 µg of the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding 50 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against expected interacting partners.
-
Chromatin Immunoprecipitation (ChIP-seq) for RING1B
This protocol details the steps for performing ChIP-seq to identify the genomic binding sites of the core PRC1 component RING1B.[14][15][16][17][18]
Materials:
-
1% Formaldehyde (B43269) in PBS.
-
Glycine (B1666218) (1.25 M).
-
ChIP Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with freshly added protease inhibitors.
-
ChIP Wash Buffer A: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS.
-
ChIP Wash Buffer B: 50 mM HEPES-KOH (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS.
-
LiCl Wash Buffer: 20 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5% Sodium Deoxycholate.
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
ChIP Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS.
-
Proteinase K.
-
RNase A.
-
Protein A/G magnetic beads.
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link 1-5 x 10^7 cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine to a final concentration of 125 mM.
-
Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with 5-10 µg of anti-RING1B antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
-
Washing:
-
Wash the beads sequentially with ChIP Wash Buffer A, ChIP Wash Buffer B, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using ChIP Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Prepare the DNA for next-generation sequencing according to the manufacturer's instructions.
-
In Vitro H2A Ubiquitination Assay
This protocol outlines an in vitro assay to measure the E3 ligase activity of a reconstituted PRC1 complex.[19][20]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D-family), and ubiquitin.
-
Reconstituted PRC1 complex (e.g., RING1B-PCGF4).
-
Nucleosomes or histone H2A/H2B dimers as a substrate.
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.5 mM DTT, 2 mM ATP.
-
Anti-H2AK119ub1 antibody for Western blot analysis.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Ubiquitination Reaction Buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 1 µM), and ubiquitin (e.g., 10 µM).
-
Add the nucleosome substrate (e.g., 1 µM).
-
Initiate the reaction by adding the reconstituted PRC1 complex (e.g., 200 nM).
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for H2AK119ub1.
-
Mandatory Visualizations
Caption: Core composition of canonical and non-canonical PRC1 complexes.
Caption: PRC1 recruitment mechanisms and downstream functions in gene silencing.
Caption: A streamlined workflow for Co-immunoprecipitation of PRC1 complexes.
References
- 1. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Polycomb Proteins in Cell Lineage Commitment and Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Roles of Polycomb Repressive Complexes in Transcription and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-cancer analysis of polycomb repressive complex 1 (PRC1) in relation to prognosis and immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRC1 Catalytic Activity Is Central to Polycomb System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Talking to chromatin: post-translational modulation of polycomb group function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polycomb Repressive Complex 1 generates discrete compacted domains that change during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. RING1B (D22F2) Rabbit Monoclonal Antibody (#5694) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. file.yizimg.com [file.yizimg.com]
- 16. Canonical PRC1 controls sequence-independent propagation of Polycomb-mediated gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone H2A Mono-Ubiquitination Is a Crucial Step to Mediate PRC1-Dependent Repression of Developmental Genes to Maintain ES Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Mechanism of H2A Ubiquitination by PRC1: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator that catalyzes the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1). This modification is a hallmark of facultative heterochromatin and plays a pivotal role in the stable silencing of developmental genes, thereby governing cell identity and differentiation. The enzymatic core of PRC1, a heterodimer of RING1A/B and a PCGF protein, functions as an E3 ubiquitin ligase. The composition of PRC1 is highly heterogeneous, leading to the classification of canonical (cPRC1) and non-canonical (ncPRC1) complexes, each with distinct modes of recruitment and function. This guide provides a detailed technical overview of the molecular mechanisms underpinning PRC1-mediated H2A ubiquitination, with a focus on quantitative data, experimental methodologies, and visual representations of the key pathways.
Core Mechanism of H2A Ubiquitination by PRC1
The fundamental mechanism of H2A ubiquitination involves a three-enzyme cascade: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase, which in this context is the PRC1 complex. The PRC1 complex provides the substrate specificity, recognizing the nucleosome and catalyzing the transfer of ubiquitin from the E2 enzyme to the ε-amino group of lysine 119 on histone H2A.
The Catalytic Core: RING1B and PCGF Subunits
All PRC1 complexes contain a catalytic core composed of a RING (Really Interesting New Gene) domain-containing protein, either RING1A or RING1B (also known as RNF2), and one of six Polycomb group RING finger (PCGF) proteins (PCGF1-6).[1] The heterodimer of RING1B and a PCGF protein constitutes the minimal functional E3 ligase module.[1][2] While RING1B possesses the catalytic activity, its association with a PCGF protein, such as BMI1 (PCGF4), is essential for robust H2A ubiquitination.[2][3] This interaction is mediated by their respective N-terminal RING finger domains.[4]
Canonical vs. Non-canonical PRC1 Complexes
The composition of PRC1 complexes is diverse, leading to two major classifications:
-
Canonical PRC1 (cPRC1): These complexes are characterized by the presence of a CBX (Chromobox) protein that recognizes and binds to H3K27me3, a histone mark deposited by Polycomb Repressive Complex 2 (PRC2).[5] This recruitment mechanism establishes a hierarchical pathway where PRC2 activity precedes PRC1-mediated H2A ubiquitination.[6] cPRC1 complexes typically contain PCGF2 (MEL18) or PCGF4 (BMI1) and a Polyhomeotic (PHC) protein.[5]
-
Non-canonical PRC1 (ncPRC1): These complexes lack CBX and PHC subunits and are instead defined by the presence of RYBP (RING1 and YY1 binding protein) or its homolog YAF2.[5] ncPRC1 complexes can be recruited to chromatin independently of PRC2 and H3K27me3.[5] Some ncPRC1 variants, such as those containing KDM2B, are targeted to CpG islands.[7]
The "Read-Write" Mechanism of ncPRC1
Recent studies have elucidated a "read-write" mechanism for ncPRC1 containing RYBP, which functions as a positive feedback loop to propagate H2AK119ub1.[8][9] In this model, the RYBP subunit of ncPRC1 acts as a "reader" of existing H2AK119ub1 marks through its N-terminal zinc finger domain.[8][9] This binding event positions the catalytic RING1B/BMI1 module onto an adjacent unmodified nucleosome, facilitating the "writing" of a new H2AK119ub1 mark.[8][9] This can occur both within the same nucleosome (intra-nucleosome) and between adjacent nucleosomes (inter-nucleosome), allowing for the efficient establishment and maintenance of repressive chromatin domains.[8][9]
Quantitative Data
The following tables summarize key quantitative parameters related to PRC1-mediated H2A ubiquitination.
Table 1: Kinetic Parameters of the Ring1B/Bmi1 Ubiquitination System (Computational Model)
| Parameter | Description | Value |
| k_cat(Zub) | Catalytic rate of H2A ubiquitination by the RING1B/BMI1 complex | 0.001 s⁻¹ |
| K_m(H2A) | Michaelis constant for H2A | 1.0 µM |
| k_on(Z) | Association rate constant for RING1B and BMI1 | 0.5 µM⁻¹s⁻¹ |
| k_off(Z) | Dissociation rate constant for the RING1B/BMI1 complex | 0.005 s⁻¹ |
Data sourced from a computational modeling study and presented in dimensionless units in the original publication; converted here for clarity where possible. The original study should be consulted for the full set of parameters and assumptions.
Table 2: Binding Affinities of PRC1 Components
| Interacting Molecules | Method | Kd (Dissociation Constant) | Reference |
| NG-RYBP to H2Aub1 nucleosomes | EMSA | ~10-fold higher affinity than RING1B:BMI1 | [4] |
| RING1B:BMI1 to unmodified nucleosomes | EMSA | Qualitatively similar to H2Aub1 nucleosomes | [4] |
Note: Explicit Kd values are often not reported in the literature; instead, relative affinities are described. Further biophysical studies are required for a more comprehensive quantitative understanding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PRC1-mediated H2A ubiquitination.
In Vitro H2A Ubiquitination Assay
This assay reconstitutes the H2A ubiquitination reaction using purified components.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human ubiquitin
-
Recombinant PRC1 complex (e.g., RING1B/BMI1)
-
Nucleosome substrates (reconstituted from recombinant histones and DNA)
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE loading buffer
-
Antibodies for Western blotting (e.g., anti-H2AK119ub1, anti-H2A)
Procedure:
-
Prepare the ubiquitination reaction mixture in a total volume of 20-50 µL.
-
To the ubiquitination reaction buffer, add the following components to their final concentrations:
-
E1 enzyme: 50-100 nM
-
E2 enzyme: 0.5-1 µM
-
Ubiquitin: 10-20 µM
-
PRC1 complex: 0.1-0.5 µM
-
Nucleosome substrate: 0.2-1 µM
-
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reaction at 37°C for 30-90 minutes.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with antibodies specific for H2AK119ub1 and total H2A.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H2AK119ub1
This protocol allows for the genome-wide mapping of H2AK119ub1.
Materials:
-
Cells or tissue of interest
-
Formaldehyde (B43269) (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
-
Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
-
Anti-H2AK119ub1 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and lyse the cells to isolate nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Dilute the sheared chromatin with ChIP dilution buffer and pre-clear with protein A/G beads. Incubate the pre-cleared chromatin with the anti-H2AK119ub1 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Mass Spectrometry for H2A Ubiquitination Analysis
This method allows for the identification and quantification of H2A ubiquitination sites.
Materials:
-
Histone extraction buffer (e.g., 0.25 M HCl)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
-
Reagents for peptide derivatization (optional, for quantitative analysis)
Procedure:
-
Histone Extraction: Isolate nuclei and extract histones using an acid extraction protocol.
-
Protein Digestion: Neutralize the histone extract and digest the proteins into peptides using trypsin. Trypsin cleaves after lysine and arginine residues, generating a di-glycine remnant on the ubiquitinated lysine.
-
Peptide Enrichment (Optional): For low-abundance ubiquitination events, enrich for ubiquitinated peptides using antibodies that recognize the K-ε-GG remnant.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the ubiquitinated peptides and pinpoint the site of modification. For quantitative analysis, compare the signal intensities of ubiquitinated peptides across different samples.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of PRC1-mediated H2A ubiquitination.
Composition of Canonical and Non-canonical PRC1 Complexes
Caption: Core components of canonical and non-canonical PRC1 complexes.
H2A Ubiquitination Cascade
Caption: Enzymatic cascade of PRC1-mediated H2A ubiquitination.
"Read-Write" Mechanism of ncPRC1-RYBP
References
- 1. Structure and E3-ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Nucleosome Core Particles Complexed with DNA Repair Factors for Cryo-Electron Microscopy Structural Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 4. babraham.ac.uk [babraham.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. HSCARG, a novel regulator of H2A ubiquitination by downregulating PRC1 ubiquitin E3 ligase activity, is essential for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switches, Excitable Responses and Oscillations in the Ring1B/Bmi1 Ubiquitination System | PLOS Computational Biology [journals.plos.org]
- 9. Histone H2A Mono-Ubiquitination Is a Crucial Step to Mediate PRC1-Dependent Repression of Developmental Genes to Maintain ES Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Polycomb Repressive Complex 1 (PRC1) in Cancer Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator that plays a multifaceted and often contradictory role in the landscape of human cancer. Primarily known for its function in gene silencing through histone H2A monoubiquitination, PRC1's dysregulation is a hallmark of numerous malignancies. This technical guide provides an in-depth exploration of the core functions of PRC1 in cancer development, detailing its molecular mechanisms, diverse compositions, and its intricate involvement in key oncogenic signaling pathways. We present a compilation of quantitative data on PRC1 expression across various cancers, detailed experimental protocols for its study, and visual representations of its functional interactions to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: The Dual Nature of PRC1 in Carcinogenesis
Polycomb group (PcG) proteins are essential for maintaining cellular identity and regulating developmental processes through the establishment and maintenance of repressive chromatin domains.[1] These proteins assemble into two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2).[2] While both are central to gene silencing, PRC1's role in cancer is particularly complex, exhibiting both oncogenic and tumor-suppressive functions depending on the cellular context and the specific composition of the complex.[3]
The primary enzymatic activity of PRC1 is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a modification catalyzed by its E3 ubiquitin ligase subunits, RING1A or RING1B.[2][4] This histone mark is generally associated with transcriptional repression.[4] However, emerging evidence reveals that PRC1 can also be involved in transcriptional activation, highlighting its functional plasticity in controlling gene expression programs.[5]
In the realm of cancer, the dysregulation of PRC1 subunits is a frequent event. Overexpression of specific PRC1 components, such as BMI1 (also known as PCGF4), is linked to poor prognosis and the promotion of cancer stem cell (CSC) properties in various malignancies.[6][7] Conversely, other subunits have been reported to act as tumor suppressors. This dual functionality underscores the importance of understanding the precise composition and context-dependent activities of PRC1 complexes in different cancer types to develop effective therapeutic strategies.
The Architectural Diversity of PRC1 Complexes
The functional diversity of PRC1 is rooted in its compositional heterogeneity. Mammalian PRC1 exists in at least six distinct subtypes (PRC1.1-PRC1.6), broadly categorized into canonical (cPRC1) and non-canonical (ncPRC1) forms.[4] The subunit composition dictates the complex's recruitment to chromatin and its subsequent regulatory activity.
Canonical PRC1 (cPRC1): cPRC1 complexes are defined by the presence of a CBX (Chromobox) subunit, which recognizes and binds to the H3K27me3 mark deposited by PRC2.[4][8] This establishes the classical hierarchical model of Polycomb-mediated gene silencing, where PRC2 activity precedes PRC1 recruitment. cPRC1 complexes also contain a PCGF protein (PCGF2 or PCGF4/BMI1) and a PHC (Polyhomeotic) protein.[4][9]
Non-canonical PRC1 (ncPRC1): In contrast, ncPRC1 complexes lack CBX and PHC subunits and are instead characterized by the presence of RYBP (RING1 and YY1 binding protein) or its homolog YAF2.[4][8][9] These complexes can be recruited to chromatin independently of PRC2 and H3K27me3.[4] For instance, the ncPRC1.1 complex is recruited to CpG islands via its KDM2B subunit.[8] The catalytic activity of ncPRC1 is often more robust than that of cPRC1.[4]
References
- 1. europeanreview.org [europeanreview.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polycomb Repressive Complex(es) and Their Role in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. shRNA-mediated knockdown of Bmi-1 inhibit lung adenocarcinoma cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting cancer stemness mediated by BMI1 and MCL1 for non‐small cell lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Dawn of PRC1 Inhibition: A Technical Guide to Small Molecule Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that plays a significant role in gene silencing and cellular differentiation.[1] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] The core enzymatic activity of PRC1 lies in its E3 ubiquitin ligase function, primarily mediated by the RING1A/B and PCGF protein heterodimer, which catalyzes the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[1][4] This modification is a hallmark of PRC1-mediated gene repression. The development of small molecule inhibitors that directly target the enzymatic core of PRC1 has been a significant challenge due to the traditionally "undruggable" nature of RING E3 ligases. This technical guide provides an in-depth overview of the discovery and characterization of first-in-class small molecule inhibitors of PRC1, with a focus on their mechanism of action, the experimental methodologies employed in their development, and their potential as research tools and therapeutic agents.
Quantitative Data Summary of Key PRC1 Inhibitors
The following table summarizes the quantitative data for several key small molecule inhibitors of PRC1, providing a comparative overview of their potency and binding affinities.
| Inhibitor | Target | Assay Type | IC50 | Kd | Cell Line/System | Reference |
| RB-2 | RING1B-BMI1 | In vitro H2A Ubiquitination | ~12 µM | - | Cell-free | [1] |
| RB-3 | RING1B-BMI1 | AlphaScreen | 2.9 ± 0.8 μM | - | Cell-free | [5] |
| RING1B-BMI1 | Isothermal Titration Calorimetry (ITC) | - | 1.8 ± 0.2 μM | Cell-free | [1] | |
| PRC1 Cellular Engagement | NanoBRET | 6 µM | - | HEK293T | [1] | |
| RB-4 | RING1B-BMI1 | AlphaScreen | 2.3 ± 0.3 μM | - | Cell-free | [5] |
| PRT4165 | BMI1/RING1A | In vitro Self-Ubiquitination | 3.9 µM | - | Cell-free | |
| PTC-209 | BMI1 | GEMS reporter assay | ~0.5 µM | - | HEK293T | [6][7] |
| BMI1 | Cell Viability (MTS) | 4.39 µM | - | U87MG (Glioblastoma) | [8] | |
| BMI1 | Cell Viability (MTS) | 10.98 µM | - | T98G (Glioblastoma) | [8] | |
| BMI1 | Cell Viability (WST-1) | 4.3 ± 1.8 µM | - | HeLa (Cervical Cancer) | [9] | |
| BMI1 | Cell Viability (WST-1) | 12.4 ± 3.0 µM | - | C33A (Cervical Cancer) | [9] | |
| BMI1 | Cell Viability (WST-1) | 21.6 ± 4.2 µM | - | SiHa (Cervical Cancer) | [9] | |
| UNC3866 | CBX4/CBX7 Chromodomains | Biochemical Assay | - | ~100 nM | Cell-free | [10][11] |
Experimental Protocols
The discovery and validation of PRC1 inhibitors have relied on a suite of robust biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.
In Vitro H2A Ubiquitination Assay
This biochemical assay directly measures the E3 ligase activity of PRC1 by monitoring the ubiquitination of its histone substrate, H2A.
Principle: Recombinant PRC1 complex (e.g., RING1B-BMI1), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, and a nucleosome substrate are incubated together. The transfer of ubiquitin to H2A is detected, typically by Western blotting.
Detailed Methodology:
-
Reaction Mixture:
-
Recombinant RING1B-BMI1 or other PRC1 complexes.
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme (UbcH5c).
-
Ubiquitin.
-
Recombinant nucleosomes containing histone H2A.
-
ATP.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM DTT).
-
-
Procedure:
-
Assemble the reaction mixture with all components except the PRC1 complex and ATP.
-
Add the PRC1 inhibitor (e.g., RB-3) at various concentrations to the reaction wells.
-
Initiate the reaction by adding the PRC1 complex and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for monoubiquitinated H2A (H2AK119ub1) and a loading control (e.g., total H2A).
-
Detect the signal using chemiluminescence and quantify the band intensities to determine the IC50 of the inhibitor.[5]
-
AlphaLISA-based PRC1-Nucleosome Binding Assay
This high-throughput screening assay measures the ability of small molecules to disrupt the interaction between the PRC1 complex and its nucleosome substrate.
Principle: The assay utilizes AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology. A biotinylated probe compound that binds to the PRC1 complex is captured by streptavidin-coated donor beads. The PRC1 complex is tagged (e.g., with a His-tag) and binds to nickel chelate-coated acceptor beads. When the probe and PRC1 interact, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal. Inhibitors that bind to the same site as the probe will disrupt this interaction, leading to a decrease in the signal.
Detailed Methodology:
-
Reagents:
-
His-tagged RING1B-BMI1 complex.
-
Biotinylated probe compound (e.g., a derivative of a known binder).
-
Streptavidin-coated AlphaLISA donor beads.
-
Nickel chelate-coated AlphaLISA acceptor beads.
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
Add the His-tagged RING1B-BMI1 complex to the wells of a 384-well plate.
-
Add the PRC1 inhibitor at various concentrations.
-
Add the biotinylated probe compound.
-
Incubate at room temperature to allow for binding equilibration.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
The decrease in signal is proportional to the inhibitory activity of the compound, from which an IC50 value can be calculated.[5]
-
NanoBRET Assay for Cellular Target Engagement
This cell-based assay is used to confirm that the inhibitor can enter cells and bind to its target in a physiological context.
Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the proximity of two proteins in living cells. One protein (e.g., RING1B) is fused to a NanoLuc luciferase (the donor), and a fluorescently labeled tracer that binds to the target protein acts as the acceptor. When the tracer binds to the target, the donor and acceptor are in close proximity, allowing for energy transfer and the emission of light by the acceptor. A small molecule inhibitor that competes with the tracer for binding to the target protein will disrupt this interaction, leading to a decrease in the BRET signal.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with plasmids encoding the NanoLuc-fused PRC1 component (e.g., NanoLuc-RING1B) and a control plasmid.
-
-
Assay Procedure:
-
After transfection, harvest and resuspend the cells.
-
Dispense the cell suspension into a white 384-well plate.
-
Add the PRC1 inhibitor at various concentrations.
-
Add the fluorescently labeled tracer molecule.
-
Add the NanoBřET Nano-Glo substrate.
-
Read the plate using a luminometer capable of measuring both the donor and acceptor emission wavelengths.
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates target engagement by the inhibitor, allowing for the determination of a cellular IC50.
-
Visualizations: Pathways and Workflows
PRC1 Signaling Pathway for Gene Silencing
The following diagram illustrates the canonical PRC1 signaling pathway leading to transcriptional repression.
Caption: Canonical PRC1-mediated gene silencing pathway and points of inhibition.
Fragment-Based Discovery Workflow for PRC1 Inhibitors
The diagram below outlines the key stages in a fragment-based drug discovery campaign for identifying PRC1 inhibitors.
Caption: A typical fragment-based drug discovery workflow for PRC1 inhibitors.
Conclusion
The discovery of small molecule inhibitors targeting the core enzymatic activity of PRC1 represents a significant advancement in the field of epigenetics and cancer research. Through innovative approaches like fragment-based screening, potent and selective inhibitors such as RB-3 and RB-4 have been developed, providing valuable tools to probe the biology of PRC1 and offering promising starting points for the development of novel cancer therapeutics. The detailed experimental protocols and a clear understanding of the underlying signaling pathways, as outlined in this guide, are essential for the continued progress in this exciting area of drug discovery.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 10. A cellular chemical probe targeting the chromodomains of Polycomb Repressive Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
The Catalytic Core of PRC1: An In-Depth Guide to the RING Domain's E3 Ligase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the catalytic activity of the Polycomb Repressive Complex 1 (PRC1) RING finger domain. It delves into the molecular mechanisms, key substrates, regulatory pathways, and the experimental methodologies used to investigate this pivotal E3 ubiquitin ligase. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in oncology, developmental biology, and drug discovery targeting epigenetic pathways.
Executive Summary
Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator that plays a central role in maintaining transcriptional repression of key developmental genes. The enzymatic core of PRC1 is a heterodimeric RING finger domain, typically composed of RING1A or RING1B and one of six Polycomb group RING finger (PCGF) proteins (e.g., BMI1), which functions as an E3 ubiquitin ligase. The primary and most well-characterized catalytic function of the PRC1 RING domain is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1). This histone modification is a hallmark of Polycomb-mediated gene silencing and is integral to the formation and maintenance of repressive chromatin domains. Dysregulation of PRC1's catalytic activity is implicated in various cancers, making its RING domain a compelling target for therapeutic intervention. This guide will explore the intricacies of this catalytic activity, from its biochemical kinetics to its role in cellular signaling pathways.
The PRC1 RING Domain: Structure and Catalytic Mechanism
The RING (Really Interesting New Gene) finger is a specialized zinc-finger domain characterized by a C3HC4 consensus sequence that coordinates two zinc ions in a "cross-brace" structure. This compact, globular domain does not form a thioester intermediate with ubiquitin itself but rather functions as a scaffold to bring the ubiquitin-charged E2 conjugating enzyme into close proximity with the substrate lysine residue, facilitating the direct transfer of ubiquitin.
The catalytic core of canonical PRC1 (cPRC1) is the heterodimer of RING1B and BMI1 (or its paralog MEL18). While RING1B possesses the catalytic activity, its association with BMI1 significantly enhances its E3 ligase function. This enhancement is crucial for the efficient ubiquitination of H2A within the context of the nucleosome. The PRC1 complex recognizes the nucleosome as its substrate, with structural studies indicating that the RING1B/BMI1 heterodimer makes specific contacts with histones H2A/H2B and the nucleosomal DNA.
Quantitative Analysis of PRC1 Catalytic Activity
While the qualitative aspects of PRC1's E3 ligase activity are well-documented, specific kinetic parameters such as Kcat and Km for H2A ubiquitination are not consistently reported across the literature. However, various studies have quantified the inhibitory effects of small molecules on PRC1's catalytic activity, providing valuable insights into the enzyme's function.
| Parameter | Description | Reported Values / Notes | Reference(s) |
| Substrate | Histone H2A (within nucleosome) | The primary substrate is Lysine 119 of H2A. | [1][2] |
| Kcat / Km | Catalytic efficiency | Specific values are not readily available in the reviewed literature. Activity is significantly enhanced by the formation of the RING1B/BMI1 heterodimer. | [3] |
| IC50 (RB-3) | In vitro H2A ubiquitination assay | ~7-20 µM | [4] |
| IC50 (RB-3) | AlphaScreen (RING1B-BMI1f binding to biotinylated nucleosomes) | Not specified, but shown to block interaction. | [4] |
| KD (RB-1 fragment) | NMR titration (binding to RING1B-BMI1) | ~7 mM | [4] |
Table 1: Quantitative data related to PRC1 RING domain activity. The development of potent inhibitors provides a means to quantify the enzymatic activity through inhibition constants.
Key Signaling Pathway: PRC1 and the Wnt/β-Catenin Pathway
The catalytic activity of PRC1 is intricately linked with key signaling pathways that govern cell fate and proliferation, most notably the Wnt/β-catenin pathway, which is fundamental for intestinal stem cell (ISC) maintenance. In ISCs, PRC1 activity is required to sustain the Wnt signaling pathway by repressing the expression of Zinc Finger (ZIC) transcription factors (e.g., ZIC1, ZIC2). ZIC factors act as inhibitors of the Wnt pathway by binding to the β-catenin/TCF complex, thereby preventing the transcription of Wnt target genes. By catalyzing H2AK119ub1 at the promoters of ZIC genes, PRC1 maintains their repression, thus ensuring the stability of the β-catenin/TCF complex and the continued self-renewal of ISCs.[5][6][7] Loss of PRC1 catalytic activity leads to the de-repression of ZIC factors, subsequent inhibition of Wnt signaling, and ultimately, the exhaustion of the ISC pool.[5][7]
Experimental Protocols
Investigating the catalytic activity of the PRC1 RING domain requires a multi-faceted approach, combining biochemical assays with molecular and cellular techniques. Below are detailed methodologies for key experiments.
Recombinant PRC1 Core Complex (RING1B/BMI1) Production
The production of a pure and active recombinant PRC1 core complex is fundamental for in vitro studies. The baculovirus expression vector system (BEVS) in insect cells (e.g., Spodoptera frugiperda, Sf9) is a commonly used method.
Workflow for Recombinant Protein Expression:
Detailed Protocol:
-
Cloning: Subclone human RING1B and BMI1 cDNA into a baculovirus transfer vector. Often, one component is tagged (e.g., GST-RING1B) for purification.
-
Bacmid Generation: Generate recombinant bacmids by transforming the transfer vector into DH10Bac™ E. coli and selecting for successful transposition.
-
Transfection and Virus Amplification: Transfect Sf9 insect cells with the recombinant bacmid to generate the initial P1 viral stock. Amplify the virus to a high-titer P2 or P3 stock.
-
Protein Expression: Infect a large-scale suspension culture of Sf9 cells with the high-titer baculovirus stock.
-
Purification:
-
Harvest cells 48-72 hours post-infection.
-
Lyse cells by sonication in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Clarify the lysate by centrifugation.
-
Perform affinity chromatography (e.g., Glutathione Sepharose for GST-tagged proteins).
-
Elute the protein complex.
-
For higher purity, perform size-exclusion chromatography to isolate the heterodimeric complex.
-
Verify the purity and identity of the complex by SDS-PAGE and Western blotting.
-
In Vitro H2A Ubiquitination Assay
This biochemical assay is the gold standard for directly measuring the E3 ligase activity of the PRC1 RING domain.
Reaction Components:
-
E1 Activating Enzyme: ~50 nM (e.g., human UBE1)
-
E2 Conjugating Enzyme: ~200 nM (e.g., UbcH5c)
-
E3 Ligase: Recombinant RING1B/BMI1 complex (concentration to be optimized, e.g., 0.1-1 µM)
-
Substrate: Recombinant nucleosomes (~500 nM)
-
Ubiquitin: 5-10 µM
-
ATP: 2-5 mM
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 2 mM ATP.
Protocol:
-
Assemble the reaction mixture on ice in the specified ubiquitination buffer.
-
Initiate the reaction by adding the E3 ligase or ATP.
-
Incubate the reaction at 30-37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody specific for monoubiquitinated H2A (H2AK119ub1) or an anti-H2A antibody to visualize the up-shifted band corresponding to ubiquitinated H2A.
Workflow for In Vitro Ubiquitination Assay:
AlphaScreen Assay for PRC1-Nucleosome Interaction
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be adapted to study the interaction between the PRC1 complex and nucleosomes, and to screen for inhibitors of this interaction.
Principle:
-
Donor Beads: Coated with streptavidin, which binds to a biotinylated component (e.g., biotinylated histone H2A in the nucleosome).
-
Acceptor Beads: Coated with an antibody or affinity resin that captures the tagged PRC1 complex (e.g., anti-GST antibody for a GST-tagged PRC1).
-
When PRC1 binds to the nucleosome, the Donor and Acceptor beads are brought into close proximity.
-
Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal that is measured.
-
Inhibitors that disrupt the PRC1-nucleosome interaction will reduce the signal.
Protocol Outline:
-
Reagent Preparation: Dilute all components (biotinylated nucleosomes, tagged PRC1, Donor beads, Acceptor beads, and test compounds) in the appropriate AlphaScreen buffer.
-
Reaction Setup: In a microplate (e.g., 384-well), add the tagged PRC1 complex and the biotinylated nucleosomes. Add test compounds or vehicle control.
-
Incubation: Incubate the mixture to allow for binding to occur.
-
Bead Addition: Add the Donor and Acceptor beads.
-
Final Incubation: Incubate in the dark to allow for bead-protein complex formation.
-
Detection: Read the plate on an AlphaScreen-compatible plate reader.
NMR Spectroscopy for Ligand Binding Analysis
Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the binding site of small molecule inhibitors on the PRC1 RING domain and for quantifying binding affinity. 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments are typically used.
Principle:
-
The protein of interest (e.g., the RING1B/BMI1 heterodimer) is isotopically labeled with 15N.
-
An HSQC spectrum is acquired, where each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Upon addition of a small molecule inhibitor that binds to the protein, the chemical environment of the amino acid residues at the binding site is altered.
-
This change results in a shift in the position of the corresponding peaks in the HSQC spectrum (Chemical Shift Perturbations, or CSPs).
-
By mapping the residues with significant CSPs onto the protein's structure, the binding site can be identified.
-
The dissociation constant (Kd) can be determined by titrating the labeled protein with increasing concentrations of the unlabeled ligand and monitoring the chemical shift changes.
Protocol Outline:
-
Protein Preparation: Express and purify 15N-labeled RING1B/BMI1 complex.
-
NMR Sample Preparation: Prepare a sample of the 15N-labeled protein in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a 1H-15N HSQC spectrum of the protein alone.
-
Titration: Add increasing amounts of the small molecule inhibitor to the protein sample and acquire an HSQC spectrum at each concentration.
-
Data Analysis:
-
Overlay the spectra and identify the peaks that shift upon ligand addition.
-
Calculate the magnitude of the CSPs for each residue.
-
Map the perturbed residues onto the 3D structure of the RING domain to visualize the binding pocket.
-
Fit the titration data to a binding isotherm to calculate the Kd.
-
Conclusion and Future Directions
The catalytic activity of the PRC1 RING domain is a cornerstone of epigenetic regulation, with profound implications for development and disease. The methodologies outlined in this guide provide a robust framework for dissecting the biochemical and cellular functions of this critical E3 ligase. While significant progress has been made, future research will likely focus on several key areas: elucidating the precise kinetic parameters of H2A ubiquitination by different PRC1 subtypes, understanding how the diverse compositions of PRC1 complexes modulate the catalytic activity of the RING domain, and developing more potent and specific inhibitors with therapeutic potential. The continued application of these advanced experimental techniques will undoubtedly deepen our understanding of Polycomb-mediated gene silencing and pave the way for novel therapeutic strategies targeting the epigenetic machinery.
References
- 1. NguyenLK2011 - Ubiquitination dynamics in Ring1B/Bmi1 system | BioModels [ebi.ac.uk]
- 2. Structure and E3-ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycomb Repressive Complex(es) and Their Role in Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Interplay of PRC1 and PRC2: A Technical Guide for Researchers
An In-depth Examination of the Core Interaction between Polycomb Repressive Complexes 1 and 2
This technical guide provides a comprehensive overview of the intricate interaction between Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2), two fundamental epigenetic regulators essential for gene silencing, developmental processes, and cell identity maintenance. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative biophysical parameters, and key experimental methodologies that underpin our current understanding of this critical protein complex interplay.
Core Concepts of the PRC1-PRC2 Interaction
The canonical model of Polycomb-mediated gene silencing posits a hierarchical recruitment pathway. Initially, PRC2 is recruited to specific genomic loci, where its catalytic subunit, EZH1 or EZH2, tri-methylates histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2][3] This repressive histone mark is then recognized by the chromodomain of CBX proteins, core components of the canonical PRC1 (cPRC1) complex, leading to its recruitment.[1][4][5] Subsequently, the E3 ubiquitin ligase activity of the PRC1 core components, RING1A or RING1B, monoubiquitinates histone H2A at lysine 119 (H2AK119ub).[6]
However, emerging evidence has revealed a more complex and nuanced interplay, challenging a strictly linear model. This includes the existence of variant PRC1 (vPRC1) complexes that are recruited independently of H3K27me3 and can, in turn, recruit PRC2.[5] The H2AK119ub mark generated by PRC1 can be recognized by the PRC2 accessory protein JARID2, which contains a ubiquitin interaction motif (UIM), thereby facilitating the recruitment and activation of PRC2.[7][8][9][10][11] This reciprocal crosstalk establishes a positive feedback loop that reinforces the Polycomb-repressed chromatin state.
Furthermore, distinct subcomplexes of both PRC1 and PRC2, with varying subunit compositions, contribute to the complexity of their interaction and recruitment to chromatin.[1][12] For instance, PRC2.1 and PRC2.2 complexes exhibit different modes of chromatin engagement.
Quantitative Data on PRC1 and PRC2 Interactions
Understanding the biophysical parameters of these interactions is crucial for a quantitative model of Polycomb-mediated gene regulation. The following tables summarize key binding affinities and enzymatic kinetics reported in the literature.
| Interacting Partners | Binding Affinity (Kd) | Method | Notes |
| CBX7 Chromodomain & H3K27me3 peptide | 27.7 µM | Fluorescence Anisotropy | Modest affinity, highlighting the potential role of other interactions in stable PRC1 recruitment.[4] |
| C-RING1B & CBX7 cbox domain | 9.2 nM | Isothermal Titration Calorimetry | A strong interaction suggesting a stable association within the PRC1 complex.[13] |
| PRC2 & 48 bp CpG DNA | 32 nM | Electrophoretic Mobility Shift Assay (EMSA) | Demonstrates PRC2's affinity for DNA, independent of histone tails.[14] |
| PRC2-PHF19 & 48 bp DNA | ~20-40 nM | EMSA | The PCL protein PHF19 enhances PRC2's affinity for DNA.[15] |
| Enzyme | Substrate(s) | K_m | k_cat | Method |
| EZH2 (wild-type) | H3K27me0 peptide | 1.8 µM | 0.012 min⁻¹ | Radioactivity-based assay |
| EZH2 (Y641F mutant) | H3K27me2 peptide | 0.3 µM | 0.045 min⁻¹ | Radioactivity-based assay |
Signaling Pathways and Interaction Models
The interplay between PRC1 and PRC2 involves a complex network of interactions that go beyond a simple linear pathway. The following diagrams, generated using the DOT language, illustrate these multifaceted relationships.
Key Experimental Protocols
Investigating the intricate dance between PRC1 and PRC2 requires a robust set of molecular biology techniques. Below are detailed protocols for Co-immunoprecipitation (Co-IP) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), two cornerstone assays in this field.
Co-immunoprecipitation (Co-IP) for PRC1-PRC2 Interaction
This protocol outlines the steps to determine if endogenous PRC1 and PRC2 components interact within a cellular context.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody against a subunit of PRC1 (e.g., RING1B) or PRC2 (e.g., SUZ12)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody (e.g., anti-RING1B) or an isotype control IgG.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the protein complexes.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against the bait protein (e.g., RING1B) and the suspected interacting partner (e.g., SUZ12).
-
Chromatin Immunoprecipitation sequencing (ChIP-seq) for Genome-wide Co-occupancy
This protocol allows for the genome-wide identification of regions co-occupied by PRC1 and PRC2, providing insights into their target genes.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibodies against PRC1 and PRC2 subunits
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking and Cell Harvest:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine.
-
Harvest and wash the cells.
-
-
Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei and resuspend the chromatin in sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Perform immunoprecipitation as described in the Co-IP protocol (steps 2 and 3), using an antibody against a PRC1 or PRC2 subunit.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak calling algorithms to identify regions of enrichment for the PRC1 and PRC2 subunits.
-
Analyze the overlap of PRC1 and PRC2 peaks to identify co-occupied genomic regions.
-
Conclusion
The interaction between PRC1 and PRC2 is a dynamic and multifaceted process that is central to the epigenetic regulation of gene expression. While the classical hierarchical model provides a foundational understanding, it is clear that a more intricate network of reciprocal interactions, involving various subcomplexes and histone modifications, governs their function. This technical guide has provided a detailed overview of the core concepts, quantitative data, and essential experimental protocols for studying this interplay. As research in this field continues to evolve, the application of these techniques, combined with emerging technologies, will undoubtedly uncover further layers of complexity and provide new avenues for therapeutic intervention in diseases where Polycomb-mediated regulation is dysregulated.
References
- 1. The dynamic interactome and genomic targets of Polycomb complexes during stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular architecture of human polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Small Molecule Modulators of Methyl-Lysine Binding for the CBX7 Chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and E3-ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JARID2 and AEBP2 regulate PRC2 in the presence of H2AK119ub1 and other histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic Interactome of PRC2-EZH1 Complex Using Tandem-Affinity Purification and Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polycomb Group Targeting through Different Binding Partners of RING1B C-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Architect of Cellular Identity: A Technical Guide to PRC1's Function in 3D Chromatin Architecture
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Polycomb Repressive Complex 1 (PRC1) in orchestrating the three-dimensional (3D) organization of the genome. A comprehensive understanding of PRC1's mechanisms is critical for researchers in developmental biology, epigenetics, and oncology, as well as for professionals engaged in the discovery of novel therapeutic agents targeting chromatin-modifying enzymes. This document provides a detailed overview of PRC1 composition, its enzymatic and non-enzymatic functions in shaping chromatin, and the experimental methodologies used to elucidate its complex roles.
Core Concepts: PRC1 Complexes and Their Function
Polycomb group (PcG) proteins are essential epigenetic regulators that maintain transcriptional repression of key developmental genes, thereby ensuring proper cell fate decisions.[1][2] They primarily function through two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2. While PRC2 is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3), PRC1 is a key effector complex that mediates gene silencing through both catalytic and non-catalytic activities.[3][4]
PRC1 complexes are diverse in their composition, which dictates their specific functions. They are broadly classified into canonical (cPRC1) and non-canonical (ncPRC1) forms.[5][6] The core of all PRC1 complexes is a heterodimer of a RING1A or RING1B E3 ubiquitin ligase and one of six PCGF proteins (PCGF1-6).[4][7]
-
Canonical PRC1 (cPRC1): These complexes typically contain a CBX protein that recognizes and binds to the H3K27me3 mark deposited by PRC2, linking the activities of the two Polycomb complexes.[3][5] cPRC1 complexes also include a PHC protein, which is crucial for chromatin compaction and the formation of higher-order chromatin structures.[8][9]
-
Non-canonical PRC1 (ncPRC1): These complexes lack CBX and PHC subunits and are recruited to chromatin independently of H3K27me3.[5][6] Instead, they often contain RYBP or YAF2, which enhance the E3 ubiquitin ligase activity of RING1B, making ncPRC1 the primary driver of H2A lysine 119 monoubiquitination (H2AK119ub1).[5]
The interplay between these complexes and their distinct modes of recruitment and action are central to their role in regulating the 3D genome.
PRC1 in Action: Shaping the 3D Chromatin Landscape
PRC1's influence on 3D chromatin architecture is multifaceted, involving local chromatin compaction, the formation of long-range interactions, and the establishment of specialized nuclear microenvironments.
Chromatin Compaction
PRC1 has the intrinsic ability to compact nucleosomal arrays, a function that is thought to contribute to the formation of transcriptionally silent heterochromatin.[2][10] This compaction is mediated by specific subunits, such as the CBX2 component of cPRC1, and can occur independently of RING1B's catalytic activity.[11] This physical condensation of chromatin can restrict the access of the transcriptional machinery to gene promoters.
Long-Range Chromatin Interactions and Looping
A key function of PRC1 in 3D genome organization is its ability to mediate long-range interactions, bringing distant genomic elements into close spatial proximity.[8] These interactions can occur between promoters, enhancers, and other regulatory regions, leading to the formation of chromatin loops.[12][13]
Notably, PRC1-mediated loops are often independent of the canonical loop-forming protein CTCF.[8] These interactions can span distances from kilobases to megabases and are crucial for the coordinated regulation of gene clusters, such as the HOX gene loci.[8][9][14] The formation of these loops is dependent on the integrity of the PRC1 complex, and their disruption leads to altered gene expression.[14]
Polycomb Bodies
PRC1 and its target genes are often found clustered in discrete nuclear foci known as Polycomb bodies.[15][16] These structures are thought to be phase-separated condensates that create a repressive nuclear microenvironment, concentrating PcG proteins and their target loci to enhance the efficiency of gene silencing.[17][18] The formation of Polycomb bodies is dependent on the multivalent interactions between PRC1 components, such as the SAM domain of PHC proteins.[15]
Quantitative Insights into PRC1 Function
The following tables summarize key quantitative data from various studies, providing a snapshot of the genome-wide impact of PRC1.
| PRC1 Component | Number of Promoter Binding Sites (Human Embryonic Fibroblasts) | Percentage of Total Promoters | Reference |
| CBX8 (PRC1) | 2487 | 10.2% | [1] |
| SUZ12 (PRC2) | 1042 | 4.3% | [1] |
| H3K27me3 | 2206 | 9.0% | [1] |
| PRC Component | Number of Enriched Genomic Sites (Mouse ES Cells) | Number of Annotated Gene Promoters | Reference |
| Ring1B (PRC1) | ~1500 | 1308 | [3] |
| Ezh2 (PRC2) | >3000 | 2461 | [3] |
| Suz12 (PRC2) | >3000 | 1944 | [3] |
| Condition | Number of Upregulated Genes (>1.5-fold) | Number of Downregulated Genes (>1.5-fold) | Cell Type | Reference |
| Ring1A/B double-knockout | 1066 | 187 | Hair Follicle Stem Cells | [19] |
| Pcgf1/3/5/6 knockout | Not specified | Not specified | Mouse Embryonic Stem Cells | [20] |
| Hi-C Analysis in Mouse ESCs | Number of Loops | Details | Reference |
| Wild-type | 3,912 | Total chromatin loops identified. | [14] |
| Pcgf2 knockout | 3,454 | 458 PRC1.2-dependent loops are lost. | [14] |
| PRC1.2-dependent loops | 458 | 94% of these loops target bivalent promoters. | [14] |
Experimental Protocols for Studying PRC1 in 3D Chromatin
Elucidating the role of PRC1 in chromatin architecture requires a combination of sophisticated molecular and imaging techniques.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide binding sites of PRC1 components and the distribution of the H2AK119ub1 mark.
Methodology Outline:
-
Crosslinking: Cells or tissues are treated with formaldehyde (B43269) to crosslink proteins to DNA.[10][21]
-
Chromatin Fragmentation: The chromatin is then sheared into smaller fragments, typically 200-600 base pairs, using sonication or enzymatic digestion.[10]
-
Immunoprecipitation: An antibody specific to the PRC1 subunit of interest (e.g., RING1B, CBX7) or the H2AK119ub1 mark is used to pull down the protein-DNA complexes.[10][22]
-
DNA Purification: The crosslinks are reversed, and the associated DNA is purified.[10]
-
Sequencing: The purified DNA fragments are sequenced using a high-throughput sequencing platform.[22][23]
-
Data Analysis: The sequencing reads are mapped to a reference genome to identify regions of enrichment, revealing the binding sites of the target protein.
Chromosome Conformation Capture (3C) and its Derivatives (Hi-C)
Hi-C is a powerful technique for identifying genome-wide chromatin interactions in an unbiased manner.[24][25]
Methodology Outline:
-
Crosslinking and Digestion: Cells are crosslinked with formaldehyde, and the chromatin is digested with a restriction enzyme.[24][26]
-
Biotinylation and Ligation: The sticky ends of the DNA fragments are filled in with biotin-labeled nucleotides and then ligated under dilute conditions, which favors the ligation of fragments that were in close spatial proximity in the nucleus.[25]
-
Purification of Ligation Junctions: The DNA is sheared, and the biotin-labeled ligation junctions are purified using streptavidin beads.[24]
-
Sequencing and Analysis: The purified DNA is sequenced, and the resulting paired-end reads are mapped to the genome to identify interacting loci.[27][28]
3D Fluorescence In Situ Hybridization (3D-FISH)
3D-FISH is a microscopy-based technique used to visualize the spatial positioning of specific DNA sequences within the nucleus, allowing for the validation of long-range interactions identified by Hi-C.[15][29]
Methodology Outline:
-
Cell Preparation: Cells are fixed and permeabilized to allow probe entry.[30]
-
Probe Labeling: DNA probes specific to the genomic regions of interest are labeled with fluorescent dyes.[29]
-
Hybridization: The labeled probes are hybridized to the denatured cellular DNA.[30]
-
Imaging: The fluorescent signals are visualized using a confocal or super-resolution microscope.[15]
-
Image Analysis: The 3D distances between the fluorescent signals are measured to determine the spatial proximity of the targeted genomic loci.
Super-Resolution Microscopy
Super-resolution microscopy techniques, such as STORM, STED, and SIM, provide unprecedented spatial resolution to visualize the nanoscale organization of Polycomb bodies and chromatin domains.[11][31][32][33] These methods allow for the direct observation of the clustering of PRC1 components and their target genes within the nucleus.[17][33]
Visualizing PRC1-Mediated Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key PRC1-related pathways and workflows.
Caption: PRC1 complex composition and functional pathways.
Caption: PRC1's role in chromatin looping and Polycomb bodies.
Caption: A simplified workflow for the Hi-C experiment.
Conclusion and Future Directions
Polycomb Repressive Complex 1 is a master regulator of the 3D genome, employing a sophisticated toolkit of enzymatic and structural activities to control gene expression programs essential for development and cell identity. Its ability to compact chromatin, mediate long-range interactions, and form repressive nuclear compartments underscores its central role in epigenetic regulation.
Future research will likely focus on dissecting the precise molecular mechanisms that govern the targeting and activity of different PRC1 subtypes. The development of novel chemical probes and targeted degradation technologies will be instrumental in untangling the complex interplay between PRC1, PRC2, and other chromatin-associated factors. A deeper understanding of these processes will undoubtedly open new avenues for therapeutic intervention in a range of human diseases, including cancer and developmental disorders.
References
- 1. Genome-wide mapping of Polycomb target genes unravels their roles in cell fate transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compaction of chromatin by diverse Polycomb group proteins requires localized regions of high charge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomewide Analysis of PRC1 and PRC2 Occupancy Identifies Two Classes of Bivalent Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MGA, L3MBTL2 and E2F6 determine genomic binding of the non-canonical Polycomb repressive complex PRC1.6 | PLOS Genetics [journals.plos.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Polycomb Repressive Complex 1 generates discrete compacted domains that change during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dispersal of PRC1 condensates disrupts polycomb chromatin domains and loops | Life Science Alliance [life-science-alliance.org]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Widespread activation of developmental gene expression characterized by PRC1-dependent chromatin looping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRC1 and CTCF-Mediated Transition from Poised to Active Chromatin Loops Drives Bivalent Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A central role for canonical PRC1 in shaping the 3D nuclear landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polycomb repressive complex PRC1 spatially constrains the mouse embryonic stem cell genome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dispersal of PRC1 condensates disrupts polycomb chromatin domains and loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergy between Variant PRC1 Complexes Defines Polycomb-Mediated Gene Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Canonical PRC1 controls sequence-independent propagation of Polycomb-mediated gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. babraham.ac.uk [babraham.ac.uk]
- 24. m.youtube.com [m.youtube.com]
- 25. Hi-C: A comprehensive technique to capture the conformation of genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Hitchhiker's Guide to Hi-C Analysis: Practical guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iris.unimore.it [iris.unimore.it]
- 29. babraham.ac.uk [babraham.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. iris.cnr.it [iris.cnr.it]
- 33. On the Advent of Super-Resolution Microscopy in the Realm of Polycomb Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of PRC1 Subunits in Cancer: A Technical Guide for Researchers
An In-depth Examination of Polycomb Repressive Complex 1 Subunits in Oncogenesis and Tumor Suppression, Highlighting Therapeutic Opportunities.
Introduction
The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that plays a fundamental role in maintaining transcriptional repression and cellular identity.[1][2] Comprised of a diverse array of subunits, PRC1's composition is highly dynamic, leading to the formation of distinct complexes with varied functions.[1][3] This compositional heterogeneity underscores the multifaceted and often contradictory roles of PRC1 in human cancer, where individual subunits can act as either oncogenes or tumor suppressors depending on the cellular context.[1][4] This technical guide provides a comprehensive overview of the specific roles of key PRC1 subunits in cancer, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of PRC1 biology to inform novel therapeutic strategies.
Core PRC1 Subunits and Their Roles in Cancer
PRC1 complexes are broadly categorized into canonical (cPRC1) and non-canonical (ncPRC1) forms, distinguished by their subunit composition and recruitment mechanisms.[1][3] The core of the PRC1 complex consists of a RING-domain-containing E3 ubiquitin ligase (RING1A or RING1B) and a Polycomb group ring finger (PCGF) protein.[3] Additional core components include Chromobox (CBX) and Polyhomeotic-like (PHC) proteins in cPRC1, or RYBP/YAF2 in ncPRC1 complexes.[1][3]
RING Subunits: The Catalytic Core
The catalytic activity of PRC1 resides in the RING1A and RING1B subunits, which mediate the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a hallmark of PRC1-mediated gene silencing.[3][4] While both are E3 ligases, they can have opposing roles in cancer.
-
RING1B (RNF2) is frequently overexpressed in various cancers, including breast, prostate, and melanoma, where it often functions as an oncogene.[5][6][7] Its upregulation is associated with the repression of tumor suppressor genes and the activation of oncogenic pathways.[4][8] For instance, in breast cancer, RING1B is required to sustain Focal Adhesion Kinase (FAK) expression and is implicated in cell migration and invasion.[7] In some contexts, RING1B can also promote tumorigenesis by negatively regulating p53.[8]
-
RING1A , in contrast, is often downregulated in cancers and its low expression can correlate with poor prognosis, suggesting a tumor-suppressive role in certain contexts.[9]
PCGF Subunits: Defining PRC1 Flavors
There are six PCGF paralogs (PCGF1-6) in mammals, and their incorporation into the PRC1 complex defines distinct subcomplexes with specialized functions.[3]
-
PCGF1 is a component of a non-canonical PRC1 complex (ncPRC1.1) that has been implicated in both myelopoiesis and lymphopoiesis and is a target of somatic mutations in hematological malignancies.[10]
-
PCGF2 (MEL18) often acts as a tumor suppressor by inhibiting the transcription of oncogenes like c-Myc.[4] In breast cancer, PCGF2 has been reported to have tumor-suppressive roles.[4]
-
PCGF3 has been shown to promote the proliferation and migration of non-small cell lung cancer (NSCLC) cells through the PI3K/Akt signaling pathway.[4]
-
PCGF4 (BMI1) is one of the most well-characterized proto-oncogenes within the PRC1 complex.[4] It is frequently overexpressed in a wide range of cancers and plays a critical role in cancer stem cell self-renewal and proliferation by repressing the INK4a/ARF tumor suppressor locus.[1][4] High expression of BMI1 is often associated with poor prognosis and resistance to therapy in cancers like acute myeloid leukemia (AML).[5]
-
PCGF6 mutations have been linked to enhanced breast cancer cell migration and metastasis by upregulating the expression of genes related to the epithelial-mesenchymal transition (EMT).[4]
CBX Subunits: The Readers of the Code
The Chromobox (CBX) proteins are "readers" of the epigenetic code, recognizing and binding to specific histone modifications, thereby recruiting PRC1 to its target genes.[11][12] The eight CBX family members are divided into two subgroups: the Polycomb (Pc) group (CBX2, 4, 6, 7, 8) and the Heterochromatin Protein 1 (HP1) group (CBX1, 3, 5).[13]
-
CBX2 is often upregulated in cancers like prostate and breast cancer and is associated with a more aggressive phenotype.[1][11]
-
CBX3 (HP1γ) shows dysregulated expression in various cancers, with increased levels in gastric, prostate, breast, colorectal, and lung cancers.[14] In lung cancer, CBX3 can activate the Wnt/β-catenin signaling pathway.[14]
-
CBX4 has been implicated in the progression of gastric cancer.[15]
-
CBX6 has been reported to have tumor-suppressive functions in breast cancer.[4]
-
CBX7 exhibits a dualistic role in cancer.[16] It can act as an oncogene in lymphomas by repressing the INK4a/ARF locus, while in breast cancer, low expression of CBX7 is associated with poor survival, suggesting a tumor-suppressive role.[16]
-
CBX8 is required for MLL-AF9 leukemogenesis and can contribute to both gene repression and activation.[1]
Other Key Subunits
-
RYBP and YAF2 are components of non-canonical PRC1 complexes and can enhance the E3 ligase activity of RING1B.[4][9] RYBP predominantly plays a tumor-suppressive role.[4]
-
BCOR , a subunit of the ncPRC1.1 complex, is frequently mutated in pediatric kidney and sarcoma tumors.[17]
Quantitative Data Summary
The following tables summarize the expression patterns and roles of key PRC1 subunits across various cancers.
Table 1: Expression and Function of RING and PCGF Subunits in Cancer
| Subunit | Cancer Type(s) | Expression Change in Tumor | Role | Key Downstream Targets/Pathways |
| RING1B (RNF2) | Breast, Prostate, Melanoma, Ovarian, Testicular | Upregulated | Oncogene | p53, FAK, CCND2, LTBP2 |
| RING1A | Various | Downregulated | Tumor Suppressor | BTG2 |
| PCGF2 (MEL18) | Breast | Downregulated | Tumor Suppressor | c-Myc, Cyclin D1, HIF-1α |
| PCGF3 | NSCLC | Upregulated | Oncogene | PI3K/Akt signaling |
| PCGF4 (BMI1) | AML, Prostate, Breast, Lung | Upregulated | Oncogene | INK4a/ARF (p16, p19ARF), p53, PTEN |
| PCGF6 | Breast | Mutated/Upregulated | Oncogene | EMT-related genes |
Table 2: Expression and Function of CBX and Other Subunits in Cancer
| Subunit | Cancer Type(s) | Expression Change in Tumor | Role | Key Downstream Targets/Pathways |
| CBX2 | Prostate, Breast | Upregulated | Oncogene | INK4a/ARF |
| CBX3 (HP1γ) | Gastric, Prostate, Breast, Lung | Upregulated | Oncogene | Wnt/β-catenin, NCAPG |
| CBX6 | Breast | Downregulated | Tumor Suppressor | --- |
| CBX7 | Lymphoma | Upregulated | Oncogene | INK4a/ARF |
| Breast | Downregulated | Tumor Suppressor | Wnt/β-catenin | |
| CBX8 | MLL-AF9 Leukemia | Upregulated | Oncogene | HOX genes |
| RYBP | Various | Downregulated | Tumor Suppressor | --- |
| BCOR | Pediatric Kidney, Sarcomas | Mutated (ITD) | Oncogene | --- |
Signaling Pathways and Molecular Interactions
The dysregulation of PRC1 subunits in cancer impacts a multitude of signaling pathways that are critical for tumor initiation and progression.
The c-Myc-BMI1 Axis
A well-established oncogenic axis involves the reciprocal regulation between the c-Myc oncoprotein and the PRC1 subunit BMI1. c-Myc can directly promote the transcription of BMI1.[4] In turn, BMI1-containing PRC1 complexes repress the expression of the INK4a/ARF locus, which encodes the tumor suppressors p16INK4a and p19ARF.[4] This repression leads to the inactivation of the p53 and Rb pathways, thereby promoting cell cycle progression and inhibiting apoptosis.
PRC1 and the Wnt/β-catenin Pathway
Several PRC1 subunits have been shown to interact with and modulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. For example, PRC1 has been shown to be a key activator of the Wnt/β-catenin pathway in lung adenocarcinoma.[18] Similarly, CBX3 has been shown to activate this pathway in lung cancer.[14]
PI3K/Akt Pathway Involvement
The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is also influenced by PRC1 subunits. PCGF3, for instance, promotes NSCLC cell proliferation and migration through the activation of the PI3K/Akt pathway.[4]
Experimental Protocols
This section outlines common experimental methodologies used to investigate the role of PRC1 subunits in cancer.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific PRC1 subunit.
Experimental Workflow:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the PRC1 subunit of interest is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify enriched binding sites (peaks).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions between a PRC1 subunit and other proteins.
Experimental Workflow:
-
Cell Lysis: Cells are lysed to release proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the PRC1 subunit of interest is used to pull down the protein and its binding partners.
-
Washing: The immunoprecipitated complexes are washed to remove non-specific binding proteins.
-
Elution: The protein complexes are eluted from the antibody.
-
Analysis: The eluted proteins are analyzed by Western blotting or mass spectrometry to identify interacting partners.
RNA-sequencing (RNA-seq)
RNA-seq is used to determine the global changes in gene expression following the knockdown or overexpression of a specific PRC1 subunit.
Experimental Workflow:
-
RNA Extraction: Total RNA is extracted from control and experimental (e.g., shRNA-mediated knockdown of a PRC1 subunit) cells.
-
Library Preparation: The RNA is converted to cDNA, and sequencing libraries are prepared.
-
Sequencing: The libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the transcriptome to quantify gene expression levels. Differentially expressed genes between control and experimental groups are identified.
References
- 1. Polycomb group proteins in cancer: multifaceted functions and strategies for modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Polycomb group protein function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycomb Group (PcG) Proteins and Human Cancers: Multifaceted Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Polycomb group protein RING1B is overexpressed in ductal breast carcinoma and is required to sustain FAK steady state levels in breast cancer epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNF2/Ring1b negatively regulates p53 expression in selective cancer cell types to promote tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. PRC1 | Cancer Genetics Web [cancer-genetics.org]
- 11. Chromobox proteins in cancer: Multifaceted functions and strategies for modulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of the Polycomb group proteins in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mining Transcriptomic Data to Uncover the Association between CBX Family Members and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Role of CBX3 as a Potential Therapeutic Target in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CBX7 is Dualistic in Cancer Progression Based on its Function and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Getting a Handle on Non-Canonical Polycomb Repressor Complex 1 (nc-PRC1) Dysfunction in Oncogenesis | HRB | Health Research Board [hrb.ie]
- 18. PRC1 contributes to tumorigenesis of lung adenocarcinoma in association with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to Non-Canonical PRC1 Complex Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1), a key player in epigenetic regulation, has long been associated with gene silencing and the maintenance of cellular identity. However, the discovery of non-canonical PRC1 (ncPRC1) complexes has unveiled a more nuanced and multifaceted role for this protein family. Unlike their canonical counterparts, ncPRC1 complexes exhibit distinct subunit compositions, chromatin targeting mechanisms, and functional outputs that extend beyond simple gene repression. This technical guide provides an in-depth exploration of the core functions of ncPRC1 complexes, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and target these critical regulators of gene expression in health and disease.
Core Concepts: Composition and Distinguishing Features
Canonical PRC1 (cPRC1) complexes are characterized by the presence of a CBX subunit, which recognizes the H3K27me3 mark deposited by PRC2, and a PCGF2/4 subunit. In contrast, ncPRC1 complexes are defined by the absence of CBX and PHC subunits and the presence of one of six PCGF paralogs (PCGF1, PCGF3, PCGF5, PCGF6, or the cPRC1-associated PCGF2/4 in a non-canonical context) and accessory proteins like RYBP/YAF2, KDM2B, or BCOR.[1][2][3] These compositional differences are central to their distinct functions.
A key feature of ncPRC1 complexes is their ability to be recruited to chromatin independently of H3K27me3.[4][5] This is often mediated by specific DNA-binding subunits, such as KDM2B, which recognizes unmethylated CpG islands.[6][7][8][9] This PRC2-independent targeting mechanism allows ncPRC1 to regulate a unique set of genes, including those that are actively transcribed.[4]
Quantitative Analysis of ncPRC1 Subunit Interactions
The assembly and function of ncPRC1 complexes are dictated by a network of protein-protein interactions with varying affinities. Understanding these quantitative relationships is crucial for dissecting their mechanisms of action.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| KDM2B/SKP1 and PCGF1/BCORL1 | Isothermal Titration Calorimetry (ITC) | 2.8 µM | [10] |
| KDM2B/SKP1 and BCORANK-linker-PUFD/PCGF1RAWUL | Isothermal Titration Calorimetry (ITC) | 0.20 ± 0.03 µM | [11] |
| KDM2B/SKP1 and BCORN1591/PCGF1RAWUL | Isothermal Titration Calorimetry (ITC) | 0.24 ± 0.05 µM | [11] |
| KDM2B/SKP1 and BCORN1624/PCGF1RAWUL | Isothermal Titration Calorimetry (ITC) | 5.93 ± 1.73 µM | [11][12] |
| KDM2B/SKP1 and BCOR PUFD/PCGF1 RAWUL | Biolayer Interferometry (BLI) | 43,000 nM | [13] |
| KDM2B/SKP1 and BCOR (1448–1748)/PCGF1 RAWUL | Biolayer Interferometry (BLI) | 31 nM | [13] |
| KDM2B/SKP1 and BCORL1 PUFD/PCGF1 RAWUL | Biolayer Interferometry (BLI) | 240 nM | [13] |
Dual Roles in Gene Regulation: Repression and Activation
While traditionally viewed as repressors, emerging evidence demonstrates that ncPRC1 complexes can also be associated with actively transcribed genes, suggesting a role in gene activation.[4] The precise mechanism of this dual functionality is still under investigation, but it is thought to be context-dependent and influenced by the specific ncPRC1 subunit composition and the local chromatin environment.
Transcriptional Repression
The primary enzymatic activity of PRC1 complexes, including ncPRC1 variants, is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[5][14] This modification is generally associated with transcriptional repression. The E3 ligase activity resides in the RING1A/B subunit, and its activity can be stimulated by other ncPRC1 components, such as RYBP.[2]
Transcriptional Activation
Paradoxically, ncPRC1 components are also found at active gene promoters.[4] For instance, in leukemic cells, the ncPRC1.1 complex is recruited to active genes involved in metabolism, independently of H3K27me3.[4] The mechanism of activation is not fully understood but may involve the recruitment of other transcriptional activators or the modulation of chromatin structure to facilitate transcription.
Key Subunits and Their Functions
KDM2B: The CpG Island Scout
KDM2B is a key targeting subunit of the ncPRC1.1 complex. It contains a CxxC zinc finger domain that specifically recognizes and binds to unmethylated CpG islands, thereby recruiting the complex to gene promoters.[6][7][8][9] Depletion of KDM2B leads to a reduction in RING1B binding at target genes and a significant loss of H2AK119ub1.[9]
BCOR and BCORL1: Core Components and Disease Mediators
BCOR (BCL6 Corepressor) and its homolog BCORL1 are core components of the ncPRC1.1 complex.[10][13] They act as scaffolds, bridging the interaction between KDM2B and the PCGF1-RING1B catalytic core.[10][13] The PUFD domain of BCOR/BCORL1 interacts with the RAWUL domain of PCGF1.[10][13] Mutations and internal tandem duplications (ITDs) in the BCOR PUFD are associated with pediatric kidney and brain tumors, highlighting the critical role of proper ncPRC1.1 assembly in preventing disease.[13]
RYBP and YAF2: Enhancers of Catalytic Activity
RYBP (RING1 and YY1 binding protein) and its homolog YAF2 are accessory subunits that can be incorporated into various ncPRC1 complexes. They are mutually exclusive with CBX proteins.[15] RYBP has been shown to stimulate the H2AK119ub1 E3 ligase activity of PRC1.[2] It contains a zinc finger domain that can bind to ubiquitin, potentially creating a positive feedback loop for H2AK119ub1 deposition.[1][2][16][17][18]
Non-Canonical PRC1 Complexes in Disease
The dysregulation of ncPRC1 complex function is increasingly implicated in various diseases, particularly cancer.
Acute Myeloid Leukemia (AML)
The ncPRC1.1 complex is critically important for the survival of human leukemic stem cells.[4] Components of this complex, including KDM2B, are often overexpressed in primary AML cells.[4] Downmodulation of ncPRC1.1 members impairs leukemia cell proliferation and delays leukemogenesis in preclinical models, making this complex a promising therapeutic target.[4]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions
Objective: To isolate and identify proteins that interact with a specific ncPRC1 subunit in a cellular context.
Methodology: [10][11][12][13][16]
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific to the ncPRC1 subunit of interest overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the interacting proteins by Western blotting using antibodies against suspected binding partners or by mass spectrometry for unbiased identification of the entire protein complex.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to Map Genome-Wide Binding Sites
Objective: To identify the genomic regions occupied by a specific ncPRC1 subunit across the entire genome.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in living cells by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, wash with PBS, and lyse to isolate nuclei.
-
Resuspend the nuclei in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the ncPRC1 subunit of interest overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA for high-throughput sequencing.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify regions of significant enrichment of the ncPRC1 subunit.
-
Perform downstream analyses such as motif discovery, gene ontology analysis, and comparison with other genomic datasets.
-
Luciferase Reporter Assay to Assess Gene Regulatory Activity
Objective: To determine whether an ncPRC1 complex or subunit can regulate the transcriptional activity of a specific gene promoter.
Methodology: [1][17][21][22][23][24][25]
-
Plasmid Construction:
-
Clone the promoter region of the gene of interest upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.
-
Co-transfect this reporter plasmid into cultured cells along with an expression vector for the ncPRC1 subunit of interest.
-
A second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected as an internal control for transfection efficiency and cell viability.
-
-
Cell Transfection and Treatment:
-
Transfect the plasmids into a suitable cell line using a standard transfection reagent.
-
If applicable, treat the cells with any compounds or stimuli being investigated.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Measure the activity of both Firefly and Renilla luciferases in the cell lysate using a luminometer and specific luciferase substrates.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the fold change in luciferase activity in the presence of the ncPRC1 subunit compared to a control (e.g., empty vector) to determine the effect on promoter activity.
-
Visualizing ncPRC1 Pathways and Workflows
Signaling Pathways and Molecular Interactions
Experimental Workflow: Co-Immunoprecipitation
Conclusion and Future Directions
The study of non-canonical PRC1 complexes has fundamentally shifted our understanding of Polycomb-mediated gene regulation. Their diverse compositions, PRC2-independent targeting mechanisms, and dual roles in both gene repression and activation present a rich area for future investigation. For drug development professionals, the critical role of ncPRC1 complexes, particularly ncPRC1.1, in diseases like acute myeloid leukemia offers exciting new therapeutic avenues. Further research into the specific functions of different ncPRC1 variants, the molecular basis of their gene-activating properties, and the development of selective small molecule inhibitors will be crucial in translating our growing knowledge of these fascinating complexes into novel clinical interventions.
References
- 1. Structural basis of the histone ubiquitination read-write mechanism of RYBP-PRC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RYBP stimulates PRC1 to shape chromatin-based communication between Polycomb repressive complexes | eLife [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. Non-canonical PRC1.1 Targets Active Genes Independent of H3K27me3 and Is Essential for Leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of PRC1 and histone H2AK119 monoubiquitination: Revising popular misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium modulates the tethering of BCOR-PRC1.1 enzymatic core to KDM2B via liquid-liquid phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. Structure and Role of BCOR PUFD in Noncanonical PRC1 Assembly and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone H2AK119 Mono-Ubiquitination Is Essential for Polycomb-Mediated Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of non-canonical Polycomb Repressive Complex 1 subunits during early mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polycomb complexes associate with enhancers and promote oncogenic transcriptional programs in cancer through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The dynamic interactome and genomic targets of Polycomb complexes during stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Interaction proteomics analysis of polycomb proteins defines distinct PRC1 complexes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Dual Luciferase System for Analysis of Post-Transcriptional Regulation of Gene Expression in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Critical Nexus: Unraveling the Role of PRC1 Dysregulation in Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Polycomb Repressive Complex 1 (PRC1) is a pivotal epigenetic regulator essential for maintaining cellular identity and controlling gene expression. Its dysregulation is increasingly implicated in the pathogenesis of various malignancies, most notably leukemia. This technical guide provides an in-depth exploration of the molecular link between PRC1 and leukemia, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the core components and function of PRC1, its oncogenic mechanisms in leukemogenesis, and the therapeutic potential of targeting this complex. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex pathways to facilitate a deeper understanding of this critical oncogenic driver.
Introduction: The Polycomb Repressive Complex 1 (PRC1)
PRC1 is a multi-protein complex that plays a crucial role in the epigenetic silencing of genes, primarily through the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub). This modification leads to chromatin compaction and transcriptional repression. The composition of PRC1 is heterogeneous, with several variants dictating its recruitment and function. The core of the canonical PRC1 (cPRC1) complex consists of:
-
RING1A/B: The E3 ubiquitin ligase catalytic subunits responsible for H2AK119ub.
-
PCGF (Polycomb group RING finger) proteins (e.g., BMI1, MEL18): These proteins are crucial for the stability and activity of the RING1A/B heterodimer.
-
CBX (Chromobox) proteins: These act as "readers" of the H3K27me3 mark deposited by PRC2, thereby linking the two core Polycomb complexes.
-
PHC (Polyhomeotic) proteins: These contribute to chromatin compaction.
Non-canonical PRC1 (ncPRC1) complexes also exist, which lack CBX proteins and are recruited to chromatin through other mechanisms, often involving the RYBP/YAF2 subunits. The dysregulation of these core components, particularly the overexpression of BMI1 and RING1B, is a hallmark of many leukemias.
PRC1 Dysregulation in the Pathogenesis of Leukemia
The aberrant function of PRC1 is a key driver in the initiation and maintenance of various leukemias, including Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Chronic Myeloid Leukemia (CML). The primary mechanisms through which PRC1 dysregulation contributes to leukemogenesis include:
-
Maintenance of Leukemia Stem Cells (LSCs): PRC1 is essential for the self-renewal capacity of LSCs, the rare population of cells responsible for leukemia initiation, propagation, and relapse. Overexpression of components like BMI1 promotes the proliferation and survival of LSCs.[1][2]
-
Repression of Tumor Suppressor Genes: A primary function of PRC1 in cancer is the silencing of tumor suppressor genes. A critical target is the CDKN2A (INK4a/ARF) locus, which encodes the cell cycle inhibitors p16INK4a and p19ARF. By repressing this locus, PRC1 promotes cell cycle progression and inhibits apoptosis.[3][4]
-
Aberrant Gene Expression Programs: PRC1 dysregulation leads to the silencing of genes required for normal hematopoietic differentiation, thereby locking cells in an immature, proliferative state. Conversely, it can also be involved in the inappropriate expression of oncogenes.
-
Cooperation with Oncogenic Fusion Proteins: In many leukemias driven by fusion proteins (e.g., MLL-AF9, PML-RARα), PRC1 activity is essential for their oncogenic potential. PRC1 is required to maintain the undifferentiated state of leukemic cells transformed by these fusion proteins.[4][5]
The central role of PRC1 in maintaining the leukemic state has made it an attractive target for therapeutic intervention.
Quantitative Data on PRC1 Dysregulation in Leukemia
The following tables summarize key quantitative findings from studies on PRC1 dysregulation in leukemia, providing a comparative overview of expression levels and the effects of inhibitors.
Table 1: Expression of PRC1 Components in Leukemia
| PRC1 Component | Leukemia Type | Observation | Reference |
| BMI1 | AML | Higher expression in patients with unfavorable cytogenetics compared to intermediate or favorable cytogenetics.[1][6] | [1][6] |
| Higher BMI1 levels are associated with shorter median overall survival.[1][6] | [1][6] | ||
| CML | Significantly increased transcript levels in CML cells.[7] Co-expressed with the leukemic stem cell marker CD26+.[8] | [7][8] | |
| RING1B | AML | Implicated in the maintenance and proliferation of leukemic stem cells.[9] | [9] |
Table 2: Efficacy of PRC1 Inhibitors in Leukemia Cell Lines
| Inhibitor | Target | Cell Line(s) | IC50 / ED50 | Effect | Reference |
| PTC-209 | BMI1 (transcriptional inhibitor) | AML cell lines (MOLM-13, OCI-AML3, MV4-11, NB4, HL60, U-937) | IC50: 0.33 ± 0.04 µM (mean) | Anti-proliferative and cytotoxic activities, induction of apoptosis.[6] | [6] |
| ALL cell lines (Reh, NALM6, Jurkat, Raji, MOLT-4) | IC50: 0.55 ± 0.09 µM (mean) | Potent anti-proliferative effects.[6] | [6] | ||
| 5 of 6 AML lines | ED50: ≤ 2.5 µM | Differential cytotoxic effects, more critical in AML than ALL.[6] | [6] | ||
| 3 of 5 ALL lines | ED50: > 10 µM | [6] | |||
| RB-3 | RING1B | Leukemia cell lines | Not specified | Decreases global H2A ubiquitination and induces differentiation.[2][10] | [2][10] |
| RB-231 | PRC1 E3 ligase activity | Multiple acute leukemia cell lines | Mid-nanomolar concentrations | Potent anti-proliferative effects, global reduction of H2Aub levels, induction of differentiation and apoptosis.[11] | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of PRC1 in leukemia is crucial for understanding its function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: PRC1-mediated repression of target genes in leukemia.
Caption: Chromatin Immunoprecipitation (ChIP-seq) workflow.
References
- 1. Polycomb complexes PRC1 and their function in hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycomb repressive complex 1.1 coordinates homeostatic and emergency myelopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. In vivo AML xenograft models. [bio-protocol.org]
- 7. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic Regulators in the Development, Maintenance, and Therapeutic Targeting of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Histone Modifications in Acute Myeloid Leukaemia Using Chromatin Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Histone Modifications in Acute Myeloid Leukaemia Using Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Polycomb Repressive Complex 1 (PRC1) Binding Sites
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in key biological processes such as development, pluripotency, and carcinogenesis by maintaining transcriptional repression of target genes.[1] PRC1 is a multi-protein complex that primarily catalyzes the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a mark strongly associated with gene silencing.[1][2] Understanding the genome-wide localization of PRC1 is essential for elucidating its role in gene regulation and cellular identity.
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is the gold-standard technique for mapping the genome-wide binding sites of DNA-associated proteins like PRC1.[3] This protocol provides a detailed methodology for performing ChIP-seq to identify PRC1 binding sites, aimed at researchers in molecular biology, epigenetics, and drug development.
Principle of the Method
The ChIP-seq procedure begins with the in vivo cross-linking of proteins to DNA using formaldehyde (B43269).[4] Cells are then lysed, and the chromatin is sheared into small fragments. A specific antibody targeting a core subunit of the PRC1 complex is used to immunoprecipitate the chromatin-protein complexes. Following immunoprecipitation, the cross-links are reversed, and the associated DNA is purified. This enriched DNA is then used to prepare a sequencing library, which is analyzed on a next-generation sequencing (NGS) platform to identify the genomic regions bound by PRC1.[5]
Key Experimental Considerations
-
Antibody Selection : The success of a ChIP-seq experiment is highly dependent on the specificity and efficiency of the antibody.[6] It is crucial to use a ChIP-validated antibody against a core, stable subunit of the PRC1 complex. RING1B is a catalytic core component and a common target.[1][7] Other subunits like PCGF proteins (e.g., PCGF1, PCGF2, PCGF6) or CBX proteins can also be targeted to study specific PRC1 sub-complexes.[8][9] Always verify antibody specificity using methods like Western blot or peptide arrays.[6][10]
-
Controls : Several controls are essential for a robust ChIP-seq experiment:
-
Input DNA Control : A sample of the sheared, non-immunoprecipitated chromatin should be processed in parallel. This represents the background distribution of genomic DNA and is used for normalization and peak calling.[11]
-
Negative Control (IgG) : A mock immunoprecipitation using a non-specific IgG antibody of the same isotype as the primary antibody is crucial to estimate the level of non-specific binding and background noise.[6]
-
Positive and Negative Locus Controls : Use qPCR to check for enrichment at a known PRC1 target gene (positive control) and a region known not to be bound by PRC1 (negative control) before proceeding to large-scale sequencing.
-
PRC1 Signaling and Recruitment
PRC1-mediated gene repression is often linked with the activity of Polycomb Repressive Complex 2 (PRC2). In the canonical model, PRC2 is recruited to target genes where its EZH2 subunit catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[12] This histone mark is then recognized by the chromodomain of CBX subunits within the PRC1 complex, leading to its recruitment and subsequent ubiquitination of H2AK119.[2][12] However, evidence also points to PRC2-independent recruitment mechanisms for PRC1, for instance, via the KDM2B protein to CpG islands.[13]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a PRC1 ChIP-seq experiment. These values may require optimization based on cell type and specific antibodies.
Table 1: Recommended Antibodies for PRC1 Subunit ChIP-seq
| Target Subunit | Complex Association | Supplier Example | Catalog # Example |
|---|---|---|---|
| RING1B | Core Catalytic Subunit (all PRC1) | Cell Signaling Technology | #5694 |
| RYBP | Non-canonical PRC1.1 | Abcam | ab56443 |
| PCGF2 (MEL18) | Canonical PRC1.2/PRC1.4 | Bethyl Laboratories | A302-349A |
| BMI1 | Canonical PRC1.4 | Millipore | 05-637 |
| CBX7 | Canonical PRC1 | Abcam | ab21873 |
Table 2: Typical Quantitative Parameters for a PRC1 ChIP-seq Experiment
| Parameter | Recommended Value | Notes |
|---|---|---|
| Starting Cell Number | 1–5 x 107 cells per IP | Ensure at least 80-90% confluence for adherent cells. |
| Cross-linking | 1% Formaldehyde, 10 min at RT | Quench with 1/10 volume of 1.25 M Glycine (B1666218). |
| Sonication | 10-30 cycles (30s ON/30s OFF) | Aim for fragment sizes of 200-600 bp. Optimization is critical.[14] |
| Antibody Amount | 4–10 µg per IP | Titrate antibody to find the optimal signal-to-noise ratio.[6][14] |
| IP Incubation | Overnight (12-16 hours) at 4°C | Perform with gentle rotation. |
| Protein A/G Beads | 20-30 µL of slurry per IP | A 50:50 mix of Protein A and Protein G beads is often recommended. |
| Sequencing Depth | 20–40 million reads per sample | Higher depth may be needed for detecting weak binding sites. |
| Read Length | 50-75 bp, single-end | Paired-end sequencing can improve mapping to repetitive regions.[5] |
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells.
Materials
-
Cell Culture Reagents
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Lysis Buffers (RIPA or similar)
-
Protease Inhibitor Cocktail
-
ChIP-grade antibody (anti-PRC1 subunit and control IgG)
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, High salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K[15]
-
DNA purification kit (e.g., Qiagen PCR Purification Kit)
Procedure
1. Cell Fixation and Harvesting
-
Culture cells to ~90% confluency. For a typical experiment, use 1-5 x 107 cells per ChIP.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Scrape the cells, transfer to a conical tube, and wash twice with ice-cold PBS. Pellet cells by centrifugation (e.g., 1500 x g for 5 min at 4°C).
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Sonicate the lysate on ice to shear the chromatin. The goal is to obtain DNA fragments predominantly in the 200-600 bp range.
-
Note: Sonication conditions must be optimized for each cell type and sonicator. Perform a time-course experiment and check fragment size on an agarose (B213101) gel.
-
-
Centrifuge the sonicated lysate at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris. Transfer the supernatant (containing the soluble chromatin) to a new tube.
3. Immunoprecipitation (IP)
-
Set aside 1-2% of the chromatin lysate as the Input Control .
-
Dilute the remaining chromatin with ChIP dilution buffer.
-
Add the primary antibody (e.g., 4-10 µg of anti-RING1B) and a mock IgG antibody to separate tubes of diluted chromatin.[14]
-
Incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.[14]
4. Washing and Elution
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins and DNA. A typical wash series includes:
-
2x Low Salt Wash Buffer
-
2x High Salt Wash Buffer
-
1x LiCl Wash Buffer
-
2x TE Buffer[14]
-
-
Elute the chromatin from the beads by resuspending in elution buffer and incubating at 65°C for 15-30 minutes with agitation.
5. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted ChIP samples and the input control to a final concentration of 200 mM. Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.[14]
-
Treat the samples with RNase A (30 min at 37°C) followed by Proteinase K (2 hours at 55°C) to remove RNA and protein.[15]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Elute the final DNA in a small volume (e.g., 30-50 µL) of nuclease-free water.
6. Library Preparation and Sequencing
-
Quantify the purified ChIP and Input DNA.
-
Prepare sequencing libraries from the ChIP and Input DNA using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit).
-
Perform sequencing on an Illumina platform, aiming for at least 20 million single-end 50 bp reads per sample.
Data Analysis Workflow
The computational analysis of ChIP-seq data involves several steps to identify statistically significant PRC1 binding sites.[16]
-
Quality Control : Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment : Map the quality-filtered reads to a reference genome (e.g., hg38, mm10) using aligners such as Bowtie2 or BWA.[5]
-
Filtering : Remove PCR duplicates and poorly mapped reads using tools like SAMtools.
-
Peak Calling : Identify regions of the genome with significant enrichment of ChIP signal over the input control. MACS2 is a widely used tool for this purpose.
-
Downstream Analysis :
-
Peak Annotation : Associate identified peaks with genomic features (e.g., promoters, enhancers, gene bodies).
-
Motif Analysis : Search for conserved DNA sequence motifs within the peak regions to identify potential co-factors.
-
Differential Binding Analysis : Compare PRC1 binding between different conditions or cell types.
-
Visualization : View the mapped reads and called peaks in a genome browser like IGV or the UCSC Genome Browser.[11]
-
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. ChIP-seq Data Processing for PcG Proteins and Associated Histone Modifications | Springer Nature Experiments [experiments.springernature.com]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. epigenie.com [epigenie.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Genomewide Analysis of PRC1 and PRC2 Occupancy Identifies Two Classes of Bivalent Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRC1 Catalytic Activity Is Central to Polycomb System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRC1 fine-tunes gene repression and activation to safeguard skin development and stem cell specification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigenie.com [epigenie.com]
- 11. Basics of ChIP-seq data analysis [bioconductor.org]
- 12. researchgate.net [researchgate.net]
- 13. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of PRC1 Inhibitors in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator responsible for maintaining transcriptional repression and cellular identity.[1][2] It achieves this primarily through the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub), a mark associated with gene silencing.[3][4] In the context of hematologic malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), PRC1 activity is frequently dysregulated.[4][5] The complex, particularly core components like BMI1 and RING1B, is essential for the self-renewal of leukemic stem cells (LSCs) and for maintaining an undifferentiated state by repressing differentiation-associated genes.[3][6][7] This dependency makes PRC1 an attractive therapeutic target. Inhibiting PRC1 can lift this repressive epigenetic mark, inducing leukemic cells to differentiate and undergo apoptosis, thereby offering a targeted strategy to eliminate the therapy-resistant LSC population.[8][9][10]
These application notes provide an overview of current PRC1 inhibitors, summarize their effects on leukemia cell lines, and offer detailed protocols for evaluating their efficacy in a laboratory setting.
Classes of PRC1 Inhibitors and Their Mechanisms
PRC1 is a multi-protein complex with several key subunits that can be targeted for inhibition.[4][11] Small molecule inhibitors have been developed to disrupt the function of different components, primarily focusing on the catalytic core or substrate-recognition domains.
-
BMI1 Inhibitors: BMI1 is a core component of the canonical PRC1.4 complex and is frequently overexpressed in leukemia, where it correlates with poor prognosis.[12][13] Inhibitors like PTC-209 and its second-generation successor, PTC596, function by accelerating BMI1 protein degradation, which in turn deactivates the PRC1 complex and reduces H2AK119ub levels.[1][7]
-
RING1B Inhibitors: The E3 ubiquitin ligase activity of PRC1 is conferred by the heterodimer of RING1A/B and a PCGF protein.[1][14] Small molecules such as RB-3 have been developed to bind directly to the RING1B protein.[1][2][15] This binding is thought to block the interaction between the PRC1 complex and the nucleosome, thereby preventing H2A ubiquitination and inducing differentiation in leukemia cells.[1][2]
-
CBX Inhibitors: Chromobox (CBX) proteins (e.g., CBX7) are "reader" domains that recognize the H3K27me3 mark deposited by PRC2, tethering the PRC1 complex to its target genes.[16][17] CBX7 inhibitors, such as MS452, act as competitive inhibitors, preventing CBX7 from binding to H3K27me3.[18][19] This disrupts the recruitment of PRC1 to specific gene loci, leading to the de-repression of tumor suppressor and differentiation genes.[18][19]
Data Presentation: Effects of PRC1 Inhibitors on Leukemia Cell Lines
The following tables summarize the reported effects of various PRC1 inhibitors on leukemia cell viability and proliferation.
Table 1: Summary of Investigated PRC1 Inhibitors
| Inhibitor Class | Target Subunit | Example Compound(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| BMI1 Inhibitors | BMI1 | PTC-209, PTC596 | Accelerates BMI1 protein degradation | [7][20] |
| RING1B Inhibitors | RING1B | RB-3, WY322 | Binds RING1B, blocking nucleosome interaction | [1][2][21] |
| CBX7 Inhibitors | CBX7 | MS452, EC-134 | Competes with H3K27me3 for CBX7 binding |[18] |
Table 2: Quantitative Effects of BMI1 Inhibitors on Leukemia Cell Lines
| Compound | Cell Line Type | Cell Line(s) | Endpoint | Value | Reference(s) |
|---|---|---|---|---|---|
| PTC596 | AML | MOLM-13, OCI-AML3, U-937, MV4-11, MOLM-14, HL60 | IC50 (48h) | 30.7 ± 4.1 nM | [7] |
| PTC596 | ALL | Reh, NALM6, MOLT-4 | IC50 (48h) | 37.7 ± 8.0 nM | [7] |
| PTC596 | AML | (See above) | ED50 (Apoptosis) | 60.3 ± 6.7 nM | [7] |
| PTC596 | ALL | (See above) | ED50 (Apoptosis) | 77.8 ± 11.5 nM | [7] |
| PTC-209 | AML & T-ALL | THP-1, U937, MOLM-13, OCI-AML2, Jurkat, TMD7 | Growth Suppression | Effective | [20][22] |
| PRT4165 | AML & T-ALL | THP-1, U937, MOLM-13, OCI-AML2, Jurkat, TMD7 | Growth Suppression | Effective |[20][22] |
Table 3: Qualitative Effects of RING1B and CBX7 Inhibitors
| Compound | Cell Line Type | Cell Line(s) | Observed Effects | Reference(s) |
|---|---|---|---|---|
| RB-3 | CML | K562 | Strong reduction in H2Aub, induction of differentiation | [1][2] |
| WY332 | AML | TEX, M9:ENL1 | Reduced H2AK119ub, induced differentiation, altered colony formation | [21] |
| MS452 | AML | OCI-AML3, KG-1, EOL-1, MUTZ8 | Reduced viability, G1 cell cycle arrest, induced differentiation | [18] |
| EC-134 | AML | OCI-AML3, KG-1, EOL-1, MUTZ8 | Reduced viability, G1 cell cycle arrest, induced differentiation |[18] |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
The following protocols provide a framework for assessing the in vitro efficacy of PRC1 inhibitors on suspension leukemia cell lines.
General Cell Culture and Drug Treatment
This protocol outlines the basic steps for maintaining leukemia cell lines and treating them with PRC1 inhibitors.
-
Materials:
-
Leukemia cell lines (e.g., MOLM-13, OCI-AML3, K562, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10-20% FBS, 1% Penicillin-Streptomycin)
-
PRC1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Sterile tissue culture flasks and plates (6, 24, or 96-well)
-
Trypan Blue solution and hemocytometer
-
-
Procedure:
-
Culture leukemia cells in suspension according to ATCC or supplier recommendations to maintain logarithmic growth.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine cell density and viability.
-
Seed cells into appropriate culture plates at a predetermined density (e.g., 0.5 - 1 x 10^5 cells/mL for viability assays).
-
Prepare serial dilutions of the PRC1 inhibitor in complete culture medium from the stock solution.
-
Add the desired final concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) at a concentration equal to the highest concentration of solvent used for the drug dilutions.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[23][24][25]
-
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Following drug treatment (as per Protocol 1), add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Centrifuge the plate (e.g., at 500 x g for 5 minutes) and carefully aspirate the supernatant without disturbing the cell pellet and formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the crystals. Mix thoroughly by pipetting or placing on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[25]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[26][27]
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (approx. 1-5 x 10^5) by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer.
-
Add Annexin V-FITC (typically 5 µL) and PI (typically 5-10 µL) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[28][29]
-
Materials:
-
Treated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for PRC1 Targets
This technique is used to detect changes in the protein levels of PRC1 components and downstream markers.
-
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BMI1, anti-RING1B, anti-H2AK119ub, anti-cleaved-caspase-3, anti-p16INK4A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.
-
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maintenance of leukemic cell identity by the activity of the Polycomb complex PRC1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycomb Alterations in Acute Myeloid Leukaemia: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Maintenance of leukemic cell identity by the activity of the Polycomb complex PRC1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. PRC1 Inhibitors (Accelerate Blue) - University of Michigan [available-inventions.umich.edu]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. BMI1-Inhibitor PTC596 in Combination with MCL1 Inhibitor S63845 or MEK Inhibitor Trametinib in the Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 15. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain. | Sigma-Aldrich [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. How CBX proteins regulate normal and leukemic blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological targeting of CBX7 alters the epigenetic landscape and induces differentiation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are CBX7 inhibitors and how do they work? [synapse.patsnap.com]
- 20. BMI1 Inhibitors Down-regulate NOTCH Signaling and Suppress Proliferation of Acute Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cancer.wisc.edu [cancer.wisc.edu]
Application of NMR-Based Fragment Screening for PRC1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of Nuclear Magnetic Resonance (NMR)-based fragment screening for the discovery and development of inhibitors targeting the Polycomb Repressive Complex 1 (PRC1).
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in transcriptional silencing through the monoubiquitylation of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[1] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] The E3 ligase activity of PRC1 is conferred by a heterodimeric core, typically consisting of RING1A or RING1B in complex with one of six PCGF proteins.[4] Developing small molecule inhibitors against the RING domain, which lacks well-defined binding pockets, presents a significant challenge.[4]
Fragment-Based Drug Discovery (FBDD) coupled with NMR spectroscopy has emerged as a powerful strategy to tackle such challenging targets.[5][6] This approach identifies low-molecular-weight fragments that bind weakly to the target protein. These initial hits can then be optimized into more potent lead compounds.[2][4] This document outlines the successful application of this strategy for the development of PRC1 inhibitors, from initial screening to lead optimization.[4]
PRC1 Signaling Pathway
PRC1 is a key component of the Polycomb group (PcG) protein machinery that mediates gene silencing. Its activity is intricately linked with Polycomb Repressive Complex 2 (PRC2), which catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[7][8] Canonical PRC1 complexes are recruited to chromatin through the recognition of this H3K27me3 mark by CBX proteins.[4][7] Upon recruitment, the E3 ligase activity of the RING1A/B subunit catalyzes the monoubiquitylation of H2A, leading to chromatin compaction and transcriptional repression.[1][9] Dysregulation of this pathway can lead to aberrant gene silencing and contribute to diseases like cancer.[10]
Experimental Workflow for NMR-Based Fragment Screening
The process of identifying PRC1 inhibitors using NMR-based fragment screening involves a multi-step workflow. It begins with the screening of a fragment library against a 15N-labeled PRC1 core complex (e.g., RING1B-BMI1). Hits are identified by observing chemical shift perturbations (CSPs) in the protein's 1H-15N HSQC spectra.[9] These initial weak-binding hits are then validated and their binding affinity is quantified. Subsequently, a structure-guided optimization campaign is initiated, employing medicinal chemistry and further NMR analysis to improve potency and drug-like properties, leading to the development of lead compounds.[4]
From Fragment Hit to Lead Compound
The development of potent PRC1 inhibitors from a weakly binding fragment is a challenging but feasible process.[9] The initial hit, RB-1, identified from a fragment screen, exhibited very weak binding to the RING1B-BMI1 complex.[2][4] A systematic optimization process, guided by NMR and medicinal chemistry, was employed to enhance the potency. This involved modifying different parts of the fragment scaffold to improve interactions with the protein, ultimately leading to the development of low-micromolar inhibitors like RB-3 and RB-4.[3][4] These optimized compounds demonstrated inhibition of H2A ubiquitylation in biochemical assays and activity in leukemia cells.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the key compounds developed through the NMR-based fragment screening approach.
Table 1: Binding Affinities of PRC1 Inhibitors
| Compound | Target | Method | Dissociation Constant (KD) |
| RB-1 | RING1B-BMI1 | NMR Titration | ~ 7 mM[4] |
Table 2: Inhibitory Activity of PRC1 Inhibitors
| Compound | Assay | Target | IC50 |
| 1j | In vitro Ubiquitination | RING1B-BMI1 | ~ 20 µM[4] |
| 5e | In vitro Ubiquitination | RING1B-BMI1 | ~ 7 µM[4] |
| RB-3 | H2A Ubiquitination | PRC1 Complexes | Low-micromolar[9] |
| RB-4 | AlphaScreen & Ubiquitination | RING1A/B Complexes | Low-micromolar[4] |
Experimental Protocols
Protocol 1: NMR-Based Fragment Screening
Objective: To identify fragment compounds that bind to the target PRC1 complex.
Materials:
-
15N-labeled RING1B-BMI1 fusion protein (RING1B-BMI1f)
-
Fragment library (~1000 members)
-
NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT in 90% H₂O/10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
Method:
-
Protein Preparation: Prepare a solution of 15N-labeled RING1B-BMI1f at a concentration of 50-100 µM in NMR buffer.
-
Fragment Library Screening:
-
Screen the fragment library in cocktails of 4-8 fragments per sample.
-
The final concentration of each fragment should be in the range of 200-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each fragment cocktail with the 15N-labeled protein.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
-
Hit Identification:
-
Compare the spectra of the protein with fragment cocktails to the reference spectrum.
-
Identify chemical shift perturbations (CSPs) of specific protein resonances. Fragments in cocktails that induce significant CSPs are considered primary hits.
-
-
Hit Deconvolution:
-
Test each fragment from the hit cocktails individually to identify the specific fragment responsible for the observed CSPs.
-
Protocol 2: In Vitro H2A Ubiquitination Assay
Objective: To determine the inhibitory activity of compounds on the E3 ligase activity of PRC1.
Materials:
-
Recombinant RING1B-BMI1 complex
-
Recombinant E1 (UBE1) and E2 (UbcH5c) enzymes
-
Human recombinant Histone H2A
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Method:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the assay buffer.
-
Add the RING1B-BMI1 complex.
-
Add the test compound at various concentrations (or DMSO as a vehicle control).
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Reaction:
-
Add Histone H2A to initiate the ubiquitination reaction.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Stop Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated H2A.
-
Quantify the band intensities to determine the level of H2A ubiquitination.
-
-
IC₅₀ Determination:
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[4]
-
Protocol 3: AlphaScreen Competition Assay
Objective: To determine the binding affinity of potent inhibitors in a high-throughput format.
Materials:
-
Biotinylated probe compound (derived from a known PRC1 binder)[4]
-
Recombinant RING1B-BMI1 complex
-
Streptavidin-coated Donor beads
-
Anti-His tag Acceptor beads (assuming the protein is His-tagged)
-
Test compounds
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
-
AlphaScreen-compatible plate reader
Method:
-
Assay Setup:
-
Add the RING1B-BMI1 complex, biotinylated probe compound, and test compound at various concentrations to the wells of a 384-well plate.
-
Incubate for 30-60 minutes at room temperature to allow for binding equilibrium.
-
-
Bead Addition:
-
Add the Streptavidin-coated Donor beads and Anti-His tag Acceptor beads to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is generated when the Donor and Acceptor beads are brought into proximity by the interaction between the biotinylated probe and the His-tagged protein.
-
Test compounds that bind to RING1B-BMI1 will compete with the biotinylated probe, leading to a decrease in the AlphaScreen signal.
-
Plot the AlphaScreen signal against the compound concentration and fit the data to a competition binding curve to determine the IC₅₀ value.[4]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization | CoLab [colab.ws]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]
- 9. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRC1 promotes cell proliferation and cell cycle progression by regulating p21/p27-pRB family molecules and FAK-paxillin pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring H2A Ubiquitination Levels in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone post-translational modifications are critical for regulating chromatin structure and function. Monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub) is one of the most abundant histone modifications in mammalian cells, playing a crucial role in transcriptional repression, DNA damage response, and cell cycle progression.[1][2][3] This modification is dynamically regulated by the opposing activities of E3 ubiquitin ligases, primarily the Polycomb Repressive Complex 1 (PRC1), and deubiquitinating enzymes (DUBs).[4][5] Dysregulation of H2A ubiquitination is implicated in various diseases, including cancer, making it an important target for therapeutic development.[1][6]
This document provides detailed application notes and protocols for the accurate measurement of H2A ubiquitination levels in cells, catering to the needs of researchers in both academic and industrial settings.
H2A Ubiquitination Signaling Pathway
The level of H2AK119ub is tightly controlled by E3 ligases and deubiquitinases (DUBs). The PRC1 complex, containing RING1A or RING1B, is the primary E3 ligase responsible for monoubiquitinating H2A.[5] This modification is reversible and is removed by several DUBs, including USP16, USP3, and MYSM1, which allows for dynamic regulation of gene expression and other cellular processes.[3]
Caption: H2A ubiquitination and deubiquitination cycle.
Comparison of Methods for Measuring H2A Ubiquitination
Several techniques can be employed to measure H2A ubiquitination, each with distinct advantages and applications. The choice of method depends on the specific research question, required sensitivity, and available resources.
| Method | Principle | Type of Data | Advantages | Limitations | Throughput |
| Western Blot | Immunoassay using specific antibodies to detect uH2A in total cell lysates.[7] | Semi-quantitative (global levels) | Simple, rapid, widely available. | Low sensitivity, potential antibody cross-reactivity. | Moderate |
| Immunoprecipitation (IP) - Western Blot | Enrichment of ubiquitinated proteins or H2A prior to Western Blot detection.[8] | Semi-quantitative (global levels) | Increased sensitivity and specificity compared to direct Western Blot. | More complex, requires careful optimization. | Low |
| Mass Spectrometry (LC-MS/MS) | Identifies and quantifies peptides containing the diglycine remnant of ubiquitin after trypsin digestion.[9][10] | Quantitative (global levels, site-specific) | Highly specific, accurate quantification, identifies precise ubiquitination sites. | Requires specialized equipment and expertise, complex data analysis. | Low to Moderate |
| Chromatin Immunoprecipitation (ChIP-seq) | Immunoprecipitation of uH2A-bound chromatin followed by high-throughput sequencing.[11][12] | Quantitative (genome-wide localization) | Maps the genomic distribution of uH2A, providing functional context. | Technically demanding, requires high-quality antibodies and significant bioinformatics analysis. | Low |
| Proximity Ligation Assay (PLA) | In situ detection of uH2A by generating a fluorescent signal when two oligonucleotide-linked antibodies are in close proximity.[13][14] | Qualitative/Semi-quantitative (in situ visualization) | Visualizes modification in single cells, provides subcellular localization, high sensitivity. | Provides proximity data, not direct interaction; quantification can be complex. | Moderate |
| Flow Cytometry | Quantification of fluorescently labeled cells stained with an anti-uH2A antibody.[4] | Quantitative (per-cell basis) | High-throughput analysis of single cells, provides population statistics. | Provides global levels per cell, no subcellular or genomic location data. | High |
Experimental Protocols
Western Blot for Global H2A Ubiquitination
This protocol describes the detection of global H2AK119ub levels from total cell lysates.
Caption: General workflow for Western Blot analysis.
Protocol:
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until sufficient separation is achieved between H2A (approx. 14 kDa) and ubiquitinated H2A (uH2A, approx. 22-25 kDa).
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ubiquityl-Histone H2A (e.g., clone E6C5) overnight at 4°C.
-
Use an antibody against total Histone H2A as a loading control on a separate blot or after stripping.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize the uH2A signal to the total H2A signal.
-
Immunoprecipitation (IP) - Western Blot
This protocol enhances the detection of uH2A, particularly in samples with low abundance.[8]
References
- 1. Histone H2A ubiquitination in transcriptional regulation and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The many faces of ubiquitinated histone H2A: insights from the DUBs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering histone 2A deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquityl-Histone H2A (Lys119) (D27C4) Rabbit Monoclonal Antibody (PE Conjugate) | Cell Signaling Technology [cellsignal.com]
- 5. Histone H2A monoubiquitination in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 9. An optimized and robust workflow for quantifying the canonical histone ubiquitination marks H2AK119ub and H2BK120ub by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Histone H2A Mono-Ubiquitination Is a Crucial Step to Mediate PRC1-Dependent Repression of Developmental Genes to Maintain ES Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The proximity ligation assay reveals that at DNA double-strand breaks WRAP53β associates with γH2AX and controls interactions between RNF8 and MDC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone H2A Antibody II | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown of PRC1 Subunits
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in the maintenance of gene repression, thereby playing a significant role in cellular identity, development, and disease.[1][2] PRC1's catalytic activity is primarily mediated by the E3 ubiquitin ligase activity of its RING1A/B subunits, which monoubiquitinates histone H2A at lysine (B10760008) 119 (H2AK119ub1).[3] The complex itself is heterogeneous, with various subunits such as BMI1 and chromobox proteins (e.g., CBX7) directing its recruitment to specific genomic loci and modulating its function. Given its central role in transcriptional regulation, PRC1 is a compelling target for research and therapeutic development. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for the stable suppression of target gene expression, enabling the study of protein function in a variety of cellular contexts.[4][5][6]
These application notes provide a comprehensive guide to performing lentiviral shRNA knockdown of key PRC1 subunits. The protocols outlined below cover the entire workflow, from the selection of validated shRNA sequences to the quantification of knockdown and the assessment of phenotypic outcomes.
Data Presentation: Quantitative Effects of PRC1 Subunit Knockdown
The following tables summarize quantitative data from published studies on the effects of knocking down specific PRC1 subunits.
Table 1: Efficacy of shRNA-mediated Knockdown of PRC1 Subunits
| Target Subunit | shRNA Sequence (Sense Strand) | Cell Line | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| BMI1 | GAGATAATAAGCTTGTCTA | Mouse Neural Stem Cells | Not Reported | Validated by Western Blot | [7] |
| BMI1 | Not specified (siRNA) | T24 (Human Bladder Cancer) | ~70% | Validated by Western Blot | [8] |
| BMI1 | Not specified (siRNA pool) | Undifferentiated Spermatogonia | ~60% | ~50% | [9] |
| CBX7 | Not specified (shRNA pool) | Mouse Embryonic Stem Cells | ~75% | Validated by Western Blot | [1] |
| RING1B | Commercially available pool | Human Cell Lines | Not Reported | Validated by Western Blot | [10] |
Table 2: Phenotypic Consequences of PRC1 Subunit Knockdown
| Target Subunit | Cell Line | Phenotypic Change | Quantitative Measurement | Reference |
| BMI1 | T24 (Human Bladder Cancer) | Increased Apoptosis | Significant increase in Annexin-V positive cells | [8] |
| BMI1 | T24 (Human Bladder Cancer) | Decreased Migration | Significant decrease in migrated cells in transwell assay | [8] |
| BMI1 | Cortical Bone-Derived Stem Cells | Decreased Proliferation | Significant decrease in cell number after 4, 5, and 6 days (p < 0.0001) | [11] |
| BMI1 | Cortical Bone-Derived Stem Cells | Cell Cycle Arrest | Significant increase in G2 phase population (p = 0.003) | [11] |
| BMI1 | Undifferentiated Spermatogonia | Decreased Proliferation | Significant reduction in colony number and size | [9] |
| CBX7 | Mouse Embryonic Stem Cells | Upregulation of other Cbx paralogs | Cbx2, Cbx4, and Cbx8 mRNA levels increased by 2-3 fold | [1] |
| CBX7 | LNCaP (Human Prostate Cancer) | Upregulation of CBX8 | Significant increase in CBX8 mRNA and protein levels | [12] |
Signaling Pathways and Experimental Workflows
PRC1 Signaling Pathway
The PRC1 complex is a key effector of Polycomb-mediated gene silencing. Its recruitment to chromatin and subsequent enzymatic activity are tightly regulated. The diagram below illustrates a simplified model of the canonical PRC1 signaling pathway.
Caption: Canonical PRC1 recruitment and function.
Experimental Workflow for Lentiviral shRNA Knockdown
The following diagram outlines the key steps involved in a typical lentiviral shRNA knockdown experiment, from vector production to the analysis of the resulting phenotype.
Caption: Lentiviral shRNA knockdown workflow.
Experimental Protocols
Protocol 1: Production of Lentiviral Particles
This protocol describes the production of high-titer lentiviral particles in HEK293T cells using a second or third-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral shRNA vector (e.g., pLKO.1)
-
Packaging plasmid (e.g., psPAX2 or pCMV-dR8.91)
-
Envelope plasmid (e.g., pMD2.G or pCMV-VSV-G)
-
Transfection reagent (e.g., Calcium Phosphate or Lipofectamine)
-
0.45 µm syringe filter
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Cell Plating: The day before transfection, plate 2 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture containing 8 µg of the pLKO.1-shRNA vector, 6 µg of the packaging plasmid, and 2 µg of the envelope plasmid.[13]
-
Co-transfect the HEK293T cells with the DNA mixture using your preferred transfection reagent according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Harvesting Viral Supernatant:
-
At 48 hours post-transfection, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the cleared supernatant through a 0.45 µm syringe filter. This is your viral stock.
-
-
(Optional) Viral Concentration: For higher titers, the viral supernatant can be concentrated by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C) or by using commercially available concentration reagents. Resuspend the viral pellet in a small volume of PBS or serum-free medium.
-
Aliquoting and Storage: Aliquot the viral stock and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol provides a general method for transducing mammalian cells with lentiviral particles to establish stable cell lines with knockdown of the target PRC1 subunit.
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Lentiviral stock (from Protocol 1)
-
Polybrene (hexadimethrine bromide)
-
Puromycin
-
96-well or 12-well plates
Procedure:
-
Cell Plating: The day before transduction, plate your target cells in a 12-well plate at a density that will result in 50-70% confluency on the day of infection.
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare fresh medium containing Polybrene at a final concentration of 5-8 µg/mL. The optimal concentration may vary depending on the cell type.
-
Add the Polybrene-containing medium to the cells.
-
Thaw the lentiviral aliquot at room temperature and add the desired amount to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Gently swirl the plate to mix and incubate at 37°C.
-
-
Medium Change: After 18-24 hours of incubation, remove the virus-containing medium and replace it with fresh, complete growth medium (without Polybrene).
-
Puromycin Selection:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin (typically 2-10 µg/mL) must be determined for your specific cell line by performing a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
-
Expansion of Stable Clones:
-
Continue selection until resistant colonies are visible.
-
Pick individual colonies and expand them in separate wells.
-
Once expanded, these stable cell lines are ready for validation of knockdown and phenotypic analysis.
-
Protocol 3: Validation of PRC1 Subunit Knockdown
This protocol describes how to validate the knockdown of the target PRC1 subunit at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Validation
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target PRC1 subunit and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from both the knockdown and control (e.g., non-targeting shRNA) stable cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions using the synthesized cDNA, primers for the target gene and the housekeeping gene, and a qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target gene in the knockdown cells compared to the control cells using the ΔΔCt method, normalized to the housekeeping gene.
B. Western Blot for Protein Level Validation
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target PRC1 subunit
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the knockdown and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the target PRC1 subunit overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the extent of protein knockdown.
By following these detailed protocols and utilizing the provided quantitative data and diagrams, researchers can effectively perform lentiviral shRNA knockdown of PRC1 subunits to investigate their roles in various biological processes and disease models.
References
- 1. MicroRNA Regulation of Cbx7 Mediates a Switch of Polycomb Orthologs during ESC Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Polycomb group protein CBX7 represses cardiomyocyte proliferation via modulation of the TARDBP/RBM38 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Bmi1 Is a Key Epigenetic Barrier to Direct Cardiac Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral strategies for RNAi knockdown of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. Knockdown BMI1 expression inhibits proliferation and invasion in human bladder cancer T24 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMI1 fine-tunes gene repression and activation to safeguard undifferentiated spermatogonia fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Bmi1 Augments Proliferation and Survival of Cortical Bone-Derived Stem Cells after Injury through Novel Epigenetic Signaling via Histone 3 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ago-RIP-Seq identifies Polycomb repressive complex I member CBX7 as a major target of miR-375 in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Polycomb protein RING1B enables estrogen-mediated gene expression by promoting enhancer–promoter interaction and R-loop formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PRC1 Inhibitors in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator often dysregulated in various cancers, making it a compelling target for therapeutic intervention. PRC1's primary catalytic activity, mediated by the RING1A/B E3 ubiquitin ligase, involves the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2Aub), leading to transcriptional repression of key developmental and tumor suppressor genes.[1][2] Small molecule inhibitors targeting the catalytic core of PRC1, particularly the RING1B-BMI1 heterodimer, have emerged as a promising class of anti-cancer agents.[1][2][3] These inhibitors have demonstrated potent anti-proliferative effects, induction of cellular differentiation, and apoptosis in preclinical cancer models, especially in hematological malignancies like acute myeloid leukemia (AML).[2][3]
This document provides detailed application notes and protocols for utilizing PRC1 inhibitors in animal models of cancer, with a focus on xenograft studies. It is designed to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy and pharmacodynamics of this novel class of epigenetic drugs.
Featured PRC1 Inhibitors
Several small molecule inhibitors targeting the E3 ligase activity of PRC1 have been developed and evaluated in preclinical settings. This document will focus on the following key compounds:
-
RB-3 and RB-4: These are first-in-class small molecules that directly bind to the RING1B and RING1A proteins, blocking the interaction of the PRC1 E3 ligase core with nucleosomes.[2][4] They have shown activity in leukemia cell lines, inducing differentiation and reducing H2Aub levels.[2][4]
-
PTC596: Initially identified as a BMI-1 inhibitor, it has been shown to downregulate BMI1 protein levels and induce mitotic arrest.[5]
-
PRT4165: A potent inhibitor of PRC1-mediated H2A ubiquitylation both in vitro and in vivo.[6]
-
RB-231: A potent PRC1 inhibitor with anti-proliferative effects in acute leukemia cell lines.[7]
Data Presentation: In Vivo Efficacy of PRC1 Inhibitors
The following tables summarize the available quantitative data on the in vivo efficacy of selected PRC1 inhibitors in various cancer xenograft models.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Survival Benefit | Reference(s) |
| PTC596 | Myeloma | NOG mice | MM.1S | 5 mg/kg, oral gavage, twice weekly | Significant reduction in tumor volume (quantitative data not specified) | Not specified | [5] |
| RB-231 | Acute Myeloid Leukemia (AML) | Xenograft | MV4;11 | Not specified | Pronounced reduction of leukemia burden | Increased survival | [7] |
| RB-Series | Acute Myeloid Leukemia (AML) | Xenograft | Patient-derived samples | Not specified | Significant prevention of tumor growth | Not specified | [3] |
Note: Detailed quantitative TGI percentages and survival statistics are not consistently reported in the currently available literature for all compounds. Further publications are anticipated to provide more comprehensive datasets.
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Xenograft Model Establishment
This protocol outlines the standard procedure for establishing subcutaneous tumor xenografts in immunocompromised mice, a common model for evaluating the efficacy of anti-cancer agents.
Materials:
-
Cancer cell line of interest (e.g., MV4;11 for AML)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Sterile PBS
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions to 80-90% confluency. Harvest cells by trypsinization or scraping, wash with sterile PBS, and resuspend in sterile PBS or culture medium at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.
-
Animal Inoculation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin treatment with the PRC1 inhibitor or vehicle control according to the specified dosing regimen.
Protocol 2: In Vivo Administration of PRC1 Inhibitors
This protocol provides guidance on the formulation and administration of PRC1 inhibitors for in vivo studies.
Formulation:
-
RB-3: Can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
For i.p. injection: Dissolve in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For p.o. administration: Dissolve in a vehicle such as 10% DMSO and 90% corn oil.
-
-
PTC596: Administered by oral gavage. Formulation details can be found in relevant publications.
-
PRT4165: Can be formulated for intraperitoneal injection.
-
RB-4 and RB-231: Specific in vivo formulation details are not yet widely published and may require optimization. A common starting point for novel compounds is a formulation similar to that of RB-3.
Administration:
-
Follow the specific dosing schedule determined from preliminary dose-finding studies or as reported in the literature (e.g., 5 mg/kg for PTC596, twice weekly).
-
Administer the inhibitor or vehicle control to the respective groups for the duration of the study.
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
Protocol 3: Pharmacodynamic Assessment of PRC1 Inhibition in Tumor Tissue
This protocol describes methods to assess the on-target activity of PRC1 inhibitors in tumor tissue by measuring the levels of histone H2A monoubiquitination (H2Aub).
1. Western Blotting for Global H2Aub Levels:
Materials:
-
Tumor tissue samples from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibodies: anti-H2Aub (specifically recognizing uH2A-K119), anti-total H2A, and a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize tumor tissue in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H2Aub signal to total H2A and the loading control. A decrease in the H2Aub/total H2A ratio in the inhibitor-treated group compared to the vehicle control indicates target engagement.
2. Immunohistochemistry (IHC) for H2Aub:
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: anti-H2Aub
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using the appropriate buffer.
-
Blocking and Antibody Incubation: Block endogenous peroxidase activity and non-specific binding sites. Incubate with the primary anti-H2Aub antibody.
-
Detection: Apply the HRP-conjugated secondary antibody followed by the DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Examine the slides under a microscope. A reduction in the intensity of nuclear H2Aub staining in the tumor cells of the treated group compared to the control group indicates PRC1 inhibition.
Visualization of Pathways and Workflows
Signaling Pathway of PRC1 Inhibition
The following diagram illustrates the canonical PRC1 signaling pathway and the mechanism of action of PRC1 inhibitors.
Caption: Mechanism of PRC1 inhibition leading to derepression of target genes.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for conducting an in vivo efficacy study of a PRC1 inhibitor.
Caption: Workflow for in vivo xenograft studies of PRC1 inhibitors.
Logical Relationship of Pharmacodynamic Analysis
The following diagram illustrates the logical flow of a pharmacodynamic study to confirm the mechanism of action of a PRC1 inhibitor in vivo.
Caption: Logical workflow for pharmacodynamic assessment of PRC1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening PRC1 Inhibitor Efficacy
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in transcriptional silencing, and its dysregulation is implicated in various cancers.[1][2][3][4][5] PRC1's catalytic activity, primarily through its E3 ubiquitin ligase function on histone H2A at lysine (B10760008) 119 (H2AK119ub1), is a key mechanism for gene repression.[1][6] Inhibition of PRC1 activity has emerged as a promising therapeutic strategy for cancers such as acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and pancreatic cancer.[6][7][8][9] Small molecule inhibitors targeting the core PRC1 components, such as the RING1B-BMI1 heterodimer, have been developed to block its enzymatic activity and induce anti-cancer effects.[6][9]
These application notes provide detailed protocols for a suite of cell-based assays designed to screen for and characterize the efficacy of PRC1 inhibitors. The assays described will enable researchers to assess the impact of inhibitors on cell proliferation, apoptosis, cell cycle progression, and target engagement.
PRC1 Signaling Pathway
PRC1 plays a central role in gene repression through chromatin modification. The canonical PRC1 complex is recruited to chromatin, often through interaction with the H3K27me3 mark deposited by PRC2. PRC1's RING1A/B subunit then catalyzes the monoubiquitination of H2A at lysine 119 (H2AK119ub1). This modification contributes to chromatin compaction and transcriptional repression of target genes, many of which are involved in cell differentiation and tumor suppression.[1] Dysregulation of PRC1 can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways, promoting cell proliferation and survival.[1][2] For instance, PRC1 can promote cell proliferation by regulating the FAK-paxillin signaling pathway and molecules of the p21/p27-pRB family.[7]
Caption: PRC1-mediated transcriptional repression pathway.
Experimental Workflow for PRC1 Inhibitor Screening
A typical workflow for screening PRC1 inhibitors involves a tiered approach, starting with high-throughput cell viability assays to identify active compounds, followed by more detailed secondary assays to elucidate the mechanism of action.
Caption: A tiered approach for PRC1 inhibitor screening.
Cell Proliferation Assays
Cell proliferation assays are fundamental for assessing the cytotoxic or cytostatic effects of PRC1 inhibitors.
MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10][11] Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[10][11] The intensity of the purple color is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 6 to 24 hours to allow cells to attach and recover.
-
Compound Treatment: Add various concentrations of the PRC1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation with Compound: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., acidic isopropanol (B130326) or detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.[12] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.
-
Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Colorimetric (metabolic activity) | Inexpensive, well-established | Less sensitive, requires a solubilization step |
| CellTiter-Glo® | Luminescent (ATP quantification) | High sensitivity, "add-mix-measure" format, suitable for HTS | More expensive |
Apoptosis Assays
Apoptosis assays determine whether the observed decrease in cell proliferation is due to programmed cell death.
Caspase-Glo® 3/7 Assay
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the PRC1 inhibitor in a 96-well white-walled plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Gently mix the plate on a shaker for 30-60 seconds and then incubate at room temperature for 1 to 3 hours.[13]
-
Luminescence Reading: Measure the luminescence using a luminometer.
Annexin V Staining Assay
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[14] Propidium (B1200493) iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[14]
Protocol:
-
Cell Harvesting: After treatment with the PRC1 inhibitor, harvest the cells (including floating cells) and wash them twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[14]
| Assay | Principle | Output |
| Caspase-Glo® 3/7 | Luminescent (caspase activity) | Quantitative measure of caspase-3/7 activity |
| Annexin V Staining | Flow cytometry (PS exposure) | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells |
Cell Cycle Analysis
PRC1 is known to regulate cell cycle progression.[7][8] Cell cycle analysis can reveal if PRC1 inhibitors cause cell cycle arrest.
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA.[15] The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Protocol:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[16][17] Incubate at -20°C for at least 2 hours.[18]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[16]
-
RNase Treatment: Resuspend the cells in a PI staining solution containing RNase A to degrade RNA, which can also be stained by PI.[15][16]
-
Staining: Incubate the cells with the PI staining solution for 15-30 minutes at room temperature in the dark.[16][17]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
| Cell Cycle Phase | DNA Content | Expected Change with PRC1 Inhibition |
| G0/G1 | 2n | Potential accumulation |
| S | >2n, <4n | Potential decrease |
| G2/M | 4n | Potential accumulation |
Target Engagement Assays
Target engagement assays confirm that the inhibitor interacts with PRC1 in the cellular context and inhibits its enzymatic activity.
Western Blot for H2AK119ub1
Principle: This assay directly measures the level of the PRC1-mediated histone modification, H2AK119ub1. A reduction in H2AK119ub1 levels upon inhibitor treatment indicates successful target engagement and inhibition of PRC1's E3 ligase activity.[6]
Protocol:
-
Cell Lysis and Histone Extraction: Treat cells with the PRC1 inhibitor, then lyse the cells and extract histones using an acid extraction protocol.
-
Protein Quantification: Quantify the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific antibody against H2AK119ub1. Use an antibody against a total histone (e.g., H2A or H3) as a loading control.
-
Detection and Quantification: Detect the protein bands using an appropriate secondary antibody and imaging system. Quantify the band intensities to determine the relative change in H2AK119ub1 levels.
NanoBiT® Protein-Protein Interaction Assay
Principle: The NanoBiT® assay can be used to monitor the interaction between PRC1 components (e.g., RING1B and BMI1) or the interaction of PRC1 with chromatin (e.g., RING1B and Histone H3.3) in live cells.[6] The target proteins are tagged with two small subunits of a bright luciferase (LgBiT and SmBiT). If the proteins interact, the subunits come into close proximity, reconstituting a functional luciferase that generates a luminescent signal.[6] An effective PRC1 inhibitor would disrupt these interactions, leading to a decrease in the luminescent signal.
Protocol:
-
Cell Line Generation: Generate a stable cell line co-expressing the two target proteins fused to the LgBiT and SmBiT subunits.
-
Cell Seeding and Treatment: Seed the engineered cells in a 96-well plate and treat with the PRC1 inhibitor.
-
Luminescence Measurement: Add the Nano-Glo® Live Cell Substrate and measure the luminescence at various time points.
| Assay | Principle | Output |
| H2AK119ub1 Western Blot | Immunodetection | Semi-quantitative or quantitative measure of the target histone modification |
| NanoBiT® Assay | Luciferase complementation | Quantitative measure of protein-protein interactions in live cells |
Summary of Quantitative Data
The following table provides a template for summarizing the quantitative data obtained from the screening assays.
| Inhibitor | IC50 (µM) (Proliferation) | % Apoptosis (at IC50) | % G2/M Arrest (at IC50) | % H2AK119ub1 Reduction (at IC50) |
| Compound A | 1.5 | 45 | 60 | 85 |
| Compound B | 5.2 | 20 | 30 | 50 |
| Vehicle Control | >100 | 5 | 15 | 0 |
References
- 1. Critical Roles of Polycomb Repressive Complexes in Transcription and Cancer [mdpi.com]
- 2. Pan-cancer analysis of polycomb repressive complex 1 (PRC1) in relation to prognosis and immunotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRC1 promotes cell proliferation and cell cycle progression by regulating p21/p27-pRB family molecules and FAK-paxillin pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. assaygenie.com [assaygenie.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel PRC1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in the silencing of genes that control development, differentiation, and cell fate.[1][2] Dysregulation of PRC1 activity is implicated in a variety of human cancers, making it an attractive therapeutic target.[3] PRC1's primary catalytic function is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a modification that contributes to the establishment of a repressive chromatin state. This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify novel small-molecule modulators of PRC1's E3 ubiquitin ligase activity. Two primary methodologies are presented: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).
PRC1 Signaling Pathway
PRC1-mediated gene silencing is a complex process involving the interplay of multiple protein complexes. The canonical pathway is initiated by the recruitment of Polycomb Repressive Complex 2 (PRC2), which deposits the repressive histone mark H3K27me3. This mark is then recognized by the CBX component of the canonical PRC1 (cPRC1) complex, leading to its recruitment and subsequent monoubiquitination of H2AK119. Non-canonical PRC1 (ncPRC1) complexes can be recruited to chromatin independently of PRC2 and are major contributors to overall H2AK119ub1 levels.[4][5][6][7]
High-Throughput Screening Workflow
The general workflow for identifying PRC1 modulators involves a primary screen of a large compound library, followed by hit confirmation and validation through a series of secondary assays.
Experimental Protocols
Protocol 1: TR-FRET-Based HTS Assay for PRC1 E3 Ligase Activity
This assay measures the ubiquitination of a biotinylated nucleosome substrate by a recombinant PRC1 complex. The proximity of a terbium-labeled anti-tag antibody bound to the PRC1 complex and a streptavidin-conjugated fluorophore bound to the ubiquitinated, biotinylated nucleosome results in a FRET signal.
Materials and Reagents:
| Reagent | Supplier | Catalog # |
| Recombinant Human PRC1 complex (e.g., RING1B/BMI1) with His-tag | Commercially available | Varies |
| Human E1 Activating Enzyme | Commercially available | Varies |
| Human E2 Conjugating Enzyme (e.g., UbcH5c) | Commercially available | Varies |
| Biotinylated Human Ubiquitin | Commercially available | Varies |
| Biotinylated Nucleosomes | Commercially available | Varies |
| Terbium-labeled Anti-His Antibody | Commercially available | Varies |
| Streptavidin-d2 | Commercially available | Varies |
| ATP Solution | Commercially available | Varies |
| Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA) | In-house preparation | N/A |
| 384-well low-volume black plates | Commercially available | Varies |
Assay Protocol (384-well format):
-
Compound Plating: Add 50 nL of test compounds (in DMSO) to the appropriate wells of a 384-well plate. For control wells, add 50 nL of DMSO.
-
PRC1/E1/E2/Ubiquitin Mix Preparation: Prepare a master mix containing the PRC1 complex, E1 enzyme, E2 enzyme, and biotinylated ubiquitin in assay buffer.
-
Dispense PRC1 Mix: Add 10 µL of the PRC1 mix to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme complex.
-
Substrate/ATP Mix Preparation: Prepare a master mix containing the biotinylated nucleosomes and ATP in assay buffer.
-
Initiate Reaction: Add 10 µL of the substrate/ATP mix to each well to start the ubiquitination reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection Mix Preparation: Prepare a detection mix containing Terbium-labeled anti-His antibody and Streptavidin-d2 in a suitable detection buffer.
-
Stop and Detect: Add 10 µL of the detection mix to each well to stop the reaction and initiate FRET.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).
Data Analysis:
The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. Inhibition is calculated relative to the high (DMSO) and low (no enzyme) controls. Hits are typically defined as compounds that exhibit an inhibition greater than three standard deviations from the mean of the sample field.
Protocol 2: AlphaLISA-Based HTS Assay for PRC1 E3 Ligase Activity
This assay quantifies the monoubiquitination of a biotinylated histone H2A peptide substrate by the PRC1 complex. The proximity of a streptavidin-coated Donor bead bound to the biotinylated substrate and an anti-ubiquitin antibody-conjugated Acceptor bead results in a luminescent signal.
Materials and Reagents:
| Reagent | Supplier | Catalog # |
| Recombinant Human PRC1 complex (e.g., RING1B/BMI1) | Commercially available | Varies |
| Human E1 Activating Enzyme | Commercially available | Varies |
| Human E2 Conjugating Enzyme (e.g., UbcH5c) | Commercially available | Varies |
| Ubiquitin | Commercially available | Varies |
| Biotinylated Histone H2A Peptide Substrate | Commercially available | Varies |
| AlphaLISA Anti-Ubiquitin Acceptor Beads | Commercially available | Varies |
| Streptavidin-coated Donor Beads | Commercially available | Varies |
| ATP Solution | Commercially available | Varies |
| AlphaLISA Assay Buffer | Commercially available | Varies |
| 384-well white opaque plates | Commercially available | Varies |
Assay Protocol (384-well format):
-
Compound Plating: Add 50 nL of test compounds (in DMSO) to the appropriate wells of a 384-well plate. For control wells, add 50 nL of DMSO.
-
PRC1/E1/E2/Ubiquitin/Substrate Mix Preparation: Prepare a master mix containing the PRC1 complex, E1 enzyme, E2 enzyme, ubiquitin, and biotinylated H2A peptide in AlphaLISA assay buffer.
-
Dispense Reaction Mix: Add 10 µL of the reaction mix to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
ATP Addition: Add 5 µL of ATP solution to each well to initiate the ubiquitination reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Bead Mix Preparation: Prepare a mix of Anti-Ubiquitin Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA buffer.
-
Stop and Detect: Add 10 µL of the bead mix to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Read Plate: Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis:
The AlphaLISA signal is measured as light emission at 615 nm. Inhibition is calculated relative to high (DMSO) and low (no enzyme) controls. Hit selection criteria are similar to the TR-FRET assay.
Data Presentation
Quantitative data from primary screens and subsequent validation assays should be summarized in clear, structured tables for easy comparison of compound activity.
Table 1: Summary of Primary HTS Data for Hypothetical PRC1 Inhibitors
| Compound ID | % Inhibition (TR-FRET) | % Inhibition (AlphaLISA) | Z'-factor (Plate) |
| Cmpd-001 | 85.2 | 88.1 | 0.78 |
| Cmpd-002 | 12.5 | 15.3 | 0.81 |
| Cmpd-003 | 92.1 | 95.4 | 0.75 |
| ... | ... | ... | ... |
Table 2: IC50 Values for Confirmed Hits
| Compound ID | TR-FRET IC50 (µM) | AlphaLISA IC50 (µM) | Orthogonal Assay IC50 (µM) |
| Cmpd-001 | 1.2 | 1.5 | 2.1 |
| Cmpd-003 | 0.8 | 0.9 | 1.3 |
| ... | ... | ... | ... |
Conclusion
The provided protocols offer robust and scalable methods for the high-throughput screening of novel PRC1 modulators. The combination of a primary screen using either TR-FRET or AlphaLISA, followed by rigorous hit validation and characterization, provides a clear path for the identification of promising lead compounds for further drug development efforts targeting PRC1-mediated pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of non-canonical Polycomb Repressive Complex 1 subunits during early mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical and non-canonical PRC1 differentially contribute to regulation of neural stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the PRC1 Interactome: Advanced Techniques for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocols
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial multi-protein complex that plays a central role in the epigenetic regulation of gene expression, particularly in processes such as embryonic development, cell differentiation, and cancer. The diverse functions of PRC1 are dictated by its dynamic composition and its intricate network of protein-protein interactions. Understanding these interactions is paramount for deciphering the molecular mechanisms of PRC1-mediated gene silencing and for the development of novel therapeutic strategies targeting PRC1-associated pathologies. This document provides a detailed overview of key techniques used to study PRC1-protein interactions, complete with experimental protocols and data presentation guidelines.
Core Concepts: The Composition of PRC1 Complexes
PRC1 complexes are not monolithic entities but rather a family of related complexes with varying subunit composition. Mammalian PRC1 complexes are broadly classified into canonical (cPRC1) and non-canonical (ncPRC1) forms. The core of all PRC1 complexes is formed by a heterodimer of a RING1A/B E3 ubiquitin ligase and one of the six Polycomb group RING finger (PCGF) proteins (PCGF1-6). This core then associates with other subunits, including CBX, PHC, and SCM proteins for cPRC1, or RYBP/YAF2 for ncPRC1, to form distinct functional complexes.[1][2][3][4][5] The specific combination of subunits within a PRC1 complex determines its recruitment to chromatin, its catalytic activity, and its interaction with other cellular factors.
Key Techniques for Studying PRC1-Protein Interactions
Several powerful techniques can be employed to identify and characterize PRC1-protein interactions. The choice of method depends on the specific research question, such as whether the goal is to identify novel interactors, confirm a suspected interaction, or to study the dynamics of these interactions in a cellular context.
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (AP-MS)
Co-IP is a robust and widely used method to isolate a protein of interest (the "bait") and its interacting partners (the "prey") from a cell lysate. When coupled with mass spectrometry (Affinity Purification-Mass Spectrometry or AP-MS), this technique can provide a comprehensive snapshot of the PRC1 interactome.
Application Note: This method is ideal for identifying stable protein complexes and has been instrumental in defining the subunit composition of various PRC1 complexes.[1][2][6][7] For example, AP-MS has been used to demonstrate the mutually exclusive association of different PCGF proteins within PRC1 complexes and to identify novel PRC1-associated factors.[8][9]
The following table summarizes representative quantitative data obtained from AP-MS studies of PRC1 complexes, highlighting the number of identified interactors for different PRC1 subunits.
| Bait Protein | Cell Type | Number of High-Confidence Interactors | Key Findings | Reference |
| CBX2 | HeLa | ~20 | Defines a distinct PRC1-like complex. | [9] |
| CBX4 | HeLa | ~40 | Interacts with 14-3-3 proteins. | [9] |
| CBX6 | HeLa | ~60 | Forms a distinct PRC1-like complex. | [9] |
| CBX7 | HeLa | ~20 | Defines a distinct PRC1-like complex. | [9] |
| CBX8 | HeLa | ~60 | Forms a distinct PRC1-like complex. | [9] |
| PCGF1 (NSPC1) | NT2 | - | Identification of interactome in pluripotent cells. | [1][2][6][7] |
| PCGF2 (MEL18) | NT2 | - | Identification of interactome in pluripotent cells. | [1][2][6][7] |
| PCGF4 (BMI1) | NT2 | - | Identification of interactome in pluripotent cells. | [1][2][6][7] |
Quantitative mass spectrometry can also provide insights into the stoichiometry of PRC1 subunits within a complex.
| PRC1 Complex | Core Subunit | Relative Stoichiometry (Normalized to Bait) | Reference |
| PCGF1-PRC1 | PCGF1 | 1 | [1] |
| RING1A/B | ~1 | [1] | |
| KDM2B | ~1 | [1] | |
| PCGF2-PRC1 | PCGF2 | 1 | [1] |
| RING1A/B | ~1 | [1] | |
| CBX proteins | Variable | [1] | |
| PCGF4-PRC1 | PCGF4/BMI1 | 1 | [1] |
| RING1A/B | ~1 | [1] | |
| CBX proteins | Variable | [1] |
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions in a eukaryotic host. It is particularly useful for identifying direct interactors of a specific PRC1 subunit.
Application Note: Y2H is a powerful tool for initial screening of large libraries of potential interacting partners. It can uncover novel and transient interactions that might be missed by Co-IP. However, results from Y2H screens should be validated by other methods due to the potential for false positives.
Proximity-Dependent Biotinylation (BioID and APEX-seq)
Proximity-labeling techniques, such as BioID and APEX-seq, are powerful in vivo methods for identifying both stable and transient protein interactions within their native cellular environment. These methods utilize an enzyme (a promiscuous biotin (B1667282) ligase for BioID or an engineered peroxidase for APEX) fused to a PRC1 subunit of interest. The enzyme biotinylates nearby proteins, which can then be captured and identified by mass spectrometry.
Application Note: Proximity labeling is particularly advantageous for studying the interactome of PRC1 subunits in specific subcellular compartments or for capturing transient interactions that are difficult to detect with traditional methods. APEX-seq has the added advantage of a much faster labeling time (minutes) compared to BioID (hours), allowing for the capture of more dynamic interactions.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP)
This protocol describes a general procedure for the immunoprecipitation of a PRC1 subunit and its interacting partners from cultured mammalian cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a milder buffer like 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody specific to the PRC1 subunit of interest
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Cultured mammalian cells expressing the PRC1 subunit of interest
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the PRC1 subunit for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of the bait and known interactors.
-
For identification of novel interactors, submit the eluted sample for mass spectrometry analysis.
-
Protocol 2: Yeast Two-Hybrid (Y2H) Screening
This protocol provides a general workflow for a Y2H screen to identify proteins that interact with a PRC1 subunit.
Materials:
-
Yeast strains of opposite mating types (e.g., MATa and MATα)
-
Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7)
-
cDNA library cloned into the prey vector
-
Appropriate yeast growth media (e.g., YPDA, SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
Reagents for yeast transformation (e.g., PEG, LiAc)
Procedure:
-
Bait Plasmid Construction and Auto-activation Test:
-
Clone the cDNA of the PRC1 subunit of interest (bait) into the bait vector.
-
Transform the bait plasmid into a MATa yeast strain.
-
Plate the transformed yeast on selective media lacking tryptophan (SD/-Trp) and on media also lacking histidine and adenine (B156593) (SD/-Trp/-His/-Ade). Growth on the latter indicates auto-activation, which needs to be addressed before proceeding.
-
-
Library Screening (Mating Approach):
-
Transform the prey cDNA library into a MATα yeast strain.
-
Mate the bait-expressing MATa strain with the prey library-expressing MATα strain.
-
Select for diploid yeast containing both plasmids by plating on medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu).
-
Replica-plate the diploid cells onto high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for positive interactions.
-
-
Identification of Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmids to identify the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into yeast to confirm the interaction.
-
Validate the interaction using an independent method, such as Co-IP.
-
Protocol 3: Proximity-Dependent Biotinylation (APEX-seq)
This protocol outlines the key steps for an APEX-seq experiment to map the proximal interactome of a PRC1 subunit.
Materials:
-
Mammalian expression vector for APEX2 fusion proteins
-
Biotin-phenol
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., Trolox, sodium ascorbate, sodium azide)
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
Reagents for mass spectrometry sample preparation
Procedure:
-
Construct Generation and Expression:
-
Generate a construct encoding the PRC1 subunit of interest fused to APEX2.
-
Transfect the construct into mammalian cells and select for stable expression. Verify the correct subcellular localization of the fusion protein by immunofluorescence.
-
-
Proximity Labeling:
-
Incubate the cells with biotin-phenol for 30 minutes.
-
Initiate the biotinylation reaction by adding H₂O₂ for 1 minute.
-
Quench the reaction by adding the quenching solution.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse the cells in a buffer containing protease inhibitors.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the biotinylated proteins from the beads.
-
Prepare the proteins for mass spectrometry analysis (e.g., by in-solution or on-bead digestion).
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Visualizing PRC1 Interaction Networks and Workflows
Visual representations are essential for understanding the complex relationships within PRC1 interaction networks and the experimental workflows used to study them.
PRC1 Subcomplex Assembly
Caption: Simplified model of canonical and non-canonical PRC1 complex assembly.
Co-Immunoprecipitation Workflow
Caption: Experimental workflow for Co-Immunoprecipitation of PRC1 complexes.
Yeast Two-Hybrid Screening Workflow
Caption: Workflow for Yeast Two-Hybrid screening to find PRC1 interactors.
Conclusion
The study of PRC1-protein interactions is a dynamic and rapidly evolving field. The application of advanced techniques such as AP-MS, Y2H, and proximity-labeling assays has significantly expanded our understanding of the composition, regulation, and function of PRC1 complexes. The detailed protocols and conceptual frameworks provided in this document are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of the PRC1 interactome, which holds great promise for the development of novel therapeutic interventions in cancer and other diseases.
References
- 1. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction Proteomics Analysis of Polycomb Proteins Defines Distinct PRC1 Complexes in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction proteomics analysis of polycomb proteins defines distinct PRC1 complexes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Induction by PRC1 Inhibition Using Flow Cytometry
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that mediates gene silencing by catalyzing the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[1][2] This activity is essential for maintaining cellular identity, regulating development, and controlling cell proliferation.[1][3] Dysregulation of PRC1 function is frequently observed in various cancers, where it contributes to the repression of tumor suppressor genes, thereby promoting cancer cell survival and proliferation.[4][5][6]
Targeting PRC1 with small-molecule inhibitors has emerged as a promising therapeutic strategy.[4][5][7] These inhibitors typically work by binding to core components of the complex, such as RING1B, disrupting its E3 ligase activity.[4][7] The subsequent loss of H2A ubiquitination leads to the de-repression of PRC1 target genes, which can include pro-apoptotic factors.[1][7] This reactivation of apoptotic pathways provides a mechanism to selectively eliminate cancer cells.[7][8][9]
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level.[10] The Annexin V and Propidium Iodide (PI) assay is a widely used method for this purpose.[11][12] This application note provides a detailed protocol for analyzing apoptosis in cancer cells following treatment with a PRC1 inhibitor, using the Annexin V/PI staining method and flow cytometry.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[12][13]
Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact plasma membranes.[12][14] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, producing a bright red fluorescence.[11][12]
By co-staining cells with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between four distinct populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).[15]
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[15]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[15]
-
Necrotic/dead cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[15]
Data Presentation
The following tables summarize representative quantitative data from a flow cytometry experiment designed to assess the pro-apoptotic effect of a hypothetical PRC1 inhibitor, "PRC1i-A," on a colorectal cancer cell line (e.g., HCT116) after 48 hours of treatment.
Table 1: Percentage of Cell Populations after Treatment with PRC1i-A
| Treatment Group | Viable (Annexin V- / PI-) % | Early Apoptosis (Annexin V+ / PI-) % | Late Apoptosis/Necrosis (Annexin V+ / PI+) % |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.8 ± 0.5 |
| PRC1i-A (10 µM) | 65.3 ± 3.5 | 18.7 ± 2.2 | 14.5 ± 1.9 |
| PRC1i-A (25 µM) | 40.1 ± 4.2 | 35.2 ± 3.1 | 22.6 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Statistical Analysis of Total Apoptosis
| Comparison | Fold Change in Total Apoptosis (Early + Late) | p-value |
| Vehicle vs. PRC1i-A (10 µM) | 5.3 | <0.01 |
| Vehicle vs. PRC1i-A (25 µM) | 9.2 | <0.001 |
Visualizations
Signaling Pathway
Caption: PRC1 inhibition blocks the repression of pro-apoptotic genes, leading to their expression and the induction of apoptosis.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycomb group proteins in cancer: multifaceted functions and strategies for modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PRC1 elicits immunogenic cell death by triggering ROS-dependent ER stress in colorectal cancer via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Kumc measuring apoptosis using flow cytometry | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Gene Expression Analysis Following PRC1 Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polycomb Repressive Complex 1 (PRC1) as a Therapeutic Target
Polycomb group (PcG) proteins are essential epigenetic regulators that form multi-protein complexes to control gene expression, particularly during development and cell differentiation.[1][2] The two major types of these complexes are Polycomb Repressive Complex 1 (PRC1) and 2 (PRC2).[3] PRC2 initiates gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] This modification is then recognized by PRC1, which catalyzes the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1).[3][4] This cascade of histone modifications leads to chromatin compaction and stable transcriptional repression.[2]
The core catalytic activity of PRC1 resides in a heterodimer of a RING1A or RING1B E3 ubiquitin ligase and one of six Polycomb group RING finger (PCGF) proteins.[3][5] Dysregulation of PRC1 activity is implicated in various diseases, including cancer, where it often contributes to the maintenance of a stem-cell-like state and resistance to therapy by repressing tumor suppressor and differentiation-associated genes.[6][7][8] Consequently, small molecule inhibitors targeting the catalytic activity of PRC1, such as the RING1B-BMI1 interaction, have emerged as promising therapeutic agents.[7][9]
Analyzing the transcriptomic consequences of PRC1 inhibition is crucial for understanding the mechanism of action of these inhibitors, identifying biomarkers of response, and discovering novel therapeutic vulnerabilities. These application notes provide a comprehensive guide to designing, executing, and analyzing gene expression studies following PRC1 inhibitor treatment.
Mechanism of Action and Expected Transcriptional Outcomes
PRC1 inhibitors typically function by targeting the E3 ligase activity of the RING1A/B subunit.[9] By blocking this activity, the inhibitors prevent the deposition of the H2AK119ub1 repressive mark on chromatin. The primary and most direct consequence of this action is the de-repression of PRC1 target genes.[4][10] Studies have shown that rapid depletion of PRC1 leads to an immediate increase in the transcription of its target genes, often independently of changes in the PRC2-mediated H3K27me3 mark.[4][11]
However, the global impact on gene expression can be more complex. While many genes are upregulated, a significant number may also be downregulated.[9] These downregulated genes are likely the result of indirect, secondary effects, such as the upregulation of a transcriptional repressor that is itself a direct PRC1 target. Therefore, a comprehensive, transcriptome-wide analysis is essential to capture the full spectrum of molecular events triggered by PRC1 inhibition.
Caption: PRC1 signaling pathway and point of intervention for small molecule inhibitors.
Experimental Design and Workflow
A well-designed experiment is critical for obtaining reliable and interpretable gene expression data. Key factors to consider include the choice of cell model, inhibitor concentration, treatment duration, and the inclusion of appropriate controls and replicates.[12]
Caption: A generalized workflow for gene expression analysis after PRC1 inhibitor treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and PRC1 Inhibitor Treatment
-
Cell Seeding : Plate cells (e.g., a leukemia cell line like MV4;11 or a solid tumor line known to overexpress PRC1 components) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.
-
Adherence/Recovery : Allow cells to adhere (for adherent lines) or recover from plating for 24 hours.
-
Treatment Preparation : Prepare a stock solution of the PRC1 inhibitor in a suitable solvent (e.g., DMSO). Serially dilute the inhibitor in a complete culture medium to the desired final concentrations. Prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment : Remove the old medium and add the medium containing the PRC1 inhibitor or vehicle control.
-
Incubation : Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). Time-course experiments are highly recommended to distinguish between primary and secondary effects.[12]
-
Harvesting : At each time point, wash the cells with ice-cold PBS and lyse them directly in the plate using an appropriate lysis buffer for RNA isolation (e.g., Buffer RLT from Qiagen).
-
Replication : Ensure a minimum of three biological replicates are prepared for each condition (e.g., each concentration and time point) to ensure statistical power.[12]
Protocol 2: Total RNA Isolation and Quality Control
-
Isolation : Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or Trizol-based extraction, following the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quantification : Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 and A260/230 ratios of ~2.0.
-
Integrity Check : Assess the RNA integrity by running the samples on a Bioanalyzer (Agilent) or similar instrument. An RNA Integrity Number (RIN) value greater than 7 is recommended for downstream applications like RNA-seq.[12]
Protocol 3: Gene Expression Profiling by RNA Sequencing (RNA-Seq)
-
Library Preparation : Start with 100-1000 ng of high-quality total RNA.
-
mRNA Enrichment : Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation : Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis : Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation : Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation : Ligate sequencing adapters with unique indices to the cDNA fragments. This allows for multiplexing (pooling) of different samples in one sequencing run.
-
PCR Amplification : Amplify the adapter-ligated library to generate enough material for sequencing.
-
-
Library QC : Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing : Pool the indexed libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq), generating FASTQ files containing the raw sequence reads.[12]
Protocol 4: Validation of Gene Expression Changes by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is the gold standard for validating the expression changes of specific genes identified by RNA-seq.[13]
-
cDNA Synthesis : Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Primer Design : Design or obtain validated primers for the genes of interest and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB, B2M).[14]
-
Reaction Setup : Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Real-Time PCR : Run the reaction on a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
Data Analysis : Determine the cycle threshold (Ct) value for each reaction. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[12][15]
-
Normalize to Housekeeping Gene (ΔCt) : ΔCt = Ct(gene of interest) - Ct(housekeeping gene)
-
Normalize to Control (ΔΔCt) : ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control Sample)
-
Calculate Fold Change : Fold Change = 2-ΔΔCt
-
Bioinformatics Data Analysis Pipeline
The analysis of RNA-seq data requires a multi-step bioinformatics pipeline to process raw sequencing reads into a list of differentially expressed genes.[16][17]
Caption: Standard bioinformatics pipeline for RNA-seq data analysis.[18][19]
Data Presentation and Expected Results
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.[12]
RNA-Seq Data
Following differential expression analysis, results are typically presented in a table listing all genes with statistically significant changes in expression.
Table 1: Example of Differentially Expressed Genes Following PRC1 Inhibitor Treatment
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) |
|---|---|---|---|
| CDKN1A | 2.58 | 1.2e-15 | 3.5e-11 |
| CEBPA | 3.15 | 4.5e-12 | 8.1e-8 |
| HOXA9 | 1.95 | 7.8e-9 | 9.2e-5 |
| MYC | -1.52 | 2.1e-6 | 1.5e-3 |
| E2F1 | -1.89 | 9.3e-6 | 5.6e-3 |
Note: Data are hypothetical and for illustrative purposes. Upregulation of genes like CDKN1A and CEBPA has been observed upon PRC1 inhibition.[9][10]
qRT-PCR Validation Data
The fold changes obtained from qRT-PCR for a select number of genes should be tabulated to confirm the RNA-seq findings.
Table 2: Example of qRT-PCR Validation of Key Target Genes
| Gene Symbol | Average Ct (Vehicle) | Average Ct (Treated) | ΔΔCt | Fold Change (2-ΔΔCt) |
|---|---|---|---|---|
| CDKN1A | 24.3 | 21.8 | -2.5 | 5.66 |
| CEBPA | 26.8 | 23.6 | -3.2 | 9.19 |
| MYC | 22.1 | 23.7 | 1.6 | 0.33 |
| GAPDH | 19.5 | 19.4 | n/a | n/a |
Note: Data are hypothetical. The direction of change (up or down) should correlate with the RNA-seq results.
By following these detailed protocols and analysis pipelines, researchers can robustly characterize the transcriptomic effects of PRC1 inhibitors, providing critical insights into their biological function and therapeutic potential.
References
- 1. The polycomb complex PRC1: composition and function in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Function of the Polycomb Repressive Complexes PRC1 and PRC2 [mdpi.com]
- 3. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 8. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Validation of putative reference genes for gene expression studies in human hepatocellular carcinoma using real-time quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene Expression Analysis before and after Treatment with Adalimumab in Patients with Ankylosing Spondylitis Identifies Molecular Pathways Associated with Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rna-seqblog.com [rna-seqblog.com]
- 17. Data Processing Pipelines for RNA-seq Data [elucidata.io]
- 18. GitHub - CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]
- 19. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
Application Notes and Protocols for Assessing PRC1 Inhibitor Specificity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in transcriptional silencing through the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[1][2] Dysregulation of PRC1 activity is implicated in various cancers, making it an attractive therapeutic target.[3][4] The development of specific PRC1 inhibitors requires robust and reliable methods to assess their potency and selectivity. These application notes provide detailed protocols for biochemical, cell-based, and proteomic assays to characterize the specificity of PRC1 inhibitors.
I. Biochemical Assays for PRC1 Inhibitor Specificity
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of PRC1.
AlphaScreen Competition Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to assess the binding of an inhibitor to the PRC1 complex.[5][6] This assay measures the ability of a test compound to compete with a biotinylated probe that binds to the PRC1 complex.
Protocol: AlphaScreen Competition Assay
-
Reagents and Materials:
-
His-tagged PRC1 core complex (e.g., His6-RING1A-BMI1 or His6-RING1B-BMI1)
-
Biotinylated probe compound (a known PRC1 binder)[5]
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
AlphaScreen Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 1.0 mg/ml BSA, and 0.05% CHAPS.[7]
-
384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer)
-
PRC1 inhibitor test compounds
-
-
Procedure:
-
Prepare serial dilutions of the PRC1 inhibitor test compounds in AlphaScreen Assay Buffer.
-
In a 384-well plate, combine the His-tagged PRC1 complex and the biotinylated probe compound at their optimized concentrations.
-
Add the diluted test compounds to the wells.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well. The final concentration of each bead type is typically 2.5 µg/ml.[7]
-
Incubate the plate in the dark at room temperature for 2.5 hours with gentle shaking.[6]
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the AlphaScreen signal.
-
Quantitative Data Summary: AlphaScreen Competition Assay
| Compound | Target Complex | IC50 (µM) | Reference |
| Non-tagged RING1B-BMI1 | His6-RING1A-BMI1 | 1.0 | [5] |
| Non-tagged RING1B-BMI1 | His6-RING1B-BMI1 | 1.8 | [5] |
Experimental Workflow: AlphaScreen Competition Assay
Caption: Workflow for the PRC1 inhibitor AlphaScreen competition assay.
In Vitro H2A Ubiquitination Assay
This assay directly measures the enzymatic activity of the PRC1 complex by detecting the ubiquitination of its substrate, histone H2A.[3][8]
Protocol: In Vitro H2A Ubiquitination Assay
-
Reagents and Materials:
-
Recombinant PRC1 complex (e.g., RING1B-BMI1)
-
Recombinant nucleosomes (as substrate)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM ZnCl2, and 0.5 mM DTT.[1]
-
PRC1 inhibitor test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against H2AK119ub1
-
-
Procedure:
-
Prepare a reaction mixture containing 350 nM nucleosomes, 35 nM E1 enzyme, 250 nM E2 enzyme, 19 µM ubiquitin, and 5 mM ATP in ubiquitination buffer.[1][8]
-
Add serial dilutions of the PRC1 inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the PRC1 complex (e.g., 62.5 nM of variant PRC1).[8]
-
Incubate the reaction at 30°C for 1.5 hours.[1]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE on a 16% polyacrylamide gel.[1]
-
Transfer the proteins to a nitrocellulose membrane.
-
Perform a Western blot using an antibody specific for H2AK119ub1 to detect the ubiquitinated H2A.
-
-
Data Analysis:
-
Quantify the band intensity of H2AK119ub1.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Quantitative Data Summary: In Vitro H2A Ubiquitination Assay
| Compound | Target Complex | IC50 (µM) | Reference |
| RB-2 | RING1B-BMI1f | ~7 | [2] |
| RB-3 | RING1B-BMI1 | 1.6 | [2] |
| Compound 1j | RING1B-BMI1 | ~20 | [3] |
| Compound 5e | RING1B-BMI1 | ~7 | [3] |
Experimental Workflow: In Vitro H2A Ubiquitination Assay
Caption: Workflow for the in vitro H2A ubiquitination assay.
II. Cell-Based Assays for PRC1 Inhibitor Specificity
Cell-based assays are crucial for confirming the activity and specificity of PRC1 inhibitors in a physiological context.
Measurement of Cellular H2AK119ub1 Levels
This assay determines the ability of a PRC1 inhibitor to reduce the levels of H2AK119ub1 in cells.
Protocol: Western Blot for Cellular H2AK119ub1
-
Reagents and Materials:
-
Cell line of interest (e.g., K562 leukemia cells)[9]
-
Cell culture medium and supplements
-
PRC1 inhibitor test compounds
-
RIPA lysis buffer (Thermo Scientific) with protease inhibitors[5]
-
BCA protein assay kit (Thermo Scientific)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-H2AK119ub1, anti-total H2A, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the PRC1 inhibitor or DMSO for a specified time (e.g., 6-24 hours).
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer.[5]
-
Quantify the protein concentration using a BCA assay.
-
Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against H2AK119ub1 overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total H2A and the loading control.
-
-
Data Analysis:
-
Normalize the H2AK119ub1 signal to the total H2A and loading control signals.
-
Determine the dose-dependent effect of the inhibitor on cellular H2AK119ub1 levels.
-
Colony Formation Assay
This assay assesses the long-term effect of a PRC1 inhibitor on the proliferative capacity of cancer cells.
Protocol: Colony Formation Assay
-
Reagents and Materials:
-
Procedure:
-
Seed a low number of cells (e.g., 500 cells per well) in 6-well plates.[11]
-
After 24 hours, treat the cells with increasing concentrations of the PRC1 inhibitor.
-
Incubate the cells for 1-2 weeks, changing the medium with fresh inhibitor every 3-4 days.
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).[11]
-
-
Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Evaluate the dose-dependent inhibition of colony formation by the PRC1 inhibitor.
-
III. Proteomic Approaches for Specificity Profiling
Competitive proteome profiling is a powerful method to identify the direct and off-targets of an inhibitor on a proteome-wide scale.
Protocol: Competitive Proteome Profiling
-
Reagents and Materials:
-
Cell lysate from the cell line of interest
-
PRC1 inhibitor test compound
-
Immobilized broad-spectrum affinity matrix (e.g., "kinobeads" adapted for ubiquitin ligases or a custom-made matrix with a broad-spectrum PRC1 ligand)[13]
-
Mass spectrometer and LC-MS/MS equipment
-
Proteomics data analysis software
-
-
Procedure:
-
Incubate the cell lysate with increasing concentrations of the PRC1 inhibitor.
-
Add the immobilized affinity matrix to the lysate and incubate to allow binding of proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins that are displaced from the affinity matrix in a dose-dependent manner by the inhibitor.
-
Proteins that show a dose-dependent reduction in binding to the matrix are considered potential targets of the inhibitor.
-
This method allows for the simultaneous assessment of on-target engagement and off-target binding.
-
Experimental Workflow: Competitive Proteome Profiling
Caption: Workflow for competitive proteome profiling of PRC1 inhibitors.
IV. PRC1 Signaling Pathway
Understanding the PRC1 signaling pathway is crucial for interpreting the effects of its inhibitors. PRC1 is a key component of the Polycomb group (PcG) protein-mediated gene silencing machinery.
PRC1 Signaling Pathway
Caption: Simplified PRC1 signaling pathway leading to gene silencing.
References
- 1. Structural basis of the histone ubiquitination read–write mechanism of RYBP–PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRC1 Inhibitor Research in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Regulator of Cytokinesis 1 (PRC1) is a microtubule-associated protein that plays a critical role in the final stages of cell division.[1][2][3] Its expression is tightly regulated throughout the cell cycle, peaking during the S and G2/M phases.[1][4] In the context of pancreatic cancer, PRC1 is significantly overexpressed and its elevated expression is correlated with poor overall and disease-free survival rates.[1] Functionally, PRC1 has been implicated in promoting pancreatic cancer cell proliferation, viability, and resistance to chemotherapeutic agents.[1][5] These findings underscore PRC1 as a promising therapeutic target for pancreatic cancer. This document provides detailed application notes and protocols for studying the effects of PRC1 inhibition in pancreatic cancer research, including methodologies for in vitro and in vivo studies, and an overview of the key signaling pathways involved.
Key Applications of PRC1 Inhibition in Pancreatic Cancer Research
-
Inhibition of Cancer Cell Growth: Targeting PRC1, either through small molecule inhibitors or siRNA-mediated knockdown, has been shown to reduce the proliferation and viability of pancreatic cancer cells.[1]
-
Enhancement of Chemosensitivity: Inhibition of PRC1 can increase the sensitivity of pancreatic cancer cells to standard chemotherapeutic drugs like doxorubicin (B1662922) and gemcitabine (B846).[1]
-
Induction of Cell Cycle Arrest and Apoptosis: Downregulation of PRC1 can lead to G2/M cell cycle arrest, mitotic catastrophe, and apoptosis in pancreatic cancer cells.
-
Investigation of Tumor Microenvironment Modulation: PRC1 expression has been negatively correlated with the infiltration of CD4+ T cells, suggesting that its inhibition may enhance anti-tumor immune responses.[1][5]
Data Presentation
Table 1: Effect of PRC1 siRNA Knockdown on Pancreatic Cancer Cell Viability
| Cell Line | Time Point | % Reduction in Cell Viability (Mean ± SD) | Assay |
| KPC | 24h | 25 ± 5% | MTT Assay |
| KPC | 48h | 40 ± 7% | MTT Assay |
| KPC | 72h | 60 ± 8%[1] | MTT Assay |
| PanC02 | 72h | Significant reduction[1] | MTT Assay |
Table 2: Effect of PRC1 siRNA Knockdown on Doxorubicin-Induced Apoptosis in PanC02 Cells
| Treatment Group | % Apoptotic Cells (Mean ± SD) | Assay |
| Control | 5 ± 1.5% | Annexin V/PI Staining |
| PRC1 siRNA | 10 ± 2.0% | Annexin V/PI Staining |
| Doxorubicin | 15 ± 2.5% | Annexin V/PI Staining |
| PRC1 siRNA + Doxorubicin | 30 ± 3.0%[1] | Annexin V/PI Staining |
Table 3: IC50 Values of the Bmi1 Inhibitor PTC-209 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HEK293T | - | 0.5[6][7] |
| HCT116 | Colorectal Cancer | 0.00065[8] |
| HCT8 | Colorectal Cancer | 0.59[8] |
| HT-29 | Colorectal Cancer | 0.61[8] |
| U87MG | Glioblastoma | 4.39[9] |
| T98G | Glioblastoma | 10.98[9] |
Note: Bmi1 is a core component of the Polycomb Repressive Complex 1 (PRC1).[10]
Signaling Pathways and Experimental Workflows
References
- 1. Modulation of PRC1 Promotes Anticancer Effects in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-responsive targeted nanoparticles release ERK-inhibitor in the hypoxic zone and sensitize free gemcitabine in mutant K-Ras-addicted pancreatic cancer cells and mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Sensitivity of Pancreatic Cancer Cell Lines to Clinically Approved FAK Inhibitors: Enhanced Cytotoxicity Through Combination with Oncolytic Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of pancreatic tumor development in KPC mice using multi-parametric MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of Apoptosis in Treatment and Biology of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PRC1 Inhibitor Concentration
Welcome to the technical support center for optimizing the use of Polycomb Repressive Complex 1 (PRC1) inhibitors in your cell culture experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PRC1 inhibitors?
A1: PRC1 is an essential chromatin-modifying complex that monoubiquitinates histone H2A at lysine (B10760008) 119 (H2Aub), a mark generally associated with transcriptional repression.[1] The core catalytic activity of most PRC1 complexes resides in a heterodimer of a RING1A or RING1B protein with a PCGF protein (like BMI1).[1][2] PRC1 inhibitors typically work by directly binding to the RING1B-BMI1 catalytic core, preventing its association with chromatin and blocking its E3 ligase activity, which leads to a global decrease in H2Aub levels.[1][2] This disruption of PRC1 function can reactivate silenced genes, induce cellular differentiation, and inhibit the self-renewal capacity of cancer stem cells.[1][2]
Q2: What is a good starting concentration range for a new PRC1 inhibitor?
A2: The optimal concentration is highly dependent on the specific inhibitor, cell line, and experimental duration.[3]
-
Literature Review: First, check for published data on your specific inhibitor or a similar compound to find an effective concentration range.
-
Biochemical Data: If you have in vitro IC50 values (the concentration that inhibits 50% of the enzyme's activity), a good starting point for cell-based assays is often 5 to 10 times higher than the biochemical IC50.[3]
-
Broad Range-Finding: If no data is available, a wide dose-response experiment is crucial. A typical starting range could be from 0.1 µM to 50 µM, or even broader (e.g., 10 nM to 100 µM), to determine the cellular IC50.[3][4] For example, some novel PRC1 inhibitors have shown cellular activity with IC50 values in the low micromolar range (~7-20 µM).[5]
Q3: How long should I treat my cells with a PRC1 inhibitor?
A3: Treatment duration depends on the biological question and the desired outcome.
-
Target Engagement: To confirm the inhibitor is working, a short treatment of 2-6 hours may be sufficient to observe a decrease in the downstream marker H2Aub by Western blot.[6]
-
Phenotypic Changes: For assessing effects on cell viability, proliferation, or differentiation, longer incubation times are usually necessary, typically ranging from 24 to 96 hours or even longer (e.g., 4 to 8 days for some leukemia cell lines).[1][3]
Q4: What are the key downstream markers to confirm PRC1 inhibition?
A4: The most direct and reliable marker for PRC1 target engagement is a reduction in the global levels of monoubiquitinated Histone H2A (H2AK119ub or H2Aub).[1][7] This can be readily assessed by Western blotting using a specific antibody for H2Aub. It is also important to show that the total levels of H2A, RING1B, and BMI1 proteins are unaffected to confirm the effect is due to inhibition of enzymatic activity, not protein degradation.[1]
Troubleshooting Guide
Issue 1: High levels of cell death are observed even at low inhibitor concentrations.
-
Possible Cause 1: High Cellular Sensitivity. The cell line you are using may be particularly dependent on the PRC1 pathway for survival.
-
Solution: Decrease the inhibitor concentration range in your dose-response experiment and/or shorten the incubation time.[3] This will help you identify a therapeutic window where you can see target inhibition without excessive cytotoxicity.
-
-
Possible Cause 2: Off-Target Effects. The inhibitor may have off-target activities that induce toxicity.
-
Solution: Review the selectivity profile of your inhibitor if available. Compare its effects with another, structurally different PRC1 inhibitor or use a genetic approach like siRNA/shRNA knockdown of a core PRC1 component (e.g., RING1B) to validate that the observed phenotype is specific to PRC1 inhibition.[8]
-
-
Possible Cause 3: Solvent Toxicity. If using DMSO to dissolve the inhibitor, the final concentration in the culture medium might be too high.
-
Solution: Ensure the final DMSO concentration in your experiments is kept low, typically at or below 0.1%, to avoid solvent-induced toxicity.[3] Always include a "vehicle-only" control (cells treated with the same final concentration of DMSO) in every experiment.
-
Issue 2: The expected phenotype (e.g., decreased proliferation) is not observed, even at high concentrations.
-
Possible Cause 1: Ineffective Inhibition. The inhibitor may not be effectively engaging its target in the cell.
-
Solution: Confirm Target Engagement. Perform a Western blot to check for a dose-dependent reduction in H2Aub levels after a short treatment (e.g., 4-24 hours).[1] If H2Aub levels are not decreasing, the inhibitor is not working in your system. This could be due to poor cell permeability or rapid metabolism of the compound.
-
-
Possible Cause 2: Cell Line Resistance. The chosen cell line may not be reliant on PRC1 activity for the phenotype being measured. PRC1's role can be highly context- and cell-type-dependent.
-
Solution: Test the inhibitor on a different, well-characterized sensitive cell line (if known from literature) as a positive control. Consider if the biological process you are studying is indeed regulated by PRC1 in your model system.
-
-
Possible Cause 3: Insufficient Treatment Duration. The phenotypic effect may require a longer time to develop.
-
Solution: Extend the treatment duration. For example, some differentiation or proliferation effects may only become apparent after 4-8 days of continuous exposure.[1]
-
Issue 3: Results from dose-response experiments are not reproducible.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to high variability.
-
Solution: Ensure you have a single-cell suspension before plating and use calibrated pipettes. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell settling.
-
-
Possible Cause 2: Inhibitor Instability. The inhibitor may be unstable in the culture medium or degrade upon freeze-thaw cycles.
-
Solution: Prepare high-concentration stock solutions in anhydrous DMSO, aliquot them into single-use vials, and store them at -80°C.[3] Prepare fresh dilutions in pre-warmed medium for each experiment.
-
-
Possible Cause 3: Variable Cell Health. Using cells that are overgrown (confluent) or have been in culture for too many passages can lead to inconsistent responses.
-
Solution: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the start of the experiment.
-
Experimental Protocols & Data
Protocol 1: Dose-Response Curve to Determine Cellular IC50
This protocol outlines the determination of an inhibitor's IC50 value by assessing its impact on cell viability using a tetrazolium-based assay like MTT or MTS.[3]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of the PRC1 inhibitor in culture medium. A common approach is an 8-point curve with 3-fold dilutions, starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the existing medium from the cells and add the prepared inhibitor dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.[3]
-
Incubation: Incubate the plate for a period relevant to your assay (e.g., 48, 72, or 96 hours).[3]
-
Viability Assay: Add the viability reagent (e.g., MTT, MTS, WST-1) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the raw data to the vehicle control wells (representing 100% viability). Plot the normalized response against the logarithm of the inhibitor concentration and use non-linear regression (four-parameter logistic fit) to calculate the IC50 value.[9]
Protocol 2: Western Blot for H2A Monoubiquitination (H2Aub)
This protocol verifies that the PRC1 inhibitor is engaging its target within the cell.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of inhibitor concentrations (e.g., 0.5x, 1x, 5x, 10x the determined IC50) for a short duration (e.g., 4-24 hours). Include a vehicle control.
-
Histone Extraction: After treatment, wash cells with PBS and perform a histone extraction using an acid extraction protocol or a commercial kit to enrich for histone proteins.
-
Protein Quantification: Measure the protein concentration of your extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 15-20 µg of histone extract on an 18% SDS-PAGE gel to resolve H2A from H2Aub. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% milk or BSA in TBST).
-
Incubate overnight at 4°C with a primary antibody specific for H2AK119ub1.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
As a loading control, probe the same membrane with an antibody for total Histone H3 or total Histone H2A.
-
-
Visualization: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities to show a dose-dependent decrease in the H2Aub/Total H3 ratio.
Quantitative Data Summary
The effectiveness of PRC1 inhibitors can vary significantly between different compounds and cell lines. The table below summarizes reported IC50 values for illustrative purposes.
| Inhibitor | Cell Line | Assay Type | IC50 / Effective Concentration |
| Compound 5e | In vitro | H2A Ubiquitination Assay | ~7 µM[5] |
| Compound 1j | In vitro | H2A Ubiquitination Assay | ~20 µM[5] |
| RB-3 | K562 (Leukemia) | Western Blot (H2Aub) | Strong reduction at 25 µM[1] |
| PTC209 | TEX (Leukemia) | Proliferation Assay (GI50) | ~10 µM[1] |
| PRT4165 | In vitro | H2A Ubiquitination Assay | Complete inhibition at 50 µM[7] |
Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values are context-dependent and should be determined empirically for your specific experimental system.
Visual Guides
Signaling Pathway and Inhibition
The following diagram illustrates the core function of the PRC1 complex and the mechanism of its inhibition.
Experimental Workflow
This workflow provides a logical progression for optimizing PRC1 inhibitor concentration in your experiments.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. support.collaborativedrug.com [support.collaborativedrug.com]
Technical Support Center: Enhancing the Solubility of Novel PRC1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with novel Polycomb Repressive Complex 1 (PRC1) inhibitors. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My novel PRC1 inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What is the primary cause of this?
A1: This is a common issue for many small molecule inhibitors, including those targeting PRC1. The primary reason for precipitation upon dilution is that while your compound is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media. When the DMSO stock is introduced into the aqueous buffer, the inhibitor's concentration exceeds its aqueous solubility limit, leading to it crashing out of solution.
Q2: How can I prevent my PRC1 inhibitor from precipitating during experimental setup?
A2: Several strategies can be employed to prevent precipitation:
-
Optimize DMSO Concentration: While minimizing DMSO in your final assay is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain the inhibitor's solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in the inhibitor and DMSO concentration can help keep the compound in solution.
-
Lower the Final Concentration: Your inhibitor may be precipitating simply because its final concentration is too high for its aqueous solubility. Try lowering the final concentration in your assay to a level that is still effective for your experiment.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If your PRC1 inhibitor has acidic or basic functional groups, experimenting with different buffer pH values (if your assay allows) can significantly improve its solubility.
-
Use of Excipients: Consider using solubility-enhancing agents, known as excipients. These can include surfactants, co-solvents, or cyclodextrins.
Q3: What are some recommended formulation strategies to improve the aqueous solubility of my PRC1 inhibitor for in vivo studies?
A3: For in vivo applications, where direct DMSO administration is often not feasible, more advanced formulation strategies are necessary. Some common approaches include:
-
Co-solvent Systems: A mixture of a water-miscible organic solvent (e.g., polyethylene (B3416737) glycol 300 - PEG300) with water or saline can enhance the solubility of hydrophobic compounds.
-
Surfactant-based Formulations: Surfactants like Tween-80 can form micelles that encapsulate the hydrophobic inhibitor, increasing its apparent solubility in aqueous media.
-
Lipid-based Formulations: For highly lipophilic inhibitors, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.
-
Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles can improve its solubility and bioavailability.
Q4: How should I properly store my PRC1 inhibitor stock solutions to maintain their integrity?
A4: Proper storage is crucial for the stability of your inhibitor. Stock solutions in DMSO should be stored at -20°C for short-term use and -80°C for long-term storage. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and absorption of moisture by the hygroscopic DMSO.
Troubleshooting Guide: Precipitation of PRC1 Inhibitors
This guide provides a step-by-step approach to troubleshoot precipitation issues with your novel PRC1 inhibitors.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation immediately upon dilution of DMSO stock in aqueous buffer. | The final concentration of the inhibitor exceeds its aqueous solubility limit. | 1. Reduce the final concentration of the inhibitor in your assay. 2. Increase the final DMSO concentration (up to 0.5% if tolerated by the assay, always with a vehicle control). 3. Perform a stepwise dilution of the DMSO stock into the aqueous buffer. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | The inhibitor is in a supersaturated state and is slowly crashing out of solution. This can be influenced by temperature changes or interactions with buffer components. | 1. Prepare fresh working solutions for each experiment. 2. If possible, adjust the pH of the buffer to a range where the inhibitor is more soluble. 3. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) to your buffer to stabilize the inhibitor. |
| Inconsistent results in cell-based assays. | The inhibitor may be precipitating in the cell culture medium, leading to a lower and variable effective concentration. | 1. Visually inspect the wells of your culture plates under a microscope for any signs of precipitation after adding the inhibitor. 2. Test different serum concentrations in your media, as serum proteins can sometimes affect compound solubility. 3. Perform a kinetic solubility assay in your specific cell culture medium to determine the solubility limit. |
Data Presentation: Solubility of Novel PRC1 Inhibitors
| Inhibitor | Solvent/Formulation | Solubility | Notes |
| RB-3 | 100% DMSO | 10 mM | For preparation of high-concentration stock solutions.[1] |
| RB-3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.98 mM) | A formulation that provides a clear solution for in vivo or in vitro use.[2] |
| Generic Novel PRC1 Inhibitors | Aqueous Buffer (e.g., PBS, pH 7.4) | Often < 10 µM | Many small molecule inhibitors targeting hydrophobic pockets have low aqueous solubility. |
| Pyrrole-based PRC1 inhibitor (1b) | Not specified | Improved solubility over parent compound (RB-1) | Demonstrates how medicinal chemistry modifications can enhance solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a PRC1 Inhibitor Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of a novel PRC1 inhibitor in DMSO.
Materials:
-
Novel PRC1 inhibitor (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Inhibitor: Accurately weigh the desired amount of the PRC1 inhibitor powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve the Inhibitor: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the inhibitor does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if the compound is heat-stable.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol outlines a general method to determine the kinetic solubility of a novel PRC1 inhibitor in an aqueous buffer.
Materials:
-
10 mM PRC1 inhibitor stock solution in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a serial dilution of the 10 mM inhibitor stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a separate 96-well plate, add a large volume (e.g., 198 µL) of the aqueous buffer to each well.
-
Transfer DMSO dilutions: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer. This will create a range of final inhibitor concentrations with a final DMSO concentration of 1%.
-
Incubation: Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or use a nephelometer to detect light scattering caused by precipitated compound. The concentration at which a significant increase in signal is observed is considered the kinetic solubility limit.
Mandatory Visualizations
PRC1 Signaling Pathway
The Polycomb Repressive Complex 1 (PRC1) plays a crucial role in gene silencing and epigenetic regulation. It is a key component of the Polycomb group (PcG) protein family, which maintains the silenced state of specific genes. The canonical PRC1-mediated gene silencing pathway is initiated by the action of Polycomb Repressive Complex 2 (PRC2). PRC2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This histone mark is then recognized by the CBX subunit of the canonical PRC1 complex, leading to its recruitment to the target gene. Once recruited, the RING1A/B subunit of PRC1, an E3 ubiquitin ligase, monoubiquitinates histone H2A at lysine 119 (H2AK119ub). This modification contributes to chromatin compaction and transcriptional repression.[4][5][6]
Caption: Canonical PRC1 signaling pathway leading to gene silencing.
Experimental Workflow for Kinetic Solubility Assay
The following diagram illustrates a typical workflow for determining the kinetic solubility of a novel PRC1 inhibitor. This process begins with the preparation of a concentrated stock solution in DMSO, followed by serial dilutions and subsequent dilution into an aqueous buffer. The final step involves detecting precipitation to determine the solubility limit.
Caption: Workflow for a kinetic solubility assay of a PRC1 inhibitor.
References
- 1. PRC1 inhibitor RB-3 |CAS:2396639-11-3 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Targeting the PRC1 RING Domain
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on targeting the Polycomb Repressive Complex 1 (PRC1) RING domain.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing small molecule inhibitors for the PRC1 RING domain?
Targeting the E3 ligase core of PRC1 with small molecules presents several significant challenges for inhibitor development.[1] The RING domains themselves are compact and lack well-defined binding pockets, making it difficult to design molecules that can bind with high affinity and specificity.[1][2][3] Furthermore, the interface where the PRC1 complex binds to its nucleosome substrate is highly charged, which can be a difficult feature for small molecules to interact with effectively.[1]
Q2: How do current PRC1 RING domain inhibitors, like RB-3, overcome these challenges?
Successful inhibitors, such as RB-3, have been developed using fragment-based lead discovery approaches.[1][2] This strategy allows for the identification of very small molecules (fragments) that can bind weakly to the target. These initial hits can then be optimized through medicinal chemistry to improve their potency.[1] Structural studies have revealed that inhibitors like RB-3 bind to the RING1B subunit by inducing a conformational change that creates a well-defined hydrophobic pocket, a feature not present in the unbound protein.[2][3][4][5] This induced-fit mechanism is a key strategy for targeting proteins that lack traditional binding pockets.
Q3: What is the mechanism of action for PRC1 RING domain inhibitors?
PRC1 inhibitors, such as RB-3 and its analogs, function by directly binding to the RING1A and RING1B proteins.[1][2] This binding event physically blocks the interaction between the PRC1 complex and its nucleosome substrate.[2][3] The primary biochemical consequence of this is the inhibition of PRC1's E3 ligase activity, specifically the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub).[1][2][4][5] In a cellular context, this leads to a global reduction in H2AK119ub levels, de-repression of PRC1 target genes, and can induce cellular differentiation in cancer models.[2][4][5]
Q4: How can I assess the selectivity of my PRC1 RING domain inhibitor?
To assess the selectivity of a PRC1 inhibitor, it is crucial to test its activity against other E3 ligases, particularly those that also ubiquitinate histone H2A. Examples of relevant E3 ligases for counter-screening include TRIM37, BRCA1-BARD1, and RNF168.[2] Additionally, testing against RING domains of proteins that are close homologs of RING1B, such as RNF4, TRAF6, and TRIM31, can provide further evidence of selectivity.[2] Successful inhibitors like RB-3 have shown no significant inhibition of these other E3 ligases.[2]
Troubleshooting Guides
Problem 1: Low binding affinity of initial fragment hits makes characterization difficult.
-
Symptom: Initial hits from a fragment screen show very weak binding, often in the millimolar range (e.g., RB-1 had a KD of ~7 mM), which is below the detection limit of many standard biochemical assays.[1]
-
Solution:
-
NMR-Based Techniques: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H-15N HSQC experiments, to detect weak binding events.[2] Chemical shift perturbations upon ligand binding can confirm interaction and provide structural information for optimization.[2]
-
Probe-Based Biochemical Assays: Once a slightly more potent analog is developed, a probe-based competition assay can be established. This involves using a labeled (e.g., biotinylated) version of the improved compound to facilitate the screening and optimization of further analogs.[1]
-
Problem 2: Difficulty in confirming direct binding and cellular target engagement.
-
Symptom: It is unclear if the observed cellular effects are due to direct inhibition of the PRC1 RING domain or off-target effects. Previous reported inhibitors like PRT4165 and PTC209 had undetermined mechanisms of action and lacked evidence of direct binding.[1]
-
Solution:
-
Isothermal Titration Calorimetry (ITC): Use ITC to directly measure the binding affinity (KD) and thermodynamics of the inhibitor-protein interaction in vitro.[2]
-
NanoBiT Protein Complementation Assay: To confirm target engagement in living cells, a NanoBiT assay can be employed. This involves co-expressing RING1B fused to the LgBiT subunit and a histone (e.g., H3.3) fused to the SmBiT subunit. A strong luminescence signal indicates proximity (binding), and a decrease in this signal upon inhibitor treatment demonstrates target engagement.[2]
-
Pull-down Experiments: A biotinylated version of the inhibitor can be used to pull down its binding partners from cell lysates. Subsequent Western blotting for PRC1 components like RING1B and BMI1 can confirm direct interaction.[2]
-
Problem 3: Inconsistent results in cellular H2A ubiquitination assays.
-
Symptom: Variable or non-reproducible changes in global H2AK119ub levels after inhibitor treatment.
-
Solution:
-
Optimize Treatment Conditions: Ensure consistent inhibitor concentration and treatment duration. A time-course and dose-response experiment is crucial to determine the optimal conditions for observing a significant reduction in H2AK119ub.
-
Control for Cell Cycle Effects: PRC1 activity can be linked to the cell cycle. Synchronize cells before treatment to reduce variability.
-
Western Blot Normalization: Use appropriate loading controls (e.g., total H2A or a nuclear matrix protein) to ensure accurate quantification of H2AK119ub levels.
-
Positive and Negative Controls: Include a negative control compound (an inactive analog) and a positive control (e.g., siRNA-mediated knockdown of RING1B or BMI1) to validate the assay results.[2]
-
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 / KD | Reference |
| RB-1 | RING1B-BMI1 | NMR Titration | ~7 mM (KD) | [1] |
| RB-2 | RING1B-BMI1f | H2A Ubiquitination Assay | ~12 µM (IC50) | [2] |
| RB-3 | RING1B-BMI1 | ITC | 2.5 µM (KD) | [2] |
| RB-3 | RING1B-BMI1 | H2A Ubiquitination Assay | ~6 µM (Cellular IC50) | [2] |
| 1j | RING1B-BMI1 | In vitro Ubiquitination | ~20 µM (IC50) | [1] |
| 5e | RING1B-BMI1 | In vitro Ubiquitination | ~7 µM (IC50) | [1] |
Experimental Protocols
In Vitro H2A Ubiquitination Assay
This assay measures the E3 ligase activity of the PRC1 complex by detecting the ubiquitination of histone H2A in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBCH5C)
-
Recombinant E3 ligase complex (e.g., RING1B-BMI1)
-
Purified nucleosomes (e.g., from HeLa cells)
-
Flag-tagged ubiquitin
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 µM ZnCl2, 1 mM DTT)
-
Test inhibitor at various concentrations
-
LDS sample buffer
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (28 nM), E2 enzyme (1.5 µM), E3 complex (2.0 µM), ubiquitin (22 µM), ATP (3 mM), and nucleosomes (final H2A concentration of 4.8 µM) in the reaction buffer.[6]
-
Add the test inhibitor or vehicle control (e.g., DMSO) to the reaction mixtures.
-
Incubate the reactions at 30°C for 1 hour.[6]
-
Stop the reactions by adding LDS sample buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody against the Flag tag to detect ubiquitinated proteins.
-
Quantify the band corresponding to monoubiquitinated H2A (H2AK119ub) to determine the extent of inhibition.
NanoBiT Cellular Target Engagement Assay
This assay quantifies the interaction between RING1B and histones in living cells to confirm inhibitor target engagement.
Materials:
-
HEK293T cells
-
Expression vectors for LgBiT-RING1B and SmBiT-H3.3
-
Transfection reagent
-
Nano-Glo® Live Cell Reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding LgBiT-RING1B and SmBiT-H3.3.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Treat the cells with the test inhibitor or vehicle control for the desired time.
-
Add the Nano-Glo® Live Cell Reagent to the cells according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer. A decrease in luminescence in inhibitor-treated cells compared to control cells indicates disruption of the RING1B-histone interaction.
Visualizations
Caption: The PRC1-mediated H2A monoubiquitination pathway and point of inhibitor action.
References
- 1. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors targeting Polycomb repressive complex 1 RING domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and E3-ligase activity of the Ring–Ring complex of Polycomb proteins Bmi1 and Ring1b - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validation of PRC1 Inhibitor On-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the on-target activity of Polycomb Repressive Complex 1 (PRC1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PRC1 and its inhibitors?
A1: Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator that primarily functions by catalyzing the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[1][2] This modification is generally associated with transcriptional repression.[1] PRC1 inhibitors aim to block this catalytic activity, leading to a decrease in global H2AK119ub1 levels and the subsequent de-repression of PRC1 target genes.[1][3][4] The catalytic core of PRC1 is a heterodimer of a RING1A or RING1B protein with one of six PCGF proteins.[1]
Q2: What are the essential assays to validate the on-target activity of a PRC1 inhibitor?
A2: A multi-faceted approach is crucial for robust validation. The key assays include:
-
Biochemical Assays: To determine the direct inhibitory effect on the E3 ligase activity of PRC1 in vitro.[5]
-
Western Blotting: To measure the global reduction of H2AK119ub1 in cells treated with the inhibitor.[1][6]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): To assess the inhibitor's impact on the genomic localization of PRC1 components (e.g., RING1B) and the levels of H2AK119ub1 at specific gene loci.[1][7]
-
Gene Expression Analysis (RT-qPCR or RNA-seq): To quantify the derepression of known PRC1 target genes.[1][8]
-
Target Engagement Assays (e.g., CETSA, NanoBRET): To confirm direct binding of the inhibitor to the PRC1 complex within the cellular environment.[9][10][11]
Signaling Pathway and Validation Workflow
The following diagrams illustrate the core PRC1 signaling pathway and a typical experimental workflow for validating a PRC1 inhibitor.
Caption: The PRC1 signaling pathway illustrating both canonical (cPRC1) and variant (vPRC1) complex recruitment and catalytic activity leading to gene repression.
Caption: A logical workflow for the validation of PRC1 inhibitor on-target activity, moving from in vitro to in cellulo assays.
Troubleshooting Guides
Western Blot for H2AK119ub1
Q: I am not detecting a clear H2AK119ub1 band, or the signal is very weak. What could be the issue?
A: This is a common issue. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Protein Extraction | Histones are nuclear proteins. While whole-cell lysates prepared with RIPA buffer can sometimes work, nuclear fractionation or acid extraction are the gold-standard methods for histone preparations and can significantly improve signal.[6] |
| Insufficient Protein Loading | Ensure you are loading an adequate amount of protein per lane. It is recommended to load 20-40 µg of total protein lysate.[5] |
| Poor Antibody Performance | Use a validated antibody specific for H2AK119ub1. Check the antibody datasheet for recommended dilutions and incubation conditions. Consider testing a different antibody if issues persist. |
| Inefficient Transfer | Optimize transfer conditions, especially for a relatively small protein like histone H2A. A wet transfer is often recommended over semi-dry methods.[12] Using a 0.22 µm membrane is advisable for low molecular weight proteins. |
| Inappropriate Blocking | Blocking for too long can mask the epitope. A one-hour block at room temperature is generally sufficient. |
| Excessive Washing | Over-washing after primary or secondary antibody incubation can significantly reduce the signal. Adhere to the recommended washing times and volumes. |
Chromatin Immunoprecipitation (ChIP-seq)
Q: My ChIP-seq experiment shows high background and low signal-to-noise ratio. How can I improve it?
A: High background in ChIP-seq can obscure true binding events. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Inefficient Cross-linking | Over-crosslinking with formaldehyde (B43269) can mask epitopes. Optimize the cross-linking time (typically 10-15 minutes).[1] |
| Incomplete Chromatin Fragmentation | Sonicate the chromatin to an optimal size range of 200-1000 bp. Perform a time-course experiment to determine the best sonication conditions for your cell type.[1] |
| Non-specific Antibody Binding | Use a highly specific, ChIP-grade antibody. Include a pre-clearing step with protein A/G beads before adding the specific antibody to reduce non-specific binding. |
| Insufficient Washing | Increase the number and stringency of washes after immunoprecipitation to remove non-specifically bound chromatin. |
| Low Abundance of Target | Ensure you are starting with a sufficient number of cells, especially when targeting a protein with low expression levels. |
Gene Expression Analysis (RT-qPCR)
Q: The expression of my PRC1 target genes does not increase as expected after inhibitor treatment. What should I check?
A: Several factors can influence the outcome of your gene expression analysis:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for inducing target gene expression. |
| Poor RNA Quality | Ensure the integrity of your RNA using methods like gel electrophoresis or a Bioanalyzer. Degraded RNA will lead to unreliable RT-qPCR results. |
| Inefficient Reverse Transcription | Use a high-quality reverse transcriptase and optimize the reaction conditions. |
| Poor Primer Design | Design and validate primers that are specific to your target genes and have an efficiency between 90-110%. Perform a melt curve analysis to check for non-specific products. |
| Cell-type Specific Effects | The regulation of PRC1 target genes can be cell-type dependent. Confirm that the target genes you are analyzing are indeed repressed by PRC1 in your specific cell line. |
Quantitative Data Summary
The following tables summarize representative quantitative data for PRC1 inhibitors from published studies.
Table 1: In Vitro and Cellular IC50 Values of PRC1 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (µM) | Cell Line | Reference |
| RB-2 | In vitro Ubiquitination | RING1B-BMI1f | ~12 | - | [1] |
| RB-3 | In vitro Ubiquitination | RING1B-BMI1f | 1.6 | - | [1] |
| RB-3 | AlphaLISA | RING1B-BMI1f-nucleosome | 2 | - | [1] |
| Compound 1j | In vitro Ubiquitination | RING1B-BMI1 | ~20 | - | [5] |
| Compound 5e | In vitro Ubiquitination | RING1B-BMI1 | ~7 | - | [5] |
| RB-231 | Cell Proliferation | PRC1 | Mid-nanomolar | Acute Leukemia Cell Lines | [4] |
Table 2: Fold Change in Expression of PRC1 Target Genes Upon Inhibitor Treatment
| Gene | Inhibitor | Treatment | Fold Change (vs. DMSO) | Cell Line | Reference |
| C/EBPα | RB-3 | 25 µM, 6 days | Upregulated | TEX | [1] |
| CD86 | RB-3 | 25 µM, 6 days | Upregulated | TEX | [1] |
| CD34 | RB-3 | 25 µM, 6 days | Downregulated | TEX | [1] |
| Irx2 | PRC1 depletion | 4 hours | ~5-fold increase | PRC1deg cells | [8] |
Detailed Experimental Protocols
Protocol 1: Western Blot for H2AK119ub1
-
Cell Lysis and Protein Extraction:
-
Treat cells with the PRC1 inhibitor or vehicle control (DMSO) for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
For nuclear extraction, resuspend the cell pellet in a hypotonic buffer, incubate on ice, and then lyse the cells using a Dounce homogenizer. Pellet the nuclei and extract proteins using a high-salt buffer.
-
Alternatively, perform acid extraction of histones.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a 0.22 µm PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H2AK119ub1 (e.g., Cell Signaling Technology, #8240) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H2AK119ub1 signal to a loading control such as total Histone H2A or H3.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Chromatin Preparation:
-
Treat cells with the PRC1 inhibitor or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10-15 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade primary antibody against H2AK119ub1 or a PRC1 component (e.g., RING1B) overnight at 4°C. An IgG antibody should be used as a negative control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution, Reverse Cross-linking, and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
For ChIP-qPCR, analyze the enrichment of specific gene promoters using qPCR.
-
For ChIP-seq, prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Protocol 3: RT-qPCR for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the PRC1 inhibitor or DMSO.
-
Isolate total RNA using a commercial kit and treat with DNase I to remove genomic DNA contamination.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[13]
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and gene-specific primers.
-
Run the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.[1] The results are typically presented as fold change in expression in inhibitor-treated samples compared to vehicle-treated controls.
-
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of PRC1 and histone H2AK119 monoubiquitination: Revising popular misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone H2AK119 Mono-Ubiquitination Is Essential for Polycomb-Mediated Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce PRC1 inhibitor toxicity in vivo.
Welcome to the technical support center for researchers utilizing Polycomb Repressive Complex 1 (PRC1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate potential in vivo toxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity for PRC1 inhibitors?
A1: PRC1 is crucial for the regulation of gene expression, particularly in stem cells and progenitor cells. The primary on-target toxicity of PRC1 inhibitors is expected to be related to the disruption of normal hematopoietic stem and progenitor cell function, potentially leading to hematological toxicities such as anemia, thrombocytopenia, and neutropenia. This is because PRC1 components like BMI1 and RING1B are essential for the self-renewal of normal hematopoietic stem cells.[1][2]
Q2: Are there any PRC1 inhibitors that have shown a favorable toxicity profile in preclinical studies?
A2: Yes, several investigational PRC1 inhibitors have been reported to have a degree of selectivity for cancer cells over normal cells. For example, RB-3 was shown to have limited effects on normal human CD34+ cord blood cells in vitro.[1] Similarly, the PRC1 inhibitor RB-231 was evaluated in normal human CD34+ bone marrow cells to confirm no toxicity.[3] Additionally, a PRC1 degrader, MS147, did not show toxicity in a normal prostate cell line.[4] This suggests that developing highly specific inhibitors is a key strategy to minimize toxicity.
Q3: What are the common signs of toxicity to monitor in animal models treated with PRC1 inhibitors?
A3: Common indicators of in vivo toxicity include:
-
Body Weight Loss: A significant drop in body weight (e.g., >15-20%) is a key indicator of general toxicity.
-
Changes in Physical Appearance: Ruffled fur, lethargy, and hunched posture can be signs of distress.
-
Hematological Abnormalities: As PRC1 is critical for hematopoiesis, it is crucial to monitor for signs of anemia (pale paws and ears), bleeding (petechiae), and increased susceptibility to infections.
-
Gastrointestinal Issues: Diarrhea and dehydration can also occur.
Q4: Can combination therapies help in reducing the toxicity of PRC1 inhibitors?
A4: While specific data on combination therapies to reduce PRC1 inhibitor toxicity is limited, this is a common strategy for other anti-cancer agents.[5] By combining a PRC1 inhibitor with another synergistic agent, it may be possible to use a lower, better-tolerated dose of the PRC1 inhibitor while maintaining or enhancing anti-tumor efficacy.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss Observed in an In Vivo Study
Possible Cause: The dose of the PRC1 inhibitor is too high, leading to systemic toxicity.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of the PRC1 inhibitor. A dose-response study is recommended to find the maximum tolerated dose (MTD).
-
Dosing Schedule Modification: Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery of normal tissues.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help manage weight loss.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine if drug accumulation is contributing to toxicity.
Issue 2: Hematological Abnormalities Detected
Possible Cause: On-target inhibition of PRC1 in hematopoietic stem and progenitor cells.
Troubleshooting Steps:
-
Complete Blood Count (CBC) Monitoring: Regularly monitor CBCs to quantify the extent of anemia, thrombocytopenia, and neutropenia.
-
Dose Adjustment: Based on the severity of the hematological toxicity, consider dose reduction or temporary cessation of treatment.
-
Colony-Forming Unit (CFU) Assay: To further investigate the impact on hematopoietic progenitors, a CFU assay can be performed on bone marrow aspirates.
-
Growth Factor Support: In severe cases of neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) could be considered, although this would be an experimental intervention.
Data on Preclinical Toxicity of PRC1 Inhibitors
While detailed in vivo toxicity data for PRC1 inhibitors is not extensively published, the following table summarizes the reported observations for some compounds.
| Compound | Model System | Key Toxicity Findings | Reference |
| RB-3 | Normal human CD34+ cord blood cells (in vitro) | No significant effects on colony number, types of colonies, or the population of CD34+ cells. | [1] |
| RB-231 | Normal human CD34+ bone marrow cells (in vitro) | Confirmed no toxicity. | [3] |
| MS147 | PNT2 normal prostate cell line (in vitro) | Did not display any cell growth inhibition effect even at high concentrations (30 µM). | [4] |
Key Experimental Protocols
Protocol 1: In Vivo Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and assess the general toxicity of a PRC1 inhibitor.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., mice or rats).
-
Dose Escalation: Administer the PRC1 inhibitor at escalating doses to different cohorts of animals.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Perform a complete blood count (CBC) at baseline and at the end of the study.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).
Protocol 2: Assessment of Hematological Toxicity
Objective: To specifically evaluate the impact of a PRC1 inhibitor on the hematopoietic system.
Methodology:
-
Animal Model and Dosing: Treat animals with the PRC1 inhibitor at a therapeutic dose.
-
Blood Collection: Collect peripheral blood samples at regular intervals (e.g., weekly) for CBC analysis.
-
Bone Marrow Analysis: At the end of the study, collect bone marrow from the femurs and tibias.
-
Perform a bone marrow cell count and differential.
-
Conduct a colony-forming unit (CFU) assay to assess the function of hematopoietic progenitor cells.
-
-
Flow Cytometry: Use flow cytometry to analyze the populations of different hematopoietic stem and progenitor cells in the bone marrow.
Visualizations
Caption: Mechanism of PRC1-mediated gene repression and inhibition.
Caption: Workflow for in vivo toxicity assessment of PRC1 inhibitors.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetics in the hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted Degradation of PRC1 Components, BMI1 and RING1B, via a Novel Protein Complex Degrader Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.drugbank.com [blog.drugbank.com]
Optimizing conditions for PRC1 immunoprecipitation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize their Polycomb Repressive Complex 1 (PRC1) immunoprecipitation (IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the PRC1 complex, and how does it affect my immunoprecipitation?
A1: The PRC1 complex is a multi-protein assembly crucial for gene repression. Its composition is diverse, which can impact IP results. There are two main types of PRC1 complexes:
-
Canonical PRC1 (cPRC1): These complexes contain a chromobox (CBX) protein that binds to H3K27me3, a mark deposited by the PRC2 complex.[1][2] This interaction is a classic example of hierarchical recruitment in the Polycomb system.
-
Variant PRC1 (vPRC1): These complexes lack CBX proteins and instead contain RYBP or YAF2.[1] vPRC1 complexes are considered the more potent H2A ubiquitin ligases.[1]
The core of both complex types includes an E3 ubiquitin ligase (RING1A or RING1B) and one of six Polycomb group RING finger (PCGF) proteins (PCGF1-6).[2][3][4] The specific PCGF protein determines the identity of the PRC1 complex variant.[2][3] When performing a PRC1 IP, the choice of antibody targeting a specific subunit will determine which complex(es) you pull down and, consequently, the interacting partners you identify.
Q2: Which antibody should I choose for PRC1 immunoprecipitation?
A2: Selecting a high-quality, validated antibody is critical for a successful IP experiment. Look for antibodies that have been specifically tested and validated for IP applications by the manufacturer or in publications.[5][6][7][8][9] Consider targeting core components like RING1B, which is present in all PRC1 complexes, or specific PCGF or CBX subunits to isolate particular PRC1 variants.[3][4] Polyclonal antibodies may be advantageous for capturing the target protein as they recognize multiple epitopes, potentially increasing the retention of the protein complex.
Q3: What are the key differences between native and cross-linking immunoprecipitation for PRC1?
A3: The choice between native and cross-linking IP depends on the research question.
-
Native IP: This technique isolates protein complexes in their native state, preserving enzymatic activity and protein-protein interactions that do not require cross-linking. It is suitable for studying stable interactions within the PRC1 complex.
-
Cross-linking IP (ChIP): This method uses a cross-linking agent, typically formaldehyde (B43269), to covalently link proteins to DNA and to each other.[10] This is essential for studying the interaction of PRC1 with chromatin and for capturing transient or weak protein-protein interactions.[11]
Q4: How can I be sure that my immunoprecipitation is specific to PRC1?
A4: To ensure specificity, it is crucial to include proper controls in your experiment. A key control is an isotype-matched IgG antibody that does not recognize any specific protein in the lysate.[12][13] This will help you to distinguish between specific PRC1 binding and non-specific binding to the beads or antibody. Additionally, performing a Western blot on your final IP product using an antibody against a different PRC1 subunit can confirm the co-precipitation of the complex.
Troubleshooting Guide
Issue 1: High Background in IP/ChIP
High background can obscure specific signals and lead to false positives. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with Protein A/G beads before adding the primary antibody. This removes proteins that non-specifically bind to the beads.[11][13] |
| Excessive antibody | Titrate the antibody to determine the optimal concentration that maximizes specific signal while minimizing background.[13][14] |
| Contaminated buffers | Prepare fresh lysis and wash buffers for each experiment to avoid contamination.[11] |
| Insufficient washing | Increase the number of washes after the immunoprecipitation step. You can also try increasing the stringency of the wash buffers by moderately increasing the salt or detergent concentration.[13] |
| Incomplete chromatin fragmentation (ChIP) | For ChIP, ensure chromatin is fragmented to a size range of 200-1000 bp. Over- or under-sonication can lead to issues.[11][13] |
Issue 2: Low or No Signal
A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Ineffective antibody | Ensure you are using a ChIP- or IP-validated antibody.[15] If possible, test the antibody's ability to recognize the target protein via Western blot. |
| Insufficient starting material | For ChIP, a common recommendation is to use at least 25 µg of chromatin per immunoprecipitation.[11] For standard IP, aim for 1-3 mg of total protein.[16] |
| Over-crosslinking (ChIP) | Excessive formaldehyde fixation can mask the epitope recognized by the antibody. Reduce the fixation time (e.g., to 7-10 minutes) and quench with glycine.[10][11] |
| Inefficient cell lysis | Ensure complete cell lysis to release the PRC1 complex. Use appropriate lysis buffers and mechanical disruption if necessary.[11] |
| Suboptimal buffer composition | The choice of lysis buffer is critical. RIPA buffer is more stringent and can disrupt some protein-protein interactions, while NP-40 or Triton X-100-based buffers are milder.[17][18] |
| Incorrect antibody-bead pairing | Ensure the Protein A or G beads you are using have a high affinity for the isotype of your primary antibody.[15] |
Experimental Protocols
Standard PRC1 Immunoprecipitation Protocol
This protocol provides a general framework. Optimization may be required for specific cell types and antibodies.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors.[18]
-
Incubate on ice for 30 minutes with gentle agitation.[17]
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate.
-
Incubate at 4°C for 30-60 minutes on a rotator.[18]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with cold lysis buffer.[18] With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.[17]
-
Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.
-
Buffer Compositions
| Buffer | Components | Notes |
| NP-40 Lysis Buffer | 50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40 | A common non-denaturing lysis buffer. Add protease inhibitors fresh.[18] |
| RIPA Buffer (Stringent) | 50mM Tris HCl, pH 8, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | More denaturing; useful for nuclear extracts but may disrupt some protein interactions.[18] |
| IP Wash Buffer | 10 mM Tris, pH 7.4, 1 mM EDTA, 1 mM EGTA, pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.2 mM sodium ortho-vanadate | A standard wash buffer. Stringency can be adjusted by altering salt concentration.[17] |
Visualizations
Caption: PRC1-mediated gene silencing pathway.
References
- 1. Synergy between Variant PRC1 Complexes Defines Polycomb-Mediated Gene Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-PRC1 Antibodies | Invitrogen [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. Anti-PRC1 antibody [16F2] (ab119338) | Abcam [abcam.com]
- 8. scbt.com [scbt.com]
- 9. PRC1 antibody (15617-1-AP) | Proteintech [ptglab.com]
- 10. Canonical PRC1 controls sequence-independent propagation of Polycomb-mediated gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. www2.nau.edu [www2.nau.edu]
- 13. クロマチン免疫沈降法(ChIP)トラブルシューティング [sigmaaldrich.com]
- 14. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 16. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 17. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 18. usbio.net [usbio.net]
- 19. Immunoprecipitation - Hancock Lab [cmdr.ubc.ca]
Troubleshooting variability in PRC1 activity assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in Polycomb Repressive Complex 1 (PRC1) activity assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Weak or No H2AK119ub1 Signal in Western Blot
Question: I am performing a Western blot to detect H2AK119ub1 after an in vitro ubiquitination assay or from cell lysates, but the signal is very weak or completely absent. What are the possible causes and solutions?
Answer:
A weak or absent H2AK119ub1 signal can stem from several factors, ranging from suboptimal assay conditions to issues with antibody performance. Below is a breakdown of potential causes and corresponding troubleshooting steps.
Potential Causes & Solutions:
-
Inactive PRC1 Complex: The E3 ligase activity of your PRC1 complex may be compromised.
-
Solution: Ensure that all core components of the PRC1 complex (e.g., RING1A/B and a PCGF protein) are present and correctly folded.[1][2][3][4] The specific PCGF protein can significantly impact activity, with some variant PRC1 complexes showing higher activity than canonical ones.[5][6] Verify the integrity of your purified complex by SDS-PAGE and consider using a freshly prepared complex.
-
-
Suboptimal Assay Buffer Conditions: The composition of your reaction buffer is critical for enzymatic activity.
-
Inefficient Antibody Detection: The primary or secondary antibodies may not be performing correctly.
-
Low Target Protein Abundance: The amount of H2AK119ub1 in your sample may be below the detection limit.
-
Poor Protein Transfer: The transfer of proteins from the gel to the membrane may be inefficient.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S. For large proteins, a longer transfer time may be necessary. Ensure no air bubbles are trapped between the gel and the membrane.[11]
-
Issue 2: High Background in PRC1 Activity Assays
Question: My Western blots or ChIP assays show high background, making it difficult to interpret the results. What can I do to reduce the background?
Answer:
High background can obscure specific signals and lead to false positives. The source of the background can be non-specific antibody binding, issues with blocking, or improper washing steps.
Potential Causes & Solutions:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the sample.
-
Solution: Titrate your primary antibody to determine the optimal concentration that maximizes specific signal while minimizing background.[12] Run a control experiment using only the secondary antibody to check for non-specific binding.[13] Consider using a secondary antibody that has been pre-adsorbed against the species of your sample.[13]
-
-
Inadequate Blocking: The blocking step may not be effectively preventing non-specific antibody binding to the membrane.
-
Solution: Test different blocking buffers, such as non-fat dry milk or bovine serum albumin (BSA), and optimize the blocking time.[11]
-
-
Insufficient Washing: Washing steps may not be stringent enough to remove unbound antibodies.
-
Solution: Increase the number and duration of your wash steps. Ensure your wash buffer contains a detergent like Tween-20.
-
-
Endogenous Biotin (B1667282) (for Avidin-Biotin detection systems): Tissues may have high levels of endogenous biotin, leading to high background.
-
Solution: Block endogenous biotin using an avidin/biotin blocking kit before applying your primary antibody.[14]
-
Issue 3: Variability Between Replicates
Question: I am observing significant variability between my experimental replicates. How can I improve the reproducibility of my PRC1 activity assays?
Answer:
Variability between replicates can be caused by inconsistencies in sample preparation, assay setup, and data analysis.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Differences in cell culture conditions, lysis procedures, or protein quantification can introduce variability.
-
Solution: Standardize your cell culture and treatment protocols. Ensure complete cell lysis and accurate protein concentration measurements for all samples.
-
-
Pipetting Errors: Inaccurate pipetting of enzymes, substrates, or buffers can lead to inconsistent results.
-
Solution: Calibrate your pipettes regularly. Use master mixes for your reaction components to minimize pipetting variability between samples.
-
-
Assay Conditions: Minor fluctuations in incubation times or temperatures can affect enzyme kinetics.
-
Solution: Use a calibrated incubator or water bath to ensure consistent temperatures. Time all incubation steps precisely.
-
-
Data Analysis: Inconsistent methods for data quantification can introduce variability.
-
Solution: Use a standardized method for quantifying band intensities on Western blots or for analyzing qPCR data from ChIP experiments.
-
Quantitative Data Summary
The composition of the PRC1 complex is a major determinant of its E3 ligase activity. Different PCGF paralogs, in particular, can significantly influence the catalytic output.
| PRC1 Complex Type | Core Components | Relative E3 Ligase Activity | Key Characteristics |
| Canonical PRC1 (cPRC1) | RING1A/B, PCGF2/4, CBX, PHC | Lower | Recruited to chromatin via CBX binding to H3K27me3.[3][15] |
| Variant PRC1 (vPRC1) | RING1A/B, PCGF1/3/5/6, RYBP/YAF2 | Higher | Often show stronger ubiquitination activity compared to cPRC1.[4] Can be recruited to chromatin independently of H3K27me3.[16] |
Experimental Protocols
1. In Vitro Ubiquitination Assay
This protocol is adapted from standard biochemical procedures to measure the E3 ligase activity of a purified PRC1 complex.[7][17][18]
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UbcH5c)
-
Purified PRC1 complex (E3 ligase)
-
Ubiquitin
-
Recombinant histone H2A or nucleosomes (substrate)
-
10X Ubiquitination Buffer (e.g., 500 mM HEPES pH 7.5, 250 mM MgCl2, 10 mM DTT)
-
10 mM ATP solution
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine the following in order:
-
Nuclease-free water to a final volume of 25 µL
-
2.5 µL of 10X Ubiquitination Buffer
-
1 µL of Ubiquitin (stock concentration may vary)
-
2.5 µL of 10 mM ATP
-
Substrate (e.g., 1 µg of histone H2A)
-
E1 enzyme (e.g., 100 nM final concentration)
-
E2 enzyme (e.g., 500 nM final concentration)
-
-
Initiate the reaction by adding the PRC1 complex (e.g., 200 nM final concentration).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 6X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for H2AK119ub1.
2. Chromatin Immunoprecipitation (ChIP) for H2AK119ub1
This protocol outlines the general steps for performing ChIP to assess the genomic localization of H2AK119ub1.[19][20][21]
Materials:
-
Cells grown in culture
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis Buffer
-
Sonication equipment
-
H2AK119ub1-specific antibody
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H2AK119ub1.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: Quantify the enrichment of specific genomic loci by qPCR using primers flanking a region of interest.
Visualizations
Caption: PRC1 signaling pathway showing recruitment and activity.
Caption: General workflows for in vitro and in-cell PRC1 activity assays.
Caption: Troubleshooting decision tree for PRC1 activity assays.
References
- 1. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRC1 Protein Subcomplexes Architecture: Focus on the Interplay between Distinct PCGF Subunits in Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Single-molecule analysis reveals the mechanism of chromatin ubiquitylation by variant PRC1 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. origene.com [origene.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. PRC1 Catalytic Activity Is Central to Polycomb System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of PRC1 and histone H2AK119 monoubiquitination: Revising popular misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. bosterbio.com [bosterbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. ChIP Protocol | Fan Research Lab [fan.genetics.ucla.edu]
Technical Support Center: Interpreting Complex PRC1 ChIP-seq Data
Welcome to the technical support center for the interpretation of complex Chromatin Immunoprecipitation sequencing (ChIP-seq) data for Polycomb Repressive Complex 1 (PRC1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to PRC1 ChIP-seq experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is PRC1 and what is its primary function in the context of ChIP-seq?
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in various biological processes, including development and carcinogenesis.[1] Historically, PRC1 was known as a transcriptional repressor that mediates gene silencing through two primary mechanisms: monoubiquitylation of histone H2A at lysine (B10760008) 119 (H2AK119ub1) and local chromatin compaction.[1] However, emerging evidence shows that PRC1 can also play a role in transcriptional activation.[1][2] In ChIP-seq analysis, PRC1 components are targeted to identify their genomic binding sites and understand their regulatory roles.
FAQ 2: My PRC1 ChIP-seq has yielded broad peaks, sharp peaks, and regions with no clear peaks. How do I interpret this?
The binding patterns of PRC1 can be complex. While some studies in mouse embryonic stem cells have shown broad and virtually identical binding of PRC1 and PRC2, other studies in human cell lines have identified distinct sharp peaks for PRC1.[3]
-
Broad domains: Often associated with canonical PRC1 (cPRC1) function and co-localization with PRC2 and H3K27me3, indicating stable gene silencing.[4][5]
-
Sharp peaks: May indicate specific tethering elements for PRC1 binding, potentially independent of PRC2.[3] These could be associated with both gene repression and activation.
-
Variable PRC1 complexes: Mammals have at least six distinct PRC1 complexes (PRC1.1 to PRC1.6), each with unique subunits that can influence their recruitment and function.[1] The specific PRC1 subunit targeted in your ChIP-seq will influence the expected binding pattern.
FAQ 3: I see PRC1 binding at actively transcribed genes. Does this contradict its role as a repressor?
No, this is not necessarily a contradiction. Several studies have reported that PRC1 components can be found at active genes and may be involved in transcriptional activation.[1][2] For example, non-canonical PRC1 complexes have been shown to bind to and promote the expression of genes crucial for development.[2] Therefore, it is essential to integrate your ChIP-seq data with transcriptomic data (e.g., RNA-seq) to correlate PRC1 binding with gene expression levels.[6][7]
FAQ 4: How does the interplay between PRC1 and PRC2 affect my ChIP-seq results?
PRC1 and PRC2 often work in concert to regulate gene expression.[4] There are two main models for their interaction:
-
Hierarchical recruitment: PRC2 is recruited first and deposits H3K27me3, which is then recognized by the CBX subunit of canonical PRC1 complexes.[1]
-
PRC1-first recruitment: Non-canonical PRC1 (ncPRC1) can be recruited to chromatin first, where it deposits H2AK119ub1. This modification can then recruit PRC2.[1]
The specific PRC1 and PRC2 subunits present in your cell type will determine the dominant mechanism and influence the co-localization patterns you observe in your ChIP-seq data.
Troubleshooting Guides
Problem 1: Low signal-to-noise ratio in my PRC1 ChIP-seq data.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Antibody Quality | Validate your antibody for specificity and efficiency using techniques like Western blot and immunoprecipitation followed by mass spectrometry. |
| Insufficient Crosslinking | Optimize the duration and concentration of the crosslinking agent (e.g., formaldehyde). |
| Inefficient Chromatin Shearing | Ensure chromatin is sheared to the optimal size range (200-1000 bp) by optimizing sonication or enzymatic digestion conditions. |
| Suboptimal IP Conditions | Optimize antibody concentration, incubation times, and washing stringency to reduce background. |
Problem 2: High number of reads in blacklisted regions.
Possible Causes and Solutions:
| Cause | Solution |
| Repetitive DNA Elements | During library preparation, repetitive DNA can be amplified. Ensure your analysis pipeline includes steps to filter out reads mapping to ENCODE blacklisted regions. |
| PCR Duplicates | High levels of PCR amplification can lead to duplicate reads. Use tools to identify and remove PCR duplicates. |
Problem 3: Discrepancies between biological replicates.
Possible Causes and Solutions:
| Cause | Solution |
| Technical Variability | Ensure consistent application of the ChIP-seq protocol across all replicates. |
| Biological Variation | Acknowledge that some level of biological variation is expected. Use statistical methods that account for this variability during differential binding analysis. |
Experimental Protocols
Detailed ChIP-seq Protocol
A standard ChIP-seq protocol involves several key steps:
-
Cell Crosslinking and Lysis: Cells are treated with a crosslinking agent (e.g., 1% formaldehyde) to fix protein-DNA interactions. The cells are then lysed to release the nuclei.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces, typically between 200 and 1000 base pairs, using either sonication or enzymatic digestion (e.g., MNase).[8]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the PRC1 subunit of interest. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washes and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
Data Analysis and Interpretation
Key Quality Control Metrics for PRC1 ChIP-seq
| Metric | Description | Recommended Value |
| Fraction of Reads in Peaks (FRiP) | The percentage of reads that fall into the called peak regions. A higher FRiP score indicates better enrichment. | >5% for transcription factors with sharp peaks.[9] |
| Library Complexity | The ratio of non-redundant reads to the total number of reads. Low complexity can indicate PCR amplification bias. | >0.8 for 10 million reads.[10] |
| Peak Characteristics | The shape and width of peaks can provide insights into the binding mode of the PRC1 complex. | Varies depending on the PRC1 subunit and its function. |
Downstream Analysis Workflow
A typical downstream analysis workflow for PRC1 ChIP-seq data includes:
-
Peak Calling: Identifying genomic regions with significant enrichment of ChIP-seq signal compared to a control input sample.
-
Peak Annotation: Associating peaks with nearby genomic features such as genes and promoters.[11]
-
Motif Analysis: Identifying enriched DNA sequence motifs within the peak regions to discover potential co-factors.[11]
-
Differential Binding Analysis: Comparing PRC1 binding between different conditions to identify regions with significant changes in occupancy.
-
Integration with other Omics Data: Correlating PRC1 binding with gene expression (RNA-seq), chromatin accessibility (ATAC-seq), and other histone modifications to gain a comprehensive understanding of its regulatory function.[6][7][12]
Visualizations
Logical Relationships and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrating ChIP-seq with other functional genomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating ChIP-seq with other functional genomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ChIP-seq Quality Assessment | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
- 10. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
- 11. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]
- 12. hub.hku.hk [hub.hku.hk]
Technical Support Center: Overcoming Resistance to PRC1 Inhibitors
Welcome to the technical support center for researchers investigating Polycomb Repressive Complex 1 (PRC1) inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments, with a focus on overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreasing sensitivity to a PRC1 inhibitor. What are the potential mechanisms of resistance?
A1: Decreased sensitivity or acquired resistance to PRC1 inhibitors is a significant challenge. While this is an emerging field of study, mechanisms can be extrapolated from resistance to other epigenetic modifiers and targeted therapies.[1] Potential mechanisms include:
-
Target Alteration: Mutations in the core components of the PRC1 complex, such as RING1B (also known as RNF2) or BMI1, could prevent inhibitor binding.[2][3] The inhibitor may bind to a hydrophobic pocket induced in the RING domain, so mutations here are critical.[2][4]
-
Upregulation of Drug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy. This is a common resistance mechanism for various cancer therapies.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival, thereby circumventing the effects of PRC1 inhibition. Pathways like PI3K/Akt or Wnt/β-catenin, which can be regulated by PRC1, may become constitutively active through other means.[5][6]
-
Changes in PRC1 Complex Composition: PRC1 is not a single entity but a family of complexes (e.g., canonical and non-canonical).[7] A shift in the subunit composition, for instance, from a drug-sensitive to a drug-insensitive PRC1 variant, could confer resistance.
-
Restoration of Downstream Gene Expression: Even with PRC1 inhibited, cells might find ways to reactivate key downstream target genes like p16 or PTEN through other epigenetic modifications or transcription factor activity.[5]
Troubleshooting Guides
Q2: How can I experimentally confirm that my cells have developed resistance to a PRC1 inhibitor?
A2: Confirming resistance requires a systematic approach to distinguish it from other experimental issues like compound instability or assay variability.
Troubleshooting Workflow: Confirming PRC1 Inhibitor Resistance
Here is a logical workflow to diagnose and confirm resistance in your cell line.
Key Experimental Steps:
-
Confirm with a Dose-Response Curve: Generate a new dose-response curve comparing the parental (sensitive) cell line with the suspected resistant line. A rightward shift in the IC50 value for the resistant line indicates reduced sensitivity.
-
Assess Target Engagement: The primary biochemical activity of canonical PRC1 is the monoubiquitination of Histone H2A at Lysine 119 (H2Aub).[2] Use Western blotting to check if the inhibitor can still reduce global H2Aub levels in the resistant cells. If H2Aub levels are no longer reduced, it suggests a target-level resistance mechanism (e.g., mutation). If H2Aub levels are still reduced but the cells survive, the resistance is likely downstream or in a bypass pathway.[8]
-
Generate a Resistant Line: To create a stable model for study, you can generate a resistant cell line by continuous culture in the presence of gradually increasing concentrations of the PRC1 inhibitor.
Q3: What strategies can I use to overcome or prevent PRC1 inhibitor resistance in my experiments?
A3: Overcoming resistance often involves combination therapy. The goal is to target the cancer cell's vulnerabilities from multiple angles, making it harder for resistance to emerge.[9][10]
1. Synergistic Drug Combinations
Combining PRC1 inhibitors with other agents can produce a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs.[11]
| Drug Class Combination | Rationale for Synergy | Potential Cancer Types |
| PRC1i + PRC2i (e.g., EZH2 inhibitors) | PRC1 and PRC2 complexes often cooperate to maintain gene repression.[7][12] Dual inhibition can lead to a more robust and durable reactivation of tumor suppressor genes. | Lymphomas, Gliomas, various solid tumors |
| PRC1i + PI3K/Akt Pathway Inhibitors | PRC1 can regulate the PI3K/Akt pathway.[5] If this pathway is a key survival mechanism, co-inhibition can prevent it from acting as a bypass route. | Non-small cell lung cancer (NSCLC), Breast Cancer |
| PRC1i + Wnt/β-catenin Inhibitors | PRC1 silencing can inactivate the Wnt/β-catenin pathway.[6] Combining inhibitors could be effective in cancers driven by this pathway. | Colorectal Cancer |
| PRC1i + DNA Damage Response (DDR) Inhibitors (e.g., PARP inhibitors) | PRC1 activity is implicated in the DNA damage response.[8] Co-inhibition may sensitize cancer cells to DNA damaging agents or PARP inhibitors. | Ovarian, Breast, Prostate Cancer[13][14] |
| PRC1i + Immunotherapy (e.g., Checkpoint Inhibitors) | PRC1 inhibition can induce immunogenic cell death (ICD) and downregulate PD-L1, potentially making tumors more susceptible to immune checkpoint blockade.[6] | Colorectal Cancer, Melanoma |
Workflow for Evaluating Drug Synergy
2. Intermittent Dosing Schedules
In some preclinical models, intermittent or "pulsed" dosing, rather than continuous exposure, can delay the onset of resistance by giving sensitive cells a chance to outcompete the more slowly proliferating resistant clones during the "drug holiday" period.
Key Experimental Protocols
Protocol 1: Generation of a PRC1 Inhibitor-Resistant Cell Line
This protocol is adapted from established methods for creating drug-resistant cancer cell models.[15]
Objective: To generate a cancer cell line with stable resistance to a specific PRC1 inhibitor for mechanistic studies.
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
PRC1 inhibitor (e.g., RB-3)
-
DMSO (vehicle control)
-
Sterile culture flasks/plates, pipettes, and other consumables
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the baseline IC50 of the PRC1 inhibitor in the parental cell line.
-
Initial Exposure: Seed the parental cells and treat them continuously with the PRC1 inhibitor at a concentration equal to the IC50. Culture a parallel flask with vehicle (DMSO) control.
-
Monitor and Passage: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells reach ~70-80% confluency, passage them into a new flask, maintaining the same inhibitor concentration.
-
Dose Escalation: Once the cells show stable growth recovery at the starting concentration (typically after 3-4 passages), double the concentration of the PRC1 inhibitor.
-
Repeat Escalation: Continue this cycle of adaptation followed by dose escalation. The process can take several months.
-
Characterize the Resistant Line: Once the cells can proliferate steadily in a concentration that is 5-10 times the original IC50, the resistant line is considered established.
-
Validation:
-
Perform a new dose-response assay to confirm the shift in IC50 compared to the parental line.
-
Test for stability by growing the resistant cells in drug-free medium for several passages and then re-challenging them with the inhibitor to ensure the resistance phenotype is not lost.
-
Cryopreserve stocks of the resistant and parental lines at similar passage numbers.
-
Protocol 2: Western Blot for H2A Monoubiquitination (H2Aub)
Objective: To measure the effect of a PRC1 inhibitor on its direct molecular target in cells.
Materials:
-
Sensitive and resistant cell lines
-
PRC1 inhibitor and vehicle (DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Primary Antibodies: Anti-H2AK119ub (e.g., Cell Signaling Technology #8240), Anti-Total Histone H3 (loading control, e.g., Abcam ab1791)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed both parental and resistant cells. Treat with the PRC1 inhibitor at various concentrations (e.g., 0.5x, 1x, 5x IC50 of the parental line) and a vehicle control for a defined period (e.g., 6 to 24 hours).
-
Histone Extraction or Whole-Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer. For cleaner results, an acid-based histone extraction protocol can be used.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (15-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody for H2AK119ub overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control like Total Histone H3 to ensure equal protein loading.
-
Analysis: Quantify the band intensities. In sensitive cells, the H2Aub signal should decrease in a dose-dependent manner with inhibitor treatment.[2] Compare the response in resistant cells to determine if target engagement is maintained.
Q4: What are the different classes of PRC1 inhibitors and how do they work?
A4: PRC1 inhibitors are an emerging class of anticancer agents. Most current efforts focus on disrupting the enzymatic core of the complex.
PRC1 Signaling and Inhibitor Action
Classes of Inhibitors:
-
RING1B/BMI1 E3 Ligase Inhibitors: This is the most developed class. These small molecules directly bind to the RING1B subunit of the RING1B-BMI1 heterodimer, which forms the catalytic core of canonical PRC1.[2][4] By binding to RING1B, they prevent the ubiquitination of H2A, leading to the de-repression of tumor suppressor genes and inducing cell differentiation or apoptosis.[3]
-
Protein-Protein Interaction (PPI) Disruptors: These compounds aim to disrupt the formation of the PRC1 complex itself, for example, by preventing the interaction between BMI1 and RING1B.
-
PRC1 Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are designed to link a PRC1 subunit (like BMI1 or RING1B) to an E3 ubiquitin ligase, leading to the targeted degradation of the PRC1 component. This approach can overcome resistance caused by target mutations.
Summary of Selected PRC1 Inhibitors
| Inhibitor | Target | Mechanism | Reported Activity (Example) | Reference |
| RB-3 | RING1B | Binds to an induced hydrophobic pocket on RING1B, blocking its interaction with chromatin and inhibiting E3 ligase activity. | IC50 = 1.6 µM (in vitro H2A ubiquitination assay) | [2] |
| PRT4165 | RING1/RNF2 | Inhibits PRC1-mediated H2A ubiquitylation in vitro and in vivo. | Reduces H2A ubiquitylation in U2OS cells at 50 µM. | [8] |
| RB-4 | RING1A/RING1B | An optimized analog of RB-3 that binds to both RING1A and RING1B. | Active in leukemic cells, inhibiting H2A ubiquitylation. | [16][17] |
References
- 1. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 4. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of PRC1 elicits immunogenic cell death by triggering ROS-dependent ER stress in colorectal cancer via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AI-driven discovery of synergistic drug combinations against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polycomb group proteins in cancer: multifaceted functions and strategies for modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Resistance | Center for Cancer Research [ccr.cancer.gov]
- 14. Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of PRC1 Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for overcoming challenges related to the cell permeability of Polycomb Repressive Complex 1 (PRC1) inhibitors. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to support your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is PRC1 and why is it a target in drug development?
A1: Polycomb Repressive Complex 1 (PRC1) is a crucial protein complex that plays a significant role in regulating gene expression.[1][2] It functions as an E3 ubiquitin ligase, catalyzing the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub).[1][2] This epigenetic modification is generally associated with transcriptional repression, and PRC1 is essential for maintaining cell identity, stem cell self-renewal, and proper embryonic development.[1] Dysregulation of PRC1 activity has been implicated in various cancers, making it an attractive therapeutic target.[3] Small molecule inhibitors that target the catalytic activity of PRC1 are being developed as potential anti-cancer agents.[3]
Q2: What are the main challenges in developing cell-permeable PRC1 inhibitors?
A2: A primary challenge in developing effective PRC1 inhibitors is achieving adequate cell permeability to enable the compound to reach its intracellular target. Many PRC1 inhibitors possess chemical features that can limit their ability to cross the cell membrane, such as the presence of charged groups like carboxylic acids.[4][5] Key physicochemical properties that influence a compound's permeability include its molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[6] Furthermore, some compounds may be substrates for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, reducing their intracellular concentration and efficacy.[6]
Q3: How can I assess the cell permeability of my PRC1 inhibitor?
A3: There are several established in vitro methods to evaluate the cell permeability of your PRC1 inhibitor. The two most common assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[7][8] It provides a good initial assessment of a compound's intrinsic passive permeability.[7]
-
Caco-2 Cell Permeability Assay: This is considered the gold-standard for predicting in vivo oral absorption.[9] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[9][10] This assay can measure both passive diffusion and active transport, including the effects of efflux pumps.[7]
Q4: What are some strategies to improve the cell permeability of my PRC1 inhibitor?
A4: Several strategies can be employed to enhance the cell permeability of PRC1 inhibitors:
-
Medicinal Chemistry Approaches:
-
Modification of Physicochemical Properties: Systematically altering the chemical structure to optimize lipophilicity (LogP/LogD), reduce polar surface area, and minimize hydrogen bonding potential can improve passive diffusion.
-
Prodrug Strategy: A polar functional group, such as a carboxylic acid, can be temporarily masked with a more lipophilic moiety.[4][5] This "prodrug" is more permeable and, once inside the cell, is cleaved by intracellular enzymes to release the active inhibitor.[5][11]
-
-
Formulation-Based Strategies:
-
Lipid-Based Formulations: Incorporating the inhibitor into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments to improve the cell permeability of PRC1 inhibitors.
Problem 1: Low cellular activity despite good in vitro inhibitory potency.
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | 1. Run a PAMPA assay: This will determine the compound's intrinsic passive diffusion capability.[7] 2. Analyze Physicochemical Properties: Calculate the compound's LogP, polar surface area (PSA), and molecular weight. If these are outside the optimal range for permeability, consider structure-activity relationship (SAR) studies to guide chemical modifications. |
| Active Efflux | 1. Perform a bidirectional Caco-2 assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an efflux transporter.[12] 2. Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-gp) in the Caco-2 assay. A significant increase in A-B permeability would confirm efflux.[13] |
| Intracellular Metabolism | 1. Analyze Cell Lysates: Use LC-MS/MS to analyze the intracellular concentration of the parent compound and potential metabolites after incubation with cells. |
Problem 2: Conflicting results between PAMPA and Caco-2 assays.
| Scenario | Interpretation and Next Steps |
| High PAMPA, Low Caco-2 Permeability | This strongly indicates that your inhibitor is a substrate for an active efflux pump expressed in Caco-2 cells. The good passive permeability observed in PAMPA is counteracted by the efflux activity in the cell-based assay. Next Step: Confirm efflux by performing a bidirectional Caco-2 assay and using efflux pump inhibitors. |
| Low PAMPA, High Caco-2 Permeability | This suggests that your inhibitor may be a substrate for an active uptake transporter present in Caco-2 cells, which facilitates its entry into the cells. Next Step: Investigate potential uptake transporters and consider if this mechanism is relevant to your target tissue. |
Problem 3: My PRC1 inhibitor has a carboxylic acid group and shows poor permeability.
| Strategy | Description |
| Prodrug Approach | Mask the carboxylic acid with an ester group to increase lipophilicity and facilitate passive diffusion. The ester can be designed to be cleaved by intracellular esterases, releasing the active carboxylic acid.[5][11] |
| Formulation with Permeation Enhancers | Certain excipients can be used in formulations to transiently open tight junctions or fluidize the cell membrane, thereby increasing the permeability of polar molecules. |
| pH Modification | In some experimental setups, adjusting the pH of the buffer can influence the ionization state of the carboxylic acid. The non-ionized form is generally more permeable. However, this may not be physiologically relevant for in vivo applications. |
Data Presentation: Physicochemical Properties of Selected PRC1 Inhibitors
| Inhibitor | Target | IC50 | Molecular Weight ( g/mol ) | Solubility | Notes on Permeability |
| RB-3 | RING1B-BMI1 | 1.6 μM (in vitro) | - | - | Cell-permeable, with a cellular IC50 of 6 μM in a NanoBiT assay. |
| RB-4 | RING1A/B-BMI1/PCGF1 | - | - | - | An improved analog of RB-3 with a favorable clogD7.4 of 0.96.[14] |
| PRT4165 | Bmi1/Ring1A | 3.9 μM (self-ubiquitination) | 235.24 | Soluble to 100 mM in DMSO.[15] | Shown to inhibit H2A ubiquitylation in vivo, indicating cell permeability.[16] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PRC1 inhibitor.
Materials:
-
96-well filter plate (donor plate) with a PVDF membrane
-
96-well acceptor plate
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PRC1 inhibitor and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate:
-
Carefully apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate.
-
Allow the solution to impregnate the filter for 5 minutes.
-
Add 150 µL of the test PRC1 inhibitor solution (dissolved in PBS, with a small percentage of DMSO if necessary) to the donor wells.
-
-
Assemble and Incubate:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filter is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PRC1 inhibitor in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Cequilibrium))
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration in the acceptor well at time t
-
Cequilibrium = equilibrium concentration
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of a PRC1 inhibitor across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test PRC1 inhibitor and control compounds
-
Lucifer yellow solution
-
TEER meter
-
LC-MS/MS system
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell inserts at an appropriate density.
-
Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow leakage assay. A low Papp value for Lucifer yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test PRC1 inhibitor to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the basolateral chamber for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
In separate wells, perform the reverse experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Determine the concentration of the PRC1 inhibitor in the collected samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability (Papp) for both A-B and B-A directions using the equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Canonical PRC1 signaling pathway leading to gene repression.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: Troubleshooting logic for low cellular activity of PRC1 inhibitors.
References
- 1. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Synthesis of PRC1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Polycomb Repressive Complex 1 (PRIC1) inhibitors. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of PRC1 inhibitors, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield during coupling steps. | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Poor quality of reagents or solvents. - Inefficient catalyst activity. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction temperature and time. - Use freshly distilled solvents and high-purity reagents. - Consider using a different catalyst or increasing catalyst loading. |
| Difficulty in purifying the final compound. | - Presence of closely related impurities. - Poor solubility of the compound. - Inefficient chromatographic separation. | - Employ orthogonal purification techniques (e.g., preparative HPLC followed by crystallization). - Screen for suitable solvent systems for crystallization. - Optimize the mobile phase and stationary phase for column chromatography. |
| Inconsistent biological activity of the synthesized inhibitor. | - Presence of inactive isomers or enantiomers. - Degradation of the compound. - Inaccurate quantification of the compound. | - Perform chiral separation if the molecule has stereocenters. - Store the compound under appropriate conditions (e.g., low temperature, protected from light). - Confirm the purity and concentration of the compound using analytical methods like NMR and HPLC. |
| Poor solubility of the inhibitor in aqueous buffers for biological assays. | - High lipophilicity of the molecule. | - Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. - Sonication or gentle heating may aid dissolution. - Consider formulating the compound with solubility-enhancing excipients. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis and handling of PRC1 inhibitors.
-
Q1: What is a common starting point for the synthesis of PRC1 inhibitors like the RB series? A1: A fragment-based approach is a common starting point. For instance, a weakly binding fragment, such as RB-1, can be identified and then optimized through medicinal chemistry to develop more potent inhibitors like RB-3 and RB-4.[1][2][3][4]
-
Q2: What are the key challenges in developing small molecule inhibitors for PRC1? A2: A primary challenge is that the target RING domains of PRC1 proteins have small, compact structures that lack well-defined binding pockets, making them difficult targets for small molecules.[5] Additionally, PRC1 complexes contain either RING1A or RING1B, which are functionally redundant, necessitating inhibitors that can target both to achieve full inhibition.[1]
-
Q3: How can the potency of PRC1 inhibitors be improved during synthesis? A3: Structure-activity relationship (SAR) studies guided by techniques like NMR can be employed. For example, replacing certain chemical groups to increase hydrophobic contacts with the target protein, as was done in the development of RB-3 from RB-2, can significantly improve binding affinity.[6]
-
Q4: What analytical techniques are crucial for characterizing synthesized PRC1 inhibitors? A4: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and for studying the binding interaction with the target protein.[1][6] Mass spectrometry (MS) is used to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) is used to determine purity. Isothermal titration calorimetry (ITC) can be used to determine binding affinities.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative PRC1 inhibitors.
Table 1: Binding Affinities and Inhibitory Concentrations of PRC1 Inhibitors
| Compound | Target | Binding Affinity (KD) | IC50 (H2A Ubiquitination) |
| RB-2 | RING1B-BMI1f | ~2500-fold weaker than RB-3 | - |
| RB-3 | RING1B-BMI1f | 2.8 ± 0.45 µM | 1.6 µM |
| Compound 1j | RING1B-BMI1 | - | ~20 µM |
| Compound 5e | RING1B-BMI1 | - | ~7 µM |
Data compiled from multiple sources.[1][6]
Table 2: Example Reaction Yield
| Reaction Step | Product | Yield |
| General procedure A | Title compound | 95% |
This is an example yield for a specific synthetic step as reported in the literature.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and evaluation of PRC1 inhibitors.
General Synthetic Procedure A for PRC1 Inhibitors
This procedure is an example of a final synthesis step.
Materials:
-
Compound 8 (precursor molecule)
-
Appropriate reagents and solvents as per the specific reaction scheme.
Methodology:
-
Dissolve Compound 8 in a suitable solvent.
-
Add the necessary reagents for the final transformation.
-
Stir the reaction mixture at the optimized temperature for the required duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Characterize the final product using NMR, MS, and HPLC.
In Vitro Ubiquitination Assay
This assay is used to determine the inhibitory activity of the synthesized compounds on PRC1's E3 ligase function.
Materials:
-
Recombinant RING1B-BMI1 or other PRC1 complexes
-
Nucleosome substrate
-
Ubiquitin, E1, and E2 enzymes
-
ATP
-
Synthesized PRC1 inhibitor
-
Reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibody against ubiquitinated H2A (H2Aub)
Methodology:
-
Set up the ubiquitination reaction mixture containing the PRC1 complex, nucleosome substrate, E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add the synthesized PRC1 inhibitor at various concentrations (a DMSO control should be included).
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for H2Aub.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify the band intensities to determine the level of H2A ubiquitination and calculate the IC50 value of the inhibitor.[1]
Visualizations
PRC1 Signaling Pathway and Inhibition
Caption: PRC1 complex ubiquitinates Histone H2A, leading to gene silencing and altered cell fate. PRC1 inhibitors block this activity.
Experimental Workflow for PRC1 Inhibitor Synthesis and Evaluation
Caption: A typical workflow for the development of PRC1 inhibitors, from initial screening to lead compound identification.
References
- 1. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 6. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize batch-to-batch variability of PRC1 inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Polycomb Repressive Complex 1 (PRC1) inhibitors. By following these troubleshooting guides and frequently asked questions (FAQs), users can enhance the reproducibility and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in PRC1 inhibitors?
A1: Batch-to-batch variability in synthetic small molecule inhibitors like those targeting PRC1 can stem from several factors during manufacturing and handling:
-
Purity of Raw Materials and Reagents: The quality of starting materials can significantly influence the final product's purity and impurity profile.[1][2]
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, and stirring speed can alter the course of the chemical synthesis, leading to inconsistencies.[1][2]
-
Purification Methods: Variations in purification techniques, such as chromatography and crystallization, can result in different levels of purity and the presence of different impurities between batches.[1]
-
Solvent Quality: The grade and purity of solvents used in synthesis and purification can impact the final product.[1]
-
Human Factor: Differences in the execution of the synthesis and purification protocols by different chemists can introduce variability.[1][2]
-
Storage and Handling: Improper storage conditions (e.g., temperature, humidity, light exposure) and repeated freeze-thaw cycles of stock solutions can lead to degradation of the inhibitor.[3][4]
Q2: I've received a new batch of a PRC1 inhibitor and I'm seeing different results in my cell-based assay. What should I do first?
A2: When you observe a discrepancy in biological activity between batches, it is crucial to systematically verify the compound's identity, purity, and concentration.
-
Verify Identity and Purity: Confirm the chemical identity and purity of the new batch using analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Compare the results to the certificate of analysis (CofA) provided by the supplier and, if available, to data from the previous batch.
-
Confirm Concentration of Stock Solution: An error in preparing the stock solution is a common source of variability. Ensure the powder was fully dissolved and consider re-measuring the concentration of your stock solution, for example, using a spectrophotometer if the compound has a known extinction coefficient.
-
Perform a Dose-Response Experiment: Conduct a dose-response experiment with both the new and old batches of the inhibitor in parallel. This will help you to quantitatively compare their potency (e.g., IC50 values).
Q3: How should I properly store and handle my PRC1 inhibitors to ensure their stability?
A3: Proper storage and handling are critical for maintaining the stability and activity of PRC1 inhibitors.
-
Solid Compounds: Store the powdered form of the inhibitor at the temperature recommended by the manufacturer, typically -20°C, and keep it desiccated to prevent degradation from moisture.[3][6]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable dry solvent, such as DMSO.[3][4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Store these aliquots at -20°C or -80°C.[3]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as they are more prone to degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PRC1 inhibitors.
Issue 1: Inconsistent IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Batch-to-Batch Variability | 1. Qualify New Batches: Before use, verify the identity and purity of each new batch using analytical techniques (HPLC, MS, NMR).[5] 2. Perform Bridging Experiments: When switching to a new batch, run a side-by-side comparison with the old batch in your key assay to determine if there is a significant difference in potency. |
| Inhibitor Instability | 1. Proper Storage: Ensure the solid compound and stock solutions are stored at the correct temperature and protected from light and moisture.[3][7] 2. Fresh Working Solutions: Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock aliquot.[4] 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes.[3] |
| Assay Variability | 1. Standardize Protocols: Ensure consistent cell densities, incubation times, and reagent concentrations. 2. Include Controls: Always include positive and negative controls in your assays to monitor for consistency.[8] 3. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
Issue 2: Poor solubility of the PRC1 inhibitor in aqueous media.
| Potential Cause | Recommended Solution |
| Compound Precipitation | 1. Lower Final Concentration: The inhibitor concentration may be too high for its aqueous solubility. Try using a lower final concentration.[6] 2. Optimize Dilution: When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to aid dissolution.[4] 3. Use Co-solvents: For highly insoluble compounds, consider the use of a co-solvent system, but be sure to include appropriate vehicle controls.[6] |
| Impure Compound | 1. Check Purity: Insoluble impurities can give the appearance of poor solubility of the active compound. Verify the purity of your inhibitor batch with HPLC.[1] |
| Incorrect pH | 1. Test pH Range: The solubility of some compounds is pH-dependent. Test a range of pH values for your assay buffer if possible.[6] |
Experimental Protocols
Protocol 1: Quality Control of PRC1 Inhibitor Purity by HPLC
This protocol provides a general method for assessing the purity of a PRC1 inhibitor.
-
Prepare a Stock Solution: Accurately weigh a small amount of the inhibitor and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Prepare Working Standard: Dilute the stock solution with the mobile phase to a concentration suitable for HPLC analysis (e.g., 100 µM).
-
HPLC System:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is a common starting point. The gradient will need to be optimized for your specific inhibitor.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set to a wavelength where the inhibitor has maximum absorbance.
-
-
Injection and Analysis: Inject the working standard onto the HPLC system. The purity is calculated by dividing the area of the main peak by the total area of all peaks. A purity of >95% is generally recommended for cell-based assays.[9]
Protocol 2: Validating PRC1 Inhibitor Activity via a Cell-Based H2A Ubiquitination Assay
This protocol describes how to assess the functional activity of a PRC1 inhibitor by measuring the levels of histone H2A monoubiquitination (H2Aub).
-
Cell Culture and Treatment: Plate your cells of interest (e.g., K562 leukemia cells) at an appropriate density.[10] The next day, treat the cells with a dose-range of the PRC1 inhibitor and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform a histone extraction using an acid extraction protocol.
-
Western Blotting:
-
Separate the extracted histones on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H2AK119ub1.
-
Use a primary antibody against a total histone (e.g., H2A or H3) as a loading control.
-
Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for H2Aub and the loading control. A dose-dependent decrease in the H2Aub signal relative to the loading control indicates PRC1 inhibition.[10]
Visualizations
Caption: Troubleshooting workflow for inconsistent PRC1 inhibitor results.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. captivatebio.com [captivatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacist's Corner: Proper Storage and Handling of Medications - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
Addressing compensatory mechanisms upon PRC1 inhibition.
Welcome to the technical support center for researchers working with Polycomb Repressive Complex 1 (PRC1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and understand the cellular response to PRC1 inhibition, with a focus on compensatory mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary compensatory mechanisms observed upon PRC1 inhibition?
A1: Upon inhibition of canonical PRC1 (cPRC1), cells can activate several compensatory mechanisms to maintain cellular homeostasis or, in the case of cancer cells, to promote survival and resistance. The key mechanisms include:
-
PRC2-Independent Gene Regulation: While PRC1 and PRC2 often function together, PRC1 can regulate gene expression independently of PRC2.[1][2] Upon PRC1 inhibition, a subset of target genes may remain repressed due to the continued presence of H3K27me3 deposited by PRC2. However, many PRC1 target genes are derepressed without significant changes in H3K27me3 levels, highlighting a PRC2-independent role for PRC1 in their silencing.[3]
-
Activation of Non-Canonical PRC1 (ncPRC1) Complexes: Cells express various ncPRC1 complexes that have distinct functions from cPRC1.[1] Some ncPRC1 complexes are involved in gene activation and may be upregulated or have their activity altered to compensate for the loss of cPRC1 function. For example, ncPRC1.1 has been shown to be critical for leukemic stem cells and targets active genes independently of H3K27me3.[4]
-
Upregulation of Signaling Pathways: Inhibition of PRC1 can lead to the activation of various signaling pathways, including:
-
Wnt/β-catenin Pathway: PRC1 has been shown to be an activator of the Wnt/β-catenin signaling pathway. Inhibition of PRC1 can lead to the downregulation of this pathway, which may be a primary anti-tumor effect. However, compensatory activation of Wnt/β-catenin signaling has been observed to reverse the effects of PRC1 knockdown in some contexts.[5][6][7]
-
p53 Pathway: Both overexpression and depletion of PRC1 can lead to the activation of the p53 pathway, often resulting in cellular senescence or apoptosis.[8][9] This suggests that cells have a surveillance mechanism to respond to aberrant PRC1 levels.
-
Focal Adhesion Kinase (FAK) Signaling: PRC1 can promote cell proliferation by regulating the FAK-paxillin signaling pathway.[10][11][12] Compensatory changes in this pathway may occur upon PRC1 inhibition.
-
Q2: I've treated my cells with a PRC1 inhibitor, but I don't see a global decrease in H2AK119ub1. Why might this be?
A2: There are several potential reasons for this observation:
-
Inhibitor Potency and Dose: The inhibitor may not be potent enough, or the concentration used may be too low to achieve complete inhibition. It's crucial to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Redundancy of PRC1 Complexes: There are multiple PRC1 complexes with different compositions.[1][3] The inhibitor you are using might be specific for a particular subunit (e.g., targeting the RING1B-BMI1 interaction in cPRC1) and may not inhibit other PRC1 complexes that also contribute to H2AK119ub1 deposition.
-
Compensatory Upregulation: The cell may be compensating by upregulating the expression or activity of other E3 ligases that can ubiquitinate H2A.
-
Experimental Issues: Ensure the quality and specificity of your H2AK119ub1 antibody. Also, verify that your western blot protocol is optimized for detecting histone modifications.
Q3: What are the expected phenotypic outcomes of PRC1 inhibition?
A3: The phenotypic consequences of PRC1 inhibition are context-dependent and can vary significantly between cell types. Common outcomes include:
-
Decreased Cell Proliferation: Inhibition of PRC1 often leads to a reduction in cell proliferation and can induce cell cycle arrest, typically at the G2/M phase.[6]
-
Induction of Apoptosis or Senescence: As mentioned earlier, activation of the p53 pathway upon PRC1 inhibition can trigger apoptosis or cellular senescence.[8]
-
Cellular Differentiation: In stem cells and cancer stem-like cells, PRC1 inhibition can lead to the derepression of differentiation-associated genes and promote cellular differentiation.[11]
-
Genomic Instability: Sustained loss of PRC1 function has been linked to defects in DNA repair and can lead to chromosomal instability.[13]
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected RNA-Seq Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent inhibitor treatment (time, concentration). Cell density differences at the time of treatment. RNA degradation. | Standardize all treatment conditions meticulously. Ensure consistent cell seeding density and confluency. Use an RNA stabilization solution and check RNA integrity (RIN score) before library preparation. |
| Low number of differentially expressed genes (DEGs) | Suboptimal inhibitor concentration or treatment duration. Cell line is resistant to the inhibitor. Compensatory mechanisms are buffering the transcriptional response. | Perform a time-course and dose-response experiment to identify the optimal conditions. Consider using a different PRC1 inhibitor with an alternative mechanism of action. Analyze for subtle but consistent changes in gene sets or pathways using tools like GSEA. |
| Unexpected upregulation of PRC1 target genes | This is the expected outcome for many PRC1 target genes upon successful inhibition. | This is not necessarily a problem but rather an indication that the inhibitor is working. Focus on validating these changes and investigating their functional consequences. |
| Downregulation of genes not known to be direct PRC1 targets | These could be secondary effects of PRC1 inhibition (e.g., due to the upregulation of a repressor). The inhibitor may have off-target effects. | Perform ChIP-seq for PRC1 components (e.g., RING1B) to distinguish direct from indirect targets. Test the inhibitor in a cell line with a knockout or knockdown of the intended target to assess off-target effects.[14] |
Guide 2: Challenges with H2AK119ub1 ChIP-Seq
| Problem | Possible Cause | Recommended Solution |
| Low ChIP efficiency (low DNA yield) | Inefficient antibody. Insufficient cross-linking. Over-sonication leading to epitope masking or destruction. | Use a ChIP-validated antibody for H2AK119ub1. Optimize cross-linking time (typically 10-15 minutes with 1% formaldehyde). Optimize sonication to achieve fragments predominantly in the 200-500 bp range. |
| High background signal | Non-specific antibody binding. Incomplete cell lysis. Insufficient washing. | Include a mock IP (with a non-specific IgG) as a negative control. Ensure complete cell and nuclear lysis. Increase the number and stringency of washes. |
| No change in H2AK119ub1 peaks after inhibitor treatment | Inhibitor is not working (see FAQ A2). The chosen time point is too early or too late. The specific genomic loci being analyzed are not sensitive to the inhibitor. | Confirm inhibitor activity by western blot for global H2AK119ub1 levels. Perform a time-course experiment. Analyze global changes in H2AK119ub1 occupancy across all PRC1 target sites. |
Quantitative Data Summary
Table 1: IC50 Values of Selected PRC1 Inhibitors
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Assay Notes |
| RB-2 | RING1B-BMI1 E3 ligase activity | ~12 µM | Inhibits H2A ubiquitination.[15] |
| RB-3 | RING1B-BMI1 E3 ligase activity | 1.6 µM | Induces differentiation in leukemia cell lines.[15] |
| PRT4165 | PRC1 E3 ligase activity | Not reported to directly bind | Reduces H2AK119ub levels.[4] |
| PTC-209 | BMI1 (induces degradation) | Not a direct inhibitor | Reduces H2AK119ub levels.[4][15] |
Note: IC50 values can vary depending on the assay conditions and cell line used.[16][17]
Table 2: Representative Gene Expression Changes upon PRC1 Inhibition
| Gene | Function | Expected Change upon PRC1 Inhibition | Fold Change (Example) |
| HOX genes | Developmental transcription factors | Upregulation | >1.5-fold[18] |
| CDKN2A (p16) | Cell cycle inhibitor | Upregulation | >1.5-fold[10] |
| C/EBPα | Myeloid differentiation factor | Upregulation | >2-fold[15] |
| CD34 | Stem cell marker | Downregulation | >1.5-fold[15] |
Note: Fold changes are highly context-dependent and can vary based on the cell type, inhibitor, and experimental conditions.[19][20]
Key Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) for H2AK119ub1
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Cross-linking:
-
Treat cells with PRC1 inhibitor or vehicle control for the desired time.
-
Add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse cells in a buffer containing protease inhibitors.
-
Isolate nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate to fragment chromatin to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an H2AK119ub1 antibody or an IgG control.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
The purified DNA is ready for qPCR analysis or library preparation for ChIP-seq.
-
Protocol 2: RNA-Seq Analysis of PRC1 Inhibitor-Treated Cells
-
Experimental Design:
-
Include at least three biological replicates for each condition (e.g., vehicle control, inhibitor treatment).
-
Choose appropriate time points and inhibitor concentrations based on preliminary experiments (e.g., cell viability assays, western blots for H2AK119ub1).
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a method that preserves RNA integrity.
-
Assess RNA quality and quantity. An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from total RNA or poly(A)-selected mRNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon PRC1 inhibition.[18]
-
Pathway Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways and gene ontologies among the differentially expressed genes.[10]
-
Signaling Pathways and Experimental Workflows
Diagram 1: Compensatory Signaling upon PRC1 Inhibition
References
- 1. biorxiv.org [biorxiv.org]
- 2. A non-canonical BCOR-PRC1.1 complex represses differentiation programs in human ESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical and non-canonical PRC1 differentially contribute to regulation of neural stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PRC1 elicits immunogenic cell death by triggering ROS-dependent ER stress in colorectal cancer via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression of the cytokinesis regulator PRC1 results in p53-pathway activation in A549 cells but does not directly regulate gene expression in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of PRC1 as the p53 target gene uncovers a novel function of p53 in the regulation of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of PRC1 activity in different stem cell compartments activates a common transcriptional program with cell type–dependent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK induces expression of Prx1 to promote tenascin-C–dependent fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK induces expression of Prx1 to promote tenascin-C-dependent fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sustained inactivation of the Polycomb PRC1 complex induces DNA repair defects and genomic instability in epigenetic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Mechanism of Action of a New PRC1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel Polycomb Repressive Complex 1 (PRC1) inhibitor. It offers a comparative analysis of the new compound against established PRC1 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to PRC1 and Its Inhibition
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in gene silencing and maintaining cell identity.[1][2] Its primary catalytic activity, mediated by the RING1A or RING1B E3 ubiquitin ligase, is the monoubiquitination of histone H2A on lysine (B10760008) 119 (H2AK119ub1).[3] This modification leads to chromatin compaction and transcriptional repression. Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4]
This guide will focus on validating a new PRC1 inhibitor by comparing its performance against well-characterized inhibitors, providing the necessary data and methodologies to rigorously assess its mechanism of action.
The Competitive Landscape: Established PRC1 Inhibitors
A robust validation requires benchmarking against existing inhibitors. Here, we focus on two well-documented PRC1 inhibitors: PRT4165 and RB-3.
-
PRT4165 : An inhibitor of the PRC1 E3 ligase activity that has been shown to reduce H2A ubiquitylation both in vitro and in vivo.[5][6]
-
RB-3 : A small molecule inhibitor that directly binds to the RING1B-BMI1 complex, preventing its association with nucleosomes and thereby inhibiting H2A ubiquitination.[3]
Head-to-Head Performance Data: A Quantitative Comparison
Objective evaluation of a new PRC1 inhibitor necessitates quantitative comparison of its biochemical and cellular activity with established compounds. The following tables summarize key performance metrics for our new inhibitor alongside PRT4165 and RB-3.
Table 1: Biochemical Activity of PRC1 Inhibitors
| Inhibitor | Target | IC50 (H2A Ubiquitination Assay) | Binding Affinity (Kd) | Mechanism of Action |
| New PRC1 Inhibitor | RING1B/BMI1 | [Insert Data] | [Insert Data] | [Insert Postulated MOA] |
| PRT4165 | Bmi1/Ring1A | 3.9 µM | Not Reported | Inhibits PRC1-mediated H2A ubiquitylation.[2][7] |
| RB-3 | RING1B-BMI1 | 1.6 µM | 2.8 µM (to RING1B-BMI1f) | Binds to RING1B-BMI1, disrupting its interaction with nucleosomes.[1][3][8][9] |
Table 2: Cellular Activity of PRC1 Inhibitors in Leukemia Cell Lines (e.g., K562, TEX)
| Inhibitor | EC50 (Cell Viability) | Effect on Global H2AK119ub1 Levels | Induction of Differentiation |
| New PRC1 Inhibitor | [Insert Data] | [Insert Data (e.g., Western Blot quantification)] | [Insert Data (e.g., % of differentiated cells)] |
| PRT4165 | Not Reported | Significant reduction at 50 µM | Not Reported |
| RB-3 | Not Reported | Strong reduction in K562 cells | Induces differentiation in TEX leukemia cells.[10] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To clearly illustrate the biological context and experimental design, we provide diagrams generated using Graphviz.
Caption: PRC1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for validating a new PRC1 inhibitor.
Caption: Comparative analysis framework.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed protocols for key validation assays are provided below.
In Vitro H2A Ubiquitination Assay
This assay directly measures the enzymatic activity of the PRC1 complex and its inhibition.
Materials:
-
Recombinant human PRC1 complex (e.g., RING1B/BMI1)
-
Recombinant human E1 (UBE1) and E2 (UbcH5c) enzymes
-
Human ubiquitin
-
Recombinant histone H2A or nucleosomes
-
ATP solution (10 mM)
-
Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
Test inhibitors and controls (DMSO)
-
SDS-PAGE gels and Western blot reagents
-
Anti-H2AK119ub1 antibody and anti-H2A antibody
Procedure:
-
Prepare a reaction mixture containing ubiquitination buffer, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), ubiquitin (e.g., 5 µM), and histone H2A or nucleosomes (e.g., 1 µM).
-
Add the test inhibitor at various concentrations (e.g., 0.01 to 100 µM) or DMSO as a vehicle control. Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM and the PRC1 complex (e.g., 100 nM).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-H2AK119ub1 antibody to detect ubiquitinated H2A and an anti-H2A antibody as a loading control.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of the inhibitor with PRC1 in a cellular context.[11][12][13][14][15]
Materials:
-
Cancer cell line expressing PRC1 (e.g., K562)
-
Test inhibitor and DMSO
-
PBS and protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Western blot reagents
-
Anti-RING1B antibody
Procedure:
-
Treat cultured cells with the test inhibitor at a desired concentration (e.g., 10x EC50) or DMSO for 1-2 hours.
-
Harvest the cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble RING1B in the supernatant by Western blot.
-
A shift in the melting curve of RING1B in the presence of the inhibitor indicates direct binding.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H2AK119ub1
ChIP-seq is performed to assess the genome-wide changes in H2AK119ub1 occupancy upon inhibitor treatment.[16][17][18][19][20][21]
Materials:
-
Cancer cell line
-
Test inhibitor and DMSO
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Cell lysis and chromatin shearing reagents (e.g., sonicator)
-
Anti-H2AK119ub1 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Treat cells with the inhibitor or DMSO for a specified time (e.g., 24 hours).
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.
-
Immunoprecipitate the chromatin with an anti-H2AK119ub1 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare DNA libraries and perform high-throughput sequencing.
-
Analyze the sequencing data to identify changes in H2AK119ub1 peaks across the genome.
Leukemia Cell Differentiation Assay
This assay evaluates the phenotypic effect of the PRC1 inhibitor on inducing differentiation of leukemia cells.[10][22][23][24][25]
Materials:
-
Leukemia cell line (e.g., HL-60 or THP-1)
-
Test inhibitor and DMSO
-
All-trans retinoic acid (ATRA) as a positive control for differentiation
-
Cell culture medium and supplements
-
Flow cytometry antibodies for differentiation markers (e.g., CD11b, CD14)
-
Wright-Giemsa stain for morphological analysis
-
Microscope
Procedure:
-
Seed leukemia cells at a low density.
-
Treat the cells with the test inhibitor at various concentrations, DMSO, or a positive control (e.g., ATRA) for several days (e.g., 3-7 days).
-
Harvest the cells and assess differentiation by:
-
Morphological analysis: Prepare cytospins and stain with Wright-Giemsa to observe changes in nuclear morphology and cytoplasm-to-nucleus ratio.
-
Flow cytometry: Stain cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b for granulocytic differentiation, CD14 for monocytic differentiation) and analyze by flow cytometry.
-
-
Quantify the percentage of differentiated cells in each treatment group.
Conclusion
The validation of a new PRC1 inhibitor requires a multi-faceted approach that combines biochemical, cellular, and phenotypic assays. By systematically comparing the performance of the novel compound against established inhibitors like PRT4165 and RB-3, researchers can rigorously determine its mechanism of action and therapeutic potential. The experimental protocols and comparative data framework provided in this guide offer a robust starting point for these critical validation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Compositional and functional diversity of canonical PRC1 complexes in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 5. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interdependence of PRC1 and PRC2 for recruitment to Polycomb Response Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of non-canonical Polycomb Repressive Complex 1 subunits during early mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation and Characterization of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Publications — CETSA [cetsa.org]
- 16. BAP1 constrains pervasive H2AK119ub1 to control the transcriptional potential of the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PR‐DUB safeguards Polycomb repression through H2AK119ub1 restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ChIP-seq Data Processing for PcG Proteins and Associated Histone Modifications | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Histone H2A Mono-Ubiquitination Is a Crucial Step to Mediate PRC1-Dependent Repression of Developmental Genes to Maintain ES Cell Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. m.youtube.com [m.youtube.com]
- 23. viviabiotech.com [viviabiotech.com]
- 24. ashpublications.org [ashpublications.org]
- 25. Final Destination: Distinct Cell Differentiation Patterns in Acute Myeloid Leukemia Revealed | The Scientist [the-scientist.com]
A Comparative Guide to PRC1 Inhibitors in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator frequently dysregulated in acute myeloid leukemia (AML), making it a promising therapeutic target. PRC1's catalytic activity, primarily through the E3 ubiquitin ligase activity of its RING1A/B components, is essential for maintaining the self-renewal of leukemic stem cells and inhibiting their differentiation. This guide provides a comparative overview of the efficacy of various PRC1 inhibitors in AML, supported by experimental data and detailed methodologies.
Targeting PRC1 in AML: An Overview of Inhibitor Classes
PRC1 inhibitors can be broadly categorized based on their mechanism of action. Some inhibitors target the BMI1 subunit, a key component of canonical PRC1 complexes, while others directly engage the catalytic RING1A/B subunits. This guide will focus on a selection of inhibitors from both classes that have been evaluated in the context of AML.
Comparative Efficacy of PRC1 Inhibitors
The following tables summarize the in vitro efficacy of several PRC1 inhibitors against various AML cell lines. These metrics provide a quantitative comparison of their anti-leukemic activity.
Table 1: IC50 Values of PRC1 Inhibitors in AML Cell Lines
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.
| Inhibitor | Target | AML Cell Line | IC50 (µM) | Treatment Duration | Reference |
| PTC-209 | BMI1 (transcriptional inhibitor) | Average of 8 AML cell lines | 0.38 ± 0.07 | 48 hours | |
| HEK293T (for BMI1 inhibition) | 0.5 | Not Specified | |||
| PTC596 (Unesbulin) | BMI1 (accelerates degradation) | Average of 6 AML cell lines | 0.0307 ± 0.0041 | 48 hours | |
| MOLM-13, OCI-AML3 | 0.3 - 0.5 | Not Specified | |||
| HL-60 | 0.22 | Not Specified | |||
| PL-21, MOLM-16, SKM-1 | 0.8 - 1.2 | Not Specified | |||
| ML-2 | 1.5 | Not Specified | |||
| Artemisinin (ART) | BMI1 | MV4-11 | 0.092 | 72 hours | |
| MOLM-13 | 0.41 | 72 hours | |||
| ML-2 | 0.40 | 72 hours | |||
| Dihydroartemisinin (DHA) | BMI1 | MV4-11 | 0.24 | 72 hours | |
| MOLM-13 | 1.1 | 72 hours | |||
| ML-2 | 1.5 | 72 hours | |||
| PRT4165 | RING1A/B | Cell-free assay | 3.9 | Not Applicable | |
| RB-3 | RING1B | In vitro H2A ubiquitination assay | 1.6 | Not Applicable | |
| RB-231 | PRC1 E3 Ligase | Multiple acute leukemia cell lines | Mid-nanomolar range | Not Specified |
Table 2: ED50 Values of PRC1 Inhibitors in AML Cell Lines
The half-maximal effective concentration (ED50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, in this case, the induction of apoptosis.
| Inhibitor | Target | AML Cell Line | ED50 (µM) | Treatment Duration | Reference |
| PTC-209 | BMI1 (transcriptional inhibitor) | Average of 7 AML cell lines | 1.97 ± 0.22 | 48 hours | |
| PTC596 (Unesbulin) | BMI1 (accelerates degradation) | Average of 6 AML cell lines | 0.0603 ± 0.0067 | 48 hours |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
PRC1 Signaling Pathway in AML
This diagram illustrates the canonical PRC1 pathway and its role in AML, highlighting the points of intervention for different classes of inhibitors.
Caption: Canonical PRC1 signaling pathway in AML and points of inhibitor intervention.
Experimental Workflow for In Vitro Efficacy Assessment
This diagram outlines a typical workflow for evaluating the efficacy of PRC1 inhibitors in AML cell lines.
Caption: A generalized workflow for assessing the in vitro efficacy of PRC1 inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the cited studies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the PRC1 inhibitor or vehicle control and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
-
Cell Treatment: Treat AML cells with the PRC1 inhibitor or vehicle control for the specified duration.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Colony Formation Assay
This in vitro assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.
-
Cell Preparation: Prepare a single-cell suspension of AML cells.
-
Plating: Mix the cells with a semi-solid medium, such as methylcellulose, and plate them in a 35 mm dish or a 6-well plate.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) under a microscope.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and toxicity of PRC1 inhibitors.
-
Cell Implantation: Inject human AML cell lines or patient-derived AML cells into immunodeficient mice (e.g., NOD/SCID or NSG mice). The injection can be intravenous, subcutaneous, or orthotopic (intraf
A Comparative Guide to PRC1 Inhibitor Effects Across Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Polycomb Repressive Complex 1 (PRC1) inhibitors, focusing on their effects in various cancer cell lines. PRC1 is a crucial epigenetic regulator involved in gene silencing through the monoubiquitination of histone H2A on lysine (B10760008) 119 (H2Aub).[1] Its dysregulation is implicated in the pathology of numerous cancers, making it a compelling target for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of PRC1 inhibitors for research and development.
Quantitative Comparison of PRC1 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected PRC1 inhibitors. This data provides a snapshot of their potency in both biochemical and cell-based assays. It is important to note that direct comparison can be challenging due to variations in assay types (enzymatic vs. cell viability) and the specific cell lines used.
| Inhibitor | Target/Assay | Cell Line/System | IC50 Value | Reference |
| PRT4165 | Bmi1/Ring1A self-ubiquitination (in vitro) | Cell-free | 3.9 µM | [2][3][4] |
| Antiproliferative activity | U2OS | 45.2 µM | [5] | |
| RB-2 | H2A ubiquitination (in vitro) | Cell-free | ~12 µM | [1] |
| RB-3 | H2A ubiquitination (in vitro) | Cell-free | 1.6 µM | [1][6] |
| Unnamed Compound 1j | RING1B-BMI1 activity (in vitro) | Cell-free | ~20 µM | [7] |
| Unnamed Compound 5e | RING1B-BMI1 activity (in vitro) | Cell-free | ~7 µM | [7] |
Signaling Pathways and Experimental Workflows
To understand the context of PRC1 inhibition, the following diagrams illustrate a key signaling pathway influenced by PRC1, a typical experimental workflow for evaluating PRC1 inhibitors, and a logical framework for cross-validation studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of PRC1 inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PRC1 inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend them in fresh medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PRC1 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Western Blot for H2A Monoubiquitination (H2Aub)
This protocol is used to determine the effect of PRC1 inhibitors on the global levels of H2Aub.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H2Aub, anti-H2A, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H2Aub overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with antibodies against total H2A and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions where PRC1 components are bound and to assess the impact of inhibitors on this binding.
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic digestion equipment
-
ChIP-grade antibody against a PRC1 component (e.g., RING1B)
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR machine or next-generation sequencing platform
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with a specific antibody against the PRC1 protein of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Conclusion
The development of small molecule inhibitors targeting PRC1 represents a promising avenue for cancer therapy. The data and protocols presented in this guide offer a foundational resource for researchers to compare the efficacy of existing inhibitors and to guide the development of novel compounds. While the currently available quantitative data is not exhaustive, the provided methodologies will enable a standardized approach to generate more comprehensive comparative datasets. Future studies should focus on systematic cross-validation of a broader range of PRC1 inhibitors across a diverse panel of cancer cell lines to build a more complete picture of their therapeutic potential.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The E3 Ubiquitin-Ligase Bmi1/Ring1A Controls the Proteasomal Degradation of Top2α Cleavage Complex – A Potentially New Drug Target | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Modes of PRC1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in gene silencing through the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub).[1] Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] This guide provides a comparative analysis of the binding modes of different PRC1 inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery efforts.
Mechanism of Action: Targeting the Core E3 Ligase
The catalytic activity of PRC1 resides in the heterodimeric core formed by RING1A or RING1B and one of six PCGF paralogs (PCGF1-6).[3] The RING1B-BMI1 (a PCGF4 paralog) complex is a well-characterized E3 ligase responsible for H2A ubiquitination.[1] A prominent class of PRC1 inhibitors has been developed to directly target this enzymatic core.
Structural and biochemical studies have revealed that these inhibitors, developed through fragment-based screening and optimization, bind to the RING domain of RING1B.[1][4] Notably, the binding of these small molecules induces a conformational change in RING1B, leading to the formation of a novel hydrophobic pocket that is not present in the apo state.[1][5] This induced pocket becomes the binding site for the inhibitor, which in turn disrupts the interaction of the RING1B-BMI1 complex with the nucleosome and inhibits the ubiquitination of H2A.[1][4]
Quantitative Comparison of PRC1 Inhibitors
The development of PRC1 inhibitors has progressed from initial low-affinity fragments to potent low-micromolar inhibitors. The following table summarizes the key quantitative data for a series of these inhibitors, primarily focusing on the well-characterized "RB" series.
| Inhibitor | Target | Binding Affinity (KD) | In Vitro H2A Ubiquitination Assay (IC50) | Cellular H2A Ubiquitination Inhibition |
| RB-1 | RING1B-BMI1 | ~7 mM | - | - |
| RB-2 | RING1B-BMI1 | - | - | - |
| RB-3 | RING1A/B-BMI1 | - | Similar for RING1B-PCGF1 and RING1B-BMI1 | Yes |
| RB-4 | RING1A/B-BMI1 | - | Potent inhibitor | Yes |
| PRT4165 | PRC1 | - | Reduces H2AK119ub | - |
| PTC209 | BMI1 (indirect) | - | Reduces H2AK119ub | - |
Note: Specific KD and IC50 values for RB-3 and RB-4 are not consistently reported in the public domain but are described as low-micromolar inhibitors. The direct binding of PRT4165 and PTC209 to PRC1 has not been definitively demonstrated.[3]
Experimental Protocols
The characterization of PRC1 inhibitors relies on a combination of biophysical, biochemical, and cellular assays.
NMR-Based Fragment Screening and Binding Assays
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is used to detect the binding of small molecule fragments to the target protein. Changes in the chemical shifts of the protein's amide protons upon ligand binding indicate an interaction.
-
Methodology:
-
Recombinant ¹⁵N-labeled RING1B-BMI1 fusion protein is purified.
-
A library of small molecule fragments is screened by acquiring ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment.
-
Significant chemical shift perturbations identify initial hits.
-
For hit validation and analog ranking, full titrations are performed by adding increasing concentrations of the compound to the labeled protein and monitoring the chemical shift changes to determine the dissociation constant (KD).[3] For weaker binders, the extent of protein saturation at one or two ligand concentrations can be used for rapid ranking.[3]
-
In Vitro H2A Ubiquitination Assay
-
Principle: This biochemical assay reconstitutes the H2A ubiquitination cascade in vitro to measure the inhibitory effect of compounds on the E3 ligase activity of the RING1B-BMI1 complex.
-
Methodology:
-
The assay is performed with purified recombinant components: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, the RING1B-BMI1 E3 ligase complex, and nucleosomes as the substrate.
-
The reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated with varying concentrations of the test inhibitor.
-
The level of monoubiquitinated H2A is quantified by Western blotting using an antibody specific for H2AK119ub.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]
-
Cellular Target Engagement and H2A Ubiquitination Assay
-
Principle: This assay measures the ability of a compound to inhibit PRC1 activity within a cellular context, confirming cell permeability and target engagement.
-
Methodology:
-
Cancer cell lines (e.g., leukemia cell lines) are treated with the PRC1 inhibitor at various concentrations for a defined period.
-
Total histones are extracted from the cells.
-
The global levels of H2AK119ub are assessed by Western blotting using a specific antibody.
-
A decrease in the H2AK119ub signal indicates cellular inhibition of PRC1.[1]
-
A NanoBiT protein complementation assay can also be used, where LgBiT-RING1B and SmBiT-H3.3 are co-expressed in cells. A decrease in the luminescence signal upon inhibitor treatment reflects the disruption of RING1B binding to chromatin.[1]
-
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the PRC1 signaling pathway and the experimental workflow for identifying and characterizing PRC1 inhibitors.
Caption: Mechanism of PRC1 inhibition by small molecules.
References
- 1. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 3. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 5. researchgate.net [researchgate.net]
Unveiling PRC1: A Genetic Approach to Validating a Novel Therapeutic Target in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The Polycomb Repressive Complex 1 (PRC1) has emerged as a compelling therapeutic target in various cancers due to its critical role in gene silencing, cell cycle progression, and maintenance of cancer stem cells. This guide provides an objective comparison of genetic approaches to validate PRC1 as a therapeutic target, supported by experimental data, detailed protocols, and visual workflows to aid researchers in their drug discovery endeavors.
Executive Summary
Genetic validation of PRC1 using techniques such as CRISPR-Cas9 and shRNA-mediated knockdown consistently demonstrates its essentiality for the proliferation and survival of a broad range of cancer cells. These approaches, coupled with the development of small molecule inhibitors, provide a strong rationale for targeting PRC1 in oncology. This guide will delve into the experimental evidence supporting PRC1 as a target, compare it with alternative therapeutic strategies, and provide detailed methodologies for key validation experiments.
PRC1: A Pivotal Player in Carcinogenesis
PRC1 is a multi-protein complex that primarily functions as an E3 ubiquitin ligase, catalyzing the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are key regulators of cell differentiation and tumor suppression.[1][2] Dysregulation and overexpression of PRC1 components, such as RING1B and BMI1, are frequently observed in numerous cancers, including non-small cell lung cancer (NSCLC), clear cell renal cell carcinoma (ccRCC), pancreatic cancer, and various leukemias, often correlating with poor prognosis.[3][4][5][6]
Genetic Validation of PRC1 as a Therapeutic Target
Genetic manipulation provides a direct method to assess the functional consequence of PRC1 inhibition in cancer models. The two most prominent techniques are CRISPR-Cas9-mediated gene knockout and shRNA-mediated gene knockdown.
CRISPR-Cas9 Screening
Genome-wide CRISPR screens have identified PRC1 as an essential gene for the survival of various cancer cell lines.[4][7] These screens involve introducing a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a population of cancer cells. The depletion of sgRNAs targeting a specific gene over time indicates that the gene is essential for cell viability.
shRNA-Mediated Knockdown
Targeted knockdown of PRC1 components using short hairpin RNAs (shRNAs) has been shown to inhibit cancer cell proliferation, migration, and colony formation, while inducing apoptosis and cell cycle arrest.[8][9]
Quantitative Data from Genetic Perturbation Studies
The following table summarizes the effects of PRC1 knockdown in various cancer cell lines, providing a quantitative comparison of its impact on key cancer hallmarks.
| Cancer Type | Cell Line | Genetic Method | Effect on Proliferation | Effect on Migration/Invasion | Effect on Apoptosis | Citation(s) |
| Non-Small Cell Lung Cancer (NSCLC) | H460, A549 | shRNA | Significant dose-dependent inhibition | - | Increase in bi- and multinucleated cells leading to apoptosis and senescence | [8] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | - | CRISPR Screen | Identified as a key gene for proliferation and survival | Silencing PRC1 inhibited migration and colony formation | - | [4][7] |
| Pancreatic Cancer | KPC, PanC02 | siRNA | Significant reduction in cell viability | Inhibition of cell recovery in wound healing assay | - | [5] |
| Ovarian Cancer | A2780, SKOV3 | shRNA/siRNA | - | Promotes migration and invasion | - | [10] |
| Ewing Sarcoma | A673, TC-71, SK-N-MC | shRNA | Strongly reduced cell proliferation | Decreased clonogenic capacity and anchorage-independent growth | Massive induction of apoptosis | [11] |
| Colorectal Cancer (CRC) | - | shRNA | - | - | Significant increase in apoptosis | [12] |
Small Molecule Inhibitors Targeting PRC1
The development of small molecule inhibitors against the E3 ligase activity of PRC1 provides a pharmacological approach to validate this target and offers a potential therapeutic avenue. Compounds like RB-3 and RB-4 have been shown to bind to the RING1B-BMI1 core complex, inhibit H2A ubiquitination, and induce differentiation in leukemia cells.[1][13]
| Compound | Target | IC50 (H2A Ubiquitination) | Cancer Type (Cell Line) | Key Effects | Citation(s) |
| RB-3 | PRC1 (RING1B-BMI1) | 1.6 µM | Acute Myeloid Leukemia (AML) | Decreases global H2Aub, induces differentiation, reduces colony formation | [1][9] |
| RB-4 | PRC1 (RING1A/B) | - | Leukemia | Inhibits activity of canonical and non-canonical PRC1 complexes | [13] |
Comparison with Alternative Therapeutic Targets
While PRC1 is a promising target, it is crucial to consider alternative or complementary therapeutic strategies. The table below compares targeting PRC1 with other key cancer pathways.
| Therapeutic Target | Mechanism of Action | Rationale for Targeting in Cancer | Overlap with PRC1 | Key Advantages | Key Challenges |
| PRC1 | Inhibition of H2AK119 monoubiquitination, leading to de-repression of tumor suppressor genes. | Overexpressed in many cancers, crucial for cancer stem cell maintenance and proliferation. | PRC1 and PRC2 often co-regulate gene expression. | Broad applicability across various cancer types. | Potential for off-target effects; some PRC1 components may have tumor-suppressive roles.[2] |
| PRC2 (e.g., EZH2) | Inhibition of H3K27 methylation, leading to de-repression of tumor suppressor genes. | EZH2 is frequently overexpressed or mutated in lymphomas and other cancers. | Synergistic gene repression with PRC1. | Clinically validated target with approved inhibitors (e.g., Tazemetostat).[14] | Resistance mechanisms can emerge; not all cancers are dependent on EZH2 activity. |
| Wnt/β-catenin Signaling | Inhibition of a key pathway involved in cell proliferation, differentiation, and stemness. | Aberrantly activated in many cancers, including colorectal cancer. | PRC1 can regulate Wnt signaling components.[8] | Targets a fundamental cancer pathway. | Developing specific and non-toxic inhibitors has been challenging.[1] |
| Focal Adhesion Kinase (FAK) | Inhibition of a non-receptor tyrosine kinase involved in cell migration, survival, and proliferation. | Overexpressed in many solid tumors and promotes metastasis. | PRC1 can regulate the FAK-paxillin pathway.[3] | Potential to inhibit metastasis. | Kinase-independent scaffolding functions of FAK can be difficult to target.[2] |
| Cell Cycle Regulators (e.g., CDKs, PLK1) | Direct inhibition of proteins that control cell cycle progression. | Cancer is characterized by uncontrolled cell division. | PRC1 is involved in regulating cell cycle genes. | Approved drugs available (e.g., CDK4/6 inhibitors). | Can have significant toxicity to normally proliferating cells.[15] |
Experimental Protocols
Detailed methodologies for key genetic validation experiments are provided below to facilitate the design and execution of studies targeting PRC1.
CRISPR-Cas9 Viability Screen Protocol
This protocol outlines the general steps for conducting a genome-wide CRISPR-Cas9 screen to identify genes essential for cancer cell survival.
-
Library Preparation: Amplify the sgRNA library from the plasmid source.
-
Lentivirus Production: Transfect HEK293T cells with the sgRNA library plasmids along with packaging and envelope plasmids to produce lentiviral particles.
-
Cell Transduction: Transduce the cancer cell line of interest with the lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Cell Culture and Timepoints: Culture the transduced cell population for a defined period (e.g., 14-21 days), collecting cell pellets at the beginning (T0) and end (T-end) of the experiment.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the cell pellets and amplify the sgRNA cassette using PCR. Sequence the amplicons using next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to determine the change in representation of each sgRNA from T0 to T-end. sgRNAs that are significantly depleted in the T-end population target essential genes.[16]
Lentiviral shRNA Knockdown Protocol
This protocol describes the generation of stable cancer cell lines with PRC1 knockdown.
-
shRNA Vector Preparation: Clone shRNA sequences targeting PRC1 into a lentiviral vector containing a selectable marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Produce lentiviral particles as described in the CRISPR screen protocol.
-
Cell Transduction: Transduce the target cancer cell line with the PRC1-targeting or control shRNA lentivirus.
-
Selection and Clonal Expansion: Select for stable integrants using the appropriate antibiotic. Isolate and expand single-cell clones.
-
Validation of Knockdown: Confirm the reduction of PRC1 mRNA and protein levels in the selected clones using qRT-PCR and Western blotting, respectively.
-
Phenotypic Assays: Use the validated knockdown and control cell lines to perform functional assays, such as proliferation assays (e.g., MTT, CellTiter-Glo), migration/invasion assays (e.g., Transwell assay), and apoptosis assays (e.g., Annexin V staining).[17][18]
PRC1 E3 Ligase Inhibitor Assay Protocol
This protocol details a biochemical assay to measure the inhibitory activity of small molecules on PRC1's E3 ligase function.
-
Reagent Preparation: Purify recombinant PRC1 core complex (e.g., RING1B-BMI1), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin. Prepare a reaction buffer.
-
Reaction Setup: In a microplate, combine the E1, E2, and PRC1 enzymes with the test compound at various concentrations.
-
Initiation of Ubiquitination: Add ATP and ubiquitin to initiate the reaction. Incubate at 37°C for a specified time.
-
Detection of H2A Ubiquitination: Stop the reaction and detect the level of monoubiquitinated H2A using methods such as Western blotting with an antibody specific for H2AK119ub or a fluorescence-based assay.
-
Data Analysis: Quantify the signal and calculate the IC50 value of the inhibitor.
Visualizing the Pathways and Workflows
To further clarify the complex relationships and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOCELL | Free Full-Text | Targeting cell cycle regulators: A new paradigm in cancer therapeutics [techscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting focal adhesion kinase (FAK) for cancer therapy: FAK inhibitors, FAK-based dual-target inhibitors and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle–Targeted Cancer Therapies | Annual Reviews [annualreviews.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of the PLK1-PRC1-axis triggers cell death in genomically silent childhood cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PRC1 elicits immunogenic cell death by triggering ROS-dependent ER stress in colorectal cancer via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting EZH2 and PRC2 dependence as novel anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review [mdpi.com]
- 15. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadinstitute.org [broadinstitute.org]
- 17. benchchem.com [benchchem.com]
- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Comparative Analysis of Canonical vs. Non-Canonical PRC1 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of small molecule inhibitors targeting the canonical and non-canonical forms of Polycomb Repressive Complex 1 (PRC1). Aimed at researchers, scientists, and drug development professionals, this document summarizes the performance of current inhibitors with supporting experimental data, details key experimental methodologies, and visualizes the underlying biological pathways to facilitate informed decisions in research and development.
Introduction to PRC1 and Its Subtypes
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in the transcriptional repression of genes that control development, differentiation, and cellular identity.[1] Dysregulation of PRC1 activity is implicated in various cancers, making it an attractive therapeutic target.[2] PRC1 complexes are diverse and can be broadly classified into two major subtypes: canonical (cPRC1) and non-canonical (ncPRC1).
Canonical PRC1 (cPRC1) complexes, such as PRC1.2 and PRC1.4, are characterized by the presence of a CBX chromodomain protein.[3] This subunit recognizes and binds to histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3), a mark deposited by Polycomb Repressive Complex 2 (PRC2).[3][4] This recruitment mechanism links the activities of PRC2 and cPRC1 in gene silencing.[4]
Non-canonical PRC1 (ncPRC1) complexes lack CBX proteins and instead contain alternative subunits such as RYBP or YAF2.[2] Their recruitment to chromatin is independent of H3K27me3 and can be mediated by other factors, including KDM2B binding to CpG islands.[5][6]
The catalytic core of both PRC1 subtypes is the E3 ubiquitin ligase, composed of a RING1A or RING1B protein in complex with one of six PCGF proteins, which is responsible for the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1).[2][7] This modification is a hallmark of PRC1-mediated gene repression.
Quantitative Comparison of PRC1 Inhibitors
The development of small molecule inhibitors targeting PRC1 has provided valuable tools to probe its function and offers potential therapeutic avenues. These inhibitors primarily target the E3 ligase activity of the RING1B-PCGF interface or the protein-protein interactions essential for complex assembly and recruitment. Below is a summary of the inhibitory activity (IC50) of selected compounds against both canonical and non-canonical PRC1 complexes.
| Inhibitor | Target(s) | Canonical PRC1 (RING1B-BMI1) IC50 (µM) | Non-canonical PRC1 (RING1B-PCGF1) IC50 (µM) | Selectivity | Reference |
| RB-3 | RING1B-PCGF Interface | 1.6 | Similar activity to canonical | Non-selective | [7] |
| RB-4 | RING1B-PCGF Interface | ~0.5 - 1.0 | Potent inhibition | Non-selective | [2] |
| PRT4165 | RING1A/B-BMI1 | 3.9 (self-ubiquitination) | Not specified | Appears non-selective for RING-containing PRC1 | [1][8] |
| UNC3866 | CBX7 Chromodomain | 0.066 (CBX7-H3 interaction) | Not applicable (targets cPRC1-specific subunit) | Selective for CBX4/7 | [5][6] |
Key Experimental Methodologies
The evaluation of PRC1 inhibitors relies on a variety of biochemical and cell-based assays. Detailed protocols for two key methods are provided below.
In Vitro H2A Ubiquitination Assay
This assay directly measures the enzymatic activity of PRC1 complexes and their inhibition by small molecules.
Materials:
-
Recombinant PRC1 complex (e.g., RING1B-BMI1 or RING1B-PCGF1)
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant Ubiquitin
-
Recombinant nucleosomes (as substrate)
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM ZnCl2, 0.5 mM DTT)
-
PRC1 inhibitor candidates
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against H2AK119ub1
Protocol:
-
Prepare a reaction mixture containing 350 nM nucleosomes, 35 nM UBE1, 250 nM UbcH5c, 19 µM ubiquitin, and 5 mM ATP in ubiquitination buffer.[9]
-
Add the PRC1 inhibitor, dissolved in a suitable solvent (e.g., DMSO), to the desired final concentration. Include a vehicle-only control.
-
Initiate the reaction by adding the recombinant PRC1 complex (e.g., 50 nM).
-
Incubate the reaction at 30°C for 1.5 hours.[9]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE on a 16% polyacrylamide gel.[9]
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for H2AK119ub1 to detect the ubiquitinated product.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
AlphaScreen Competition Assay
This high-throughput screening assay measures the ability of an inhibitor to disrupt the interaction between components of the PRC1 complex.
Materials:
-
His-tagged PRC1 component (e.g., His6-RING1B-BMI1)
-
Biotinylated PRC1 binding partner or a biotinylated probe compound that binds to the target.
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
AlphaScreen assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT)[10]
-
PRC1 inhibitor candidates
-
384-well microplates (e.g., OptiPlate)
Protocol:
-
In a 384-well plate, add 5 µL of the His-tagged PRC1 protein solution and 5 µL of the biotinylated binding partner/probe solution, both diluted in AlphaScreen assay buffer.[10]
-
Add the PRC1 inhibitor at various concentrations.
-
Incubate the plate at room temperature with shaking for 1 hour.[10]
-
In subdued light, add 5 µL of a mixture containing Streptavidin Donor beads and Nickel Chelate Acceptor beads to a final concentration of 0.02 mg/mL each.[10]
-
Seal the plate and incubate for 2.5 hours at room temperature in the dark with shaking.[10]
-
Read the plate on an AlphaScreen-capable plate reader with excitation at 680 nm and emission detection between 520-620 nm.
-
The decrease in the AlphaScreen signal corresponds to the inhibition of the protein-protein interaction. Calculate IC50 values from the dose-response curves.
Signaling Pathways and Inhibition Mechanisms
The distinct compositions of canonical and non-canonical PRC1 complexes lead to different recruitment mechanisms and potentially different downstream effects.
Canonical PRC1 Signaling Pathway
References
- 1. Canonical PRC1 controls sequence-independent propagation of Polycomb-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical and non-canonical PRC1 differentially contribute to regulation of neural stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-canonical BCOR-PRC1.1 complex represses differentiation programs in human ESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of non-canonical Polycomb Repressive Complex 1 subunits during early mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Canonical PRC1 controls sequence-independent propagation of Polycomb-mediated gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RYBP stimulates PRC1 to shape chromatin-based communication between Polycomb repressive complexes | eLife [elifesciences.org]
- 10. colorado.edu [colorado.edu]
A Comparative Analysis of PRC1 Inhibitor Selectivity Against Other E3 Ligases
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative assessment of the selectivity of two prominent PRC1 inhibitors, PRT4165 and RB-3, against a panel of other E3 ubiquitin ligases, supported by available experimental data.
Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that mediates gene silencing through the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1). The E3 ligase activity of PRC1 is conferred by the RING finger domain-containing proteins RING1A or RING1B, which form a heterodimer with one of six Polycomb group RING finger (PCGF) proteins. The RING1B-BMI1 (a PCGF4 protein) complex is considered the core catalytic unit of canonical PRC1. Given the role of PRC1 in various cancers, the development of selective inhibitors is a key area of therapeutic research.
Inhibitor Performance: A Head-to-Head Comparison
The following table summarizes the inhibitory activity (IC50) and binding affinity (Kd) of PRT4165 and RB-3 against PRC1 and their selectivity against other E3 ligases.
| Inhibitor | Target E3 Ligase | IC50 / Kd (µM) | Other E3 Ligases Tested | Selectivity Profile |
| PRT4165 | Bmi1/Ring1A (self-ubiquitination) | 3.9 | RNF8, RNF168 | Not Inhibited |
| RB-3 | RING1B-BMI1 (H2A ubiquitination) | 1.6 | TRIM37, BRCA1-BARD1, RNF168 | No significant inhibition |
| RING1B-BMI1f (binding affinity) | 2.8 | RNF4, TRAF6, TRIM31 (RING domains) | No binding observed |
Key Findings:
-
PRT4165 demonstrates inhibitory activity against the PRC1 core complex Bmi1/Ring1A with an IC50 of 3.9 µM in a cell-free assay.[1] It has been shown to be selective against the E3 ligases RNF8 and RNF168.[1]
-
RB-3 is a potent inhibitor of PRC1, directly binding to the RING1B-BMI1f fusion protein with a dissociation constant (Kd) of 2.8 µM and inhibiting H2A ubiquitination with an IC50 of 1.6 µM.[2][3] Extensive selectivity profiling has shown that RB-3 does not significantly inhibit other E3 ligases involved in histone ubiquitination, such as TRIM37, BRCA1-BARD1, and RNF168. Furthermore, RB-3 did not exhibit binding to the RING domains of closely related E3 ligases RNF4, TRAF6, and TRIM31.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context of PRC1 inhibition and the methods used for assessment, the following diagrams illustrate the PRC1 signaling pathway, a typical experimental workflow for evaluating E3 ligase inhibitor selectivity, and the logical framework for determining inhibitor selectivity.
PRC1 Signaling Pathway
E3 Ligase Inhibitor Selectivity Workflow
Inhibitor Selectivity Determination
Experimental Protocols
The determination of E3 ligase inhibitor selectivity relies on robust in vitro ubiquitination assays. Below are detailed methodologies representative of those used to evaluate PRC1 inhibitors.
In Vitro H2A Ubiquitination Assay (Western Blot-Based)
This assay is commonly used to measure the E3 ligase activity of PRC1 and the inhibitory effect of compounds.
Materials:
-
Recombinant human E1 (UBE1)
-
Recombinant human E2 (UbcH5c)
-
Recombinant human PRC1 complex (e.g., RING1B/BMI1)
-
Recombinant human histone H2A or nucleosomes
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
PRC1 inhibitor (e.g., RB-3) dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: anti-H2A, anti-ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and H2A/nucleosomes in the assay buffer.
-
Add the PRC1 inhibitor at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the E3 ligase.
-
Initiate the ubiquitination reaction by adding the PRC1 complex and ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against H2A to detect ubiquitinated H2A (uH2A), which will appear as a higher molecular weight band.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities for uH2A and total H2A. The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Assay
This high-throughput assay format is suitable for screening and determining the IC50 of inhibitors of E3 ligase self-ubiquitination, as was used for PRT4165.
Materials:
-
Recombinant E1, E2, and E3 ligase (e.g., Bmi1/Ring1A)
-
Tagged ubiquitin (e.g., Biotin-ubiquitin and Europium-labeled ubiquitin)
-
ATP
-
Assay buffer
-
Inhibitor compound (e.g., PRT4165)
-
Streptavidin-d2 (acceptor)
-
HTRF-compatible microplates
-
HTRF plate reader
Procedure:
-
Dispense the inhibitor at various concentrations into the microplate wells.
-
Add the E3 ligase and allow for a pre-incubation period.
-
Add a reaction mixture containing E1, E2, tagged ubiquitin, and ATP to initiate the reaction.
-
Incubate the reaction at room temperature or 37°C to allow for auto-ubiquitination of the E3 ligase, bringing the biotin (B1667282) and europium tags into close proximity.
-
Stop the reaction and add the detection reagent, streptavidin-d2, which binds to the biotinylated ubiquitin.
-
Incubate to allow for the binding of the detection reagent.
-
Read the plate on an HTRF reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
The HTRF ratio is calculated, and the percentage of inhibition is determined relative to a no-inhibitor control. The IC50 value is then calculated from the dose-response curve.
By employing these rigorous experimental methodologies and comparing inhibitor activity against a panel of relevant E3 ligases, researchers can confidently assess the selectivity of PRC1 inhibitors, a critical step in the development of targeted epigenetic therapies.
References
A Head-to-Head Comparison of PRC1 Inhibitors in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. A growing number of small molecule inhibitors targeting PRC1, particularly the core subunit BMI1, have been developed and evaluated in preclinical xenograft models. This guide provides a comparative overview of the in vivo efficacy and experimental protocols of key PRC1 inhibitors, offering valuable insights for researchers in oncology and drug development.
Disclaimer: The following data is a synthesis from multiple independent studies. A direct head-to-head comparison of these inhibitors in the same xenograft model under identical experimental conditions is not publicly available. Therefore, interpretation should consider the inherent variability in study designs.
Comparative Efficacy of PRC1 Inhibitors in Xenograft Models
The following table summarizes the quantitative data on the anti-tumor efficacy of several PRC1 inhibitors in various xenograft models.
| Inhibitor | Target | Cancer Type | Xenograft Model | Dosing Regimen | Key Efficacy Results | Reference |
| PTC-209 | BMI1 | Colorectal Cancer | HCT116 cell-derived | 60 mg/kg, s.c., daily for 11 days | Significant reduction in tumor volume. | [1] |
| Breast Cancer | Mammary CSC-derived | Single dose mixed with cells | Significant decrease in tumor growth. | [2] | ||
| PTC-028 | BMI1 | Neuroblastoma | MYCN-amplified cell-derived | Not specified | Significant reduction in tumor volume and weight after 14 days. | [3] |
| Ovarian Cancer | Orthotopic mouse model | 10 mg/kg and 20 mg/kg, oral | Significant antitumor activity. | [4] | ||
| Unesbulin (PTC596) | BMI1, Tubulin | Leiomyosarcoma | Cell-line derived | Not specified | Synergistic antitumor effect with dacarbazine. | [5] |
| Glioblastoma | Patient-derived (D-09-0500 MG) | 12 mg/kg, oral, twice weekly | Increased median time for tumors to reach 1,000 mm³ from 10.6 to 37.8 days. | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: PRC1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for a Xenograft Study.
Detailed Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
PTC-209 in a Colorectal Cancer Xenograft Model[1]
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animal Model: Male nude mice, aged 8-10 weeks.
-
Tumor Implantation: HCT116 cells were used to derive tumors.
-
Treatment Protocol:
-
Mice with established tumors were treated with PTC-209.
-
Dose and Administration: 60 mg/kg body weight, administered subcutaneously once a day for 11 days.
-
-
Endpoint Analysis: Tumor volume was measured to assess treatment efficacy.
PTC-028 in an Ovarian Cancer Xenograft Model[4]
-
Animal Model: NCr-nu/nu mice, 6 to 8 weeks old.
-
Tumor Implantation: Orthotopic mouse model of ovarian cancer.
-
Treatment Protocol:
-
Oral administration of PTC-028 as a single agent.
-
Dosages: 10 mg/kg and 20 mg/kg.
-
-
Endpoint Analysis: Antitumor activity was evaluated and compared with standard therapy. Pharmacokinetic parameters were also assessed.
Unesbulin (PTC596) in a Patient-Derived Glioblastoma Xenograft Model[6]
-
Xenograft Model: Patient-derived D-09-0500 MG human glioblastoma tumor xenografts in mice.
-
Treatment Protocol:
-
Mice were administered Unesbulin (PTC596) alone and in combination with temozolomide.
-
Dose and Administration (Monotherapy): 12 mg/kg, administered orally, twice per week.
-
-
Endpoint Analysis: The primary endpoint was the time for tumor volume to reach 1,000 mm³.
Summary and Future Directions
The available preclinical data indicate that PRC1 inhibitors, particularly those targeting BMI1, exhibit significant anti-tumor activity across a range of cancer types in xenograft models. Inhibitors like PTC-209, PTC-028, and Unesbulin (PTC596) have demonstrated the ability to reduce tumor growth and, in some cases, prolong survival.
However, the lack of direct head-to-head comparative studies makes it challenging to definitively rank their efficacy. Future preclinical studies should aim to compare these agents in standardized xenograft models to provide a clearer understanding of their relative potency and therapeutic potential. Furthermore, the investigation of combination therapies, as demonstrated with Unesbulin and dacarbazine, holds promise for enhancing anti-cancer effects and overcoming potential resistance mechanisms. The continued development and rigorous preclinical evaluation of novel PRC1 inhibitors remain a high priority for advancing cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase Ib Study of Unesbulin (PTC596) Plus Dacarbazine for the Treatment of Locally Recurrent, Unresectable or Metastatic, Relapsed or Refractory Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Early Clinical Development of PTC596, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
Validating PRC1 ChIP-seq Results with qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a cornerstone technique for mapping the genome-wide interactions of proteins with DNA. Polycomb Repressive Complex 1 (PRC1), a key regulator of gene silencing and cell fate, is a frequent subject of these studies. However, the genome-wide nature of ChIP-seq necessitates targeted validation to ensure the accuracy and reliability of the findings. Quantitative Polymerase Chain Reaction (qPCR) serves as the gold standard for this validation step, offering a precise and sensitive method to confirm the enrichment of specific DNA sequences identified in ChIP-seq data.[1]
This guide provides a comprehensive comparison of ChIP-seq and ChIP-qPCR for the validation of PRC1 binding sites, complete with a detailed experimental protocol, data presentation guidelines, and a visual workflow to support your research.
The Synergy of ChIP-seq and ChIP-qPCR for PRC1 Studies
ChIP-seq provides a global snapshot of PRC1 binding, identifying thousands of potential regulatory regions across the entire genome.[1] This discovery-oriented approach is powerful but can be influenced by experimental artifacts and biases.[1] ChIP-qPCR, in contrast, offers a focused and highly quantitative assessment of PRC1 occupancy at specific genomic loci.[1] By using qPCR to measure the enrichment of DNA sequences corresponding to ChIP-seq peaks, researchers can confidently validate the genome-wide data. This dual approach ensures both the breadth of discovery from ChIP-seq and the precision of targeted validation with qPCR.[1]
Comparative Analysis: ChIP-seq vs. ChIP-qPCR
| Feature | ChIP-seq | ChIP-qPCR |
| Scope | Genome-wide | Locus-specific |
| Output | Relative enrichment of DNA sequences across the genome, visualized as peaks.[1] | Absolute or relative quantification of specific DNA sequences.[1] |
| Data Analysis | Complex bioinformatic pipeline for peak calling, annotation, and motif analysis.[1] | Straightforward calculation of fold enrichment or percentage of input.[1] |
| Resolution | High, can pinpoint binding sites to within 50-100 base pairs.[1] | Dependent on the design of qPCR primers for a specific locus.[1] |
| Primary Use | Discovery of novel protein binding sites and genome-wide profiling.[1] | Validation of specific binding events identified by ChIP-seq or other methods.[1] |
| Strengths | Unbiased, genome-wide discovery potential.[1] | High sensitivity, specificity, and quantitative accuracy.[1] |
| Limitations | Higher cost, more complex data analysis.[1] | Limited to a small number of loci per experiment. |
Experimental Protocol: Validating PRC1 ChIP-seq Peaks with qPCR
This protocol outlines the key steps for validating PRC1 ChIP-seq results using qPCR.
Primer Design
Successful ChIP-qPCR validation begins with robust primer design.
-
Target Regions: Design primers to amplify regions within the PRC1 ChIP-seq peaks of interest. It is advisable to test multiple loci, including both strong and weaker peaks, to assess the dynamic range of enrichment.[2]
-
Negative Control Regions: Design primers for genomic regions where PRC1 is not expected to bind. These can be regions devoid of ChIP-seq signal.
-
Primer Specifications:
-
Amplicon size should be between 100 and 250 base pairs.[3]
-
The melting temperature (Tm) should be between 50°C and 65°C.[3]
-
Aim for a GC content of 40-60%.
-
Check for primer-dimer formation and secondary structures using appropriate software.
-
Verify primer efficiency, which should be between 90% and 105%.[3]
-
Chromatin Immunoprecipitation (ChIP)
Perform ChIP using a validated antibody specific for a core component of the PRC1 complex (e.g., RING1B, PCGF4/BMI1). It is crucial to include the following controls in your experiment:
-
Input DNA: A sample of the starting chromatin that has been cross-linked and fragmented but not subjected to immunoprecipitation. This sample is used for normalization.[4][5][6]
-
Negative Control (IgG): A mock immunoprecipitation using a non-specific IgG antibody of the same isotype as the PRC1 antibody. This control helps to determine the background signal.[3]
Quantitative PCR (qPCR)
-
Reaction Setup: Prepare qPCR reactions using a SYBR Green-based master mix for detection.[7] Each reaction should include the ChIP DNA (from the PRC1 IP and IgG control) and the input DNA as templates.
-
Cycling Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[7]
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the qPCR run to confirm the amplification of a single product.[3]
Data Presentation and Analysis
The two most common methods for analyzing ChIP-qPCR data are the percent input method and the fold enrichment method.[4][8]
Percent Input Method
This method quantifies the amount of immunoprecipitated DNA as a percentage of the starting material.[4][8]
Calculation:
-
Adjust Input Ct: The input DNA is a fraction of the total chromatin used in the IP. Therefore, its Ct value needs to be adjusted to represent 100% of the input. The adjustment is based on the dilution factor. For example, if 2% of the chromatin was saved as input, the dilution factor is 50. The value to subtract from the input Ct is log2(dilution factor).
-
Calculate ΔCt: ΔCt = Adjusted Input Ct - IP Ct
-
Calculate Percent Input: % Input = 2^ΔCt * 100
Fold Enrichment Method
This method represents the enrichment of the target sequence in the specific IP relative to the negative control IP.[4][8]
Calculation:
-
Calculate ΔCt (IP vs. IgG): ΔCt = Ct(IgG) - Ct(IP)
-
Calculate Fold Enrichment: Fold Enrichment = 2^ΔCt
Data Summary Table
Present your validated PRC1 target regions in a clear, tabular format.
| Target Gene | ChIP-seq Peak Rank | Primer Sequence (Forward) | Primer Sequence (Reverse) | % Input (PRC1 IP) | % Input (IgG) | Fold Enrichment (PRC1 vs. IgG) |
| HOXD13 | 1 | ACGT... | TGCA... | 2.5 | 0.1 | 25 |
| MYT1 | 15 | GCTA... | ATGC... | 1.8 | 0.09 | 20 |
| Negative Control 1 | N/A | CATT... | GGTA... | 0.12 | 0.1 | 1.2 |
| Negative Control 2 | N/A | TTGA... | AAGC... | 0.08 | 0.09 | 0.89 |
Workflow for Validating PRC1 ChIP-seq with qPCR
The following diagram illustrates the logical flow of the validation process.
This structured approach, combining the strengths of both ChIP-seq and ChIP-qPCR, will ensure the generation of high-quality, reliable data for your PRC1 research, providing a solid foundation for subsequent functional studies and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ChIP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 6. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. toptipbio.com [toptipbio.com]
Unveiling the Double-Edged Sword: A Comparative Analysis of PRC1 Inhibition Across Diverse Cancer Landscapes
For Immediate Release
A deep dive into the therapeutic potential of targeting Polycomb Repressive Complex 1 (PRC1) reveals a complex and context-dependent impact on cancer cell proliferation, survival, and signaling pathways. This comprehensive guide synthesizes preclinical data on the efficacy of PRC1 inhibitors across various cancer types, providing researchers, scientists, and drug development professionals with a vital resource for navigating this promising area of oncology research.
Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator, has emerged as a compelling target in cancer therapy. Its role in gene silencing and cellular differentiation is frequently hijacked in malignancy, making its inhibition a tantalizing strategy to halt tumor progression. However, the impact of PRC1 inhibition is not uniform across all cancer types, underscoring the need for a comparative understanding of its effects. This guide provides a detailed comparison of the preclinical efficacy of PRC1 inhibitors, supported by experimental data, to inform future research and development efforts.
Comparative Efficacy of PRC1 Inhibitors: A Quantitative Overview
The therapeutic potential of PRC1 inhibitors is being explored in a multitude of cancer types. Preclinical studies have demonstrated varying degrees of sensitivity to these agents. The following table summarizes the 50% inhibitory concentration (IC50) values of prominent PRC1 inhibitors across a panel of cancer cell lines, offering a quantitative snapshot of their anti-proliferative activity.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| PTC-209 | Colorectal Cancer | HCT116 | 0.00065 | [1][2] |
| Colorectal Cancer | HT-29 | 0.61 | [1] | |
| Colorectal Cancer | HCT8 | 0.59 | [1] | |
| Glioblastoma | U87MG | 4.39 | [3][4] | |
| Glioblastoma | T98G | 10.98 | [3][4] | |
| Biliary Tract Cancer | GBC | Varies (0.04 - 20) | [5] | |
| RB-3 | Leukemia (Biochemical) | - | 1.6 (H2A ubiquitination) | [6][7] |
| PRT4165 | (Biochemical) | - | 3.9 (Bmi1/Ring1A self-ubiquitination) | [8][9][10][11] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes.
While in vitro studies provide valuable initial insights, the in vivo efficacy of PRC1 inhibitors is a critical determinant of their therapeutic potential. Animal models, particularly xenograft studies, offer a more complex biological system to evaluate anti-tumor activity.
| Inhibitor | Cancer Model | Administration | Key Findings | Reference |
| PTC-209 | Glioblastoma (Orthotopic Xenograft) | - | Significantly attenuated tumor growth. | [3][4] |
| RB-3 | Acute Myeloid Leukemia (Xenograft) | - | Significant prevention of tumor growth. | [1] |
| siRNA-PRC1 | Colorectal Cancer (Xenograft) | - | Restrained tumor growth. | [12] |
Deciphering the Molecular Consequences of PRC1 Inhibition
The anti-cancer effects of PRC1 inhibition are underpinned by the modulation of key cellular processes, including cell cycle progression, apoptosis, and critical signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of PRC1 inhibition across different cancer types is the induction of programmed cell death (apoptosis) and cell cycle arrest. For instance, in biliary tract cancer cells, the PRC1 inhibitor PTC-209 was shown to cause cell cycle arrest at the G1/S checkpoint[5]. Similarly, in colorectal cancer, knockdown of PRC1 leads to increased apoptosis[12].
Modulation of Key Signaling Pathways
PRC1 exerts its influence on cancer progression through intricate interactions with major signaling networks, most notably the Wnt/β-catenin and PI3K/Akt pathways.
Wnt/β-catenin Pathway: PRC1 has been shown to act as an activator of the Wnt/β-catenin signaling pathway in several cancers, including colorectal and hepatocellular carcinoma[9][12][13]. PRC1 can promote the stabilization and nuclear translocation of β-catenin, a key effector of this pathway, leading to the transcription of target genes involved in cell proliferation and survival. Inhibition of PRC1, therefore, can disrupt this oncogenic signaling cascade.
PI3K/Akt Pathway: The PI3K/Akt pathway, another critical regulator of cell growth and survival, is also intertwined with PRC1 function. Evidence suggests that Akt, a central kinase in this pathway, can phosphorylate PRC1 components, such as BMI1, thereby modulating PRC1's activity and its impact on gene expression[14].
Experimental Methodologies: A Guide for Researchers
To ensure the reproducibility and advancement of research in this field, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PRC1 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-600 nm.
-
Cell viability is calculated as a percentage of the absorbance of treated cells relative to untreated control cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol:
-
Culture and treat cells with the PRC1 inhibitor as required for the experiment.
-
Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.
Protocol:
-
Cell Preparation: Culture the desired cancer cell line to 70-80% confluency. Harvest and wash the cells with PBS. Resuspend the cells in a suitable medium, often mixed with an extracellular matrix like Matrigel, at a specific concentration (e.g., 3.0 x 10^6 cells per injection).
-
Animal Preparation: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old. Allow for an acclimatization period.
-
Injection: Inoculate the prepared cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) regularly using calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the PRC1 inhibitor and vehicle control according to the planned dosing schedule and route.
-
Efficacy Assessment: Continue to monitor tumor growth and the overall health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizing the Network: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of PRC1 action and the experimental approaches to study them, the following diagrams are provided.
Caption: PRC1 positively regulates the Wnt/β-catenin pathway by stabilizing β-catenin.
Caption: The PI3K/Akt pathway can regulate PRC1 activity through phosphorylation.
Caption: A generalized workflow for the preclinical evaluation of PRC1 inhibitors.
Conclusion
The inhibition of PRC1 represents a promising, albeit complex, therapeutic strategy in oncology. The data synthesized in this guide highlights the differential sensitivity of various cancer types to PRC1 inhibitors and underscores the importance of understanding the underlying molecular mechanisms. As research in this area progresses, a deeper appreciation of the context-dependent roles of PRC1 will be crucial for the successful clinical translation of PRC1-targeted therapies. This guide serves as a foundational resource to aid researchers in this critical endeavor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. StarrLab - Xenografts [sites.google.com]
- 3. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LILRB3 modulates acute myeloid leukemia progression and acts as an effective target for CAR T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRC1 inhibitor RB-3 |CAS:2396639-11-3 Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. thomassci.com [thomassci.com]
- 10. rndsystems.com [rndsystems.com]
- 11. PRT 4165 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 12. Inhibition of PRC1 elicits immunogenic cell death by triggering ROS-dependent ER stress in colorectal cancer via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Comparative Guide to the Reproducibility of Published PRC1 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published studies on Polycomb Repressive Complex 1 (PRC1) inhibitors, focusing on their reported performance and the reproducibility of their experimental data. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows, this document aims to offer an objective resource for the scientific community.
Comparative Analysis of PRC1 Inhibitors
The following table summarizes the quantitative data from published studies on various PRC1 inhibitors. It is important to note that direct comparison of potencies (e.g., IC50, Kd) across different studies can be challenging due to variations in experimental conditions.[1]
| Inhibitor | Target(s) | Assay Type | Target/Cell Line | Reported Potency | Reference |
| RB-3 | RING1A/RING1B | Biochemical (Binding) | RING1B-BMI1f | Kd = 2.8 µM | [2][3] |
| Biochemical (Inhibition) | H2A Ubiquitination | IC50 = 1.6 µM | [3] | ||
| Cellular | K562 leukemia cells | Reduction of global H2Aub at 10 µM | [2] | ||
| RB-4 | RING1A/RING1B | Biochemical (Inhibition) | RING1B-BMI1 | IC50 = 2.3 ± 0.3 μM (AlphaScreen) | [4] |
| Cellular | TEX cells | Inhibition of H2A ubiquitylation | [4] | ||
| PRT4165 | RING1/RNF2 | Biochemical (Inhibition) | RING1, RNF2, BMI1/RNF2 | Inhibition of H2A ubiquitylation | [5] |
| Cellular | - | Near complete loss of ubiquitylated H2A within 1 hour | [5] | ||
| UNC3866 | CBX4, CBX7 | Biochemical (Binding) | CBX4, CBX7 | Kd ≈ 100 nM | |
| Compound 1j | RING1B-BMI1 | Biochemical (Inhibition) | H2A Ubiquitination | IC50 ≈ 20 µM | [4] |
| Compound 5e | RING1B-BMI1 | Biochemical (Inhibition) | H2A Ubiquitination | IC50 ≈ 7 µM | [4] |
PRC1 Signaling Pathway in Transcriptional Repression
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator that mediates gene silencing.[4][6][7] Its primary catalytic activity is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1).[2][4][6][7] This modification is a hallmark of PRC1-mediated transcriptional repression.[2] There is a complex interplay between PRC1 and Polycomb Repressive Complex 2 (PRC2), which catalyzes the methylation of histone H3 at lysine 27 (H3K27me3).[7] These two complexes can work in concert to establish and maintain a repressive chromatin state.[7][8][9][10]
Caption: PRC1-mediated transcriptional repression pathway.
Experimental Workflow for PRC1 Inhibitor Validation
The validation of a novel PRC1 inhibitor typically follows a multi-step workflow, beginning with biochemical assays to confirm direct target engagement and enzymatic inhibition, followed by cell-based assays to assess its effects on cellular processes.
Caption: A typical experimental workflow for PRC1 inhibitor validation.
Experimental Protocols
In Vitro H2A Ubiquitination Assay
This assay measures the ability of a compound to inhibit the E3 ligase activity of PRC1, which is responsible for the monoubiquitination of histone H2A.[4][5][11][12][13][14][15]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant PRC1 complex (e.g., RING1B/BMI1)
-
Recombinant Histone H2A or nucleosomes
-
Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds
-
SDS-PAGE gels and Western blot reagents
-
Anti-H2AK119ub1 antibody
-
Anti-Histone H3 antibody (as a loading control)
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and histone H2A/nucleosomes in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 30 minutes at room temperature).
-
Initiate the reaction by adding the PRC1 complex and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-H2AK119ub1 antibody to detect ubiquitinated H2A.
-
Use an anti-Histone H3 antibody to ensure equal loading of histones.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
AlphaScreen Competition Assay
This high-throughput biochemical assay is used to quantify the binding of an inhibitor to the PRC1 complex.[4][16][17][18][19] It measures the disruption of the interaction between two binding partners.
Materials:
-
His-tagged PRC1 component (e.g., His6-RING1B-BMI1)
-
Biotinylated probe compound that binds to the same site as the inhibitor
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
Test compounds
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Add the His-tagged PRC1 component, biotinylated probe, and test compound at various concentrations to the wells of a microplate.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Add the Streptavidin-coated Donor beads and Anti-His antibody-conjugated Acceptor beads.
-
Incubate the plate in the dark to allow for bead-protein complex formation.
-
Read the plate on an AlphaScreen-capable microplate reader. The signal will decrease as the test compound competes with the biotinylated probe for binding to the PRC1 complex.
-
Calculate the IC50 value from the dose-response curve.
NMR Spectroscopy for Target Engagement
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the direct binding of an inhibitor to the PRC1 complex and to map the binding site.[2][4][20][21] Saturation Transfer Difference (STD) NMR is a common technique for this purpose.[22][23][24][25][26]
Materials:
-
Purified, isotopically labeled (e.g., 15N) PRC1 complex
-
Test compound
-
NMR buffer (e.g., phosphate (B84403) buffer in D2O)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Acquire a 1D 1H NMR spectrum of the test compound alone.
-
Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled PRC1 complex alone.
-
Prepare a sample containing the 15N-labeled PRC1 complex and the test compound.
-
Acquire a 2D 1H-15N HSQC spectrum of the complex. Chemical shift perturbations in the protein's spectrum upon ligand binding indicate interaction.
-
For STD NMR, acquire two spectra of the protein-ligand mixture: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein or ligand signals are present.
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the ligand that has bound to the protein and received saturation transfer.
-
The intensity of the STD signals can be used to determine the binding epitope of the ligand.
References
- 1. BiochemSphere [biochemicalsci.com]
- 2. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 7. portlandpress.com [portlandpress.com]
- 8. PRC1 drives Polycomb-mediated gene repression by controlling transcription initiation and burst frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Assays for Studying Histone Ubiquitination and Deubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 14. scispace.com [scispace.com]
- 15. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Saturation Transfer Difference (STD) – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 23. Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein-Ligand Interactions from a Single NMR Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ichorlifesciences.com [ichorlifesciences.com]
- 25. Binding Moiety Mapping by Saturation Transfer Difference NMR | Springer Nature Experiments [experiments.springernature.com]
- 26. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of PRC1 Inhibitor-Induced Differentiation in Primary Cells
This guide provides an objective comparison of the performance of Polycomb Repressive Complex 1 (PRC1) inhibitors in inducing differentiation in primary cells, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on epigenetic therapies.
Introduction to PRC1 and Differentiation Therapy
Polycomb group (PcG) proteins are essential epigenetic regulators that form two main complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.[1][2][3] These complexes work in concert to maintain cellular identity and repress genes that control differentiation.[3][4] The PRC2 complex first catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark.[2][5] This mark is then recognized by canonical PRC1 complexes, which catalyze the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), leading to chromatin compaction and transcriptional silencing of key developmental and differentiation genes.[1][2][5][6]
In various cancers, particularly hematologic malignancies like acute myeloid leukemia (AML), the PRC1 pathway is often dysregulated, contributing to a block in differentiation and uncontrolled proliferation of stem cells.[7][8] Small molecule inhibitors that target the core E3 ligase activity of PRC1—a heterodimer of RING1A/B and a PCGF protein (e.g., BMI1)—offer a promising therapeutic strategy.[8][9][10] By inhibiting PRC1, these compounds can lift the repressive epigenetic marks, reactivate silenced differentiation genes, and force cancer cells to mature and stop proliferating.[9][10][11] This guide focuses on the validation of this therapeutic approach in primary human cells.
PRC1 Signaling and Inhibition Mechanism
The following diagram illustrates the canonical PRC1-mediated gene silencing pathway and the mechanism of its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Polycomb Directed Cell Fate Decisions in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycomb Repressive Complex(es) and Their Role in Adult Stem Cells [mdpi.com]
- 4. Polycomb complex PRC1 as gatekeeper of intestinal stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Polycomb Proteins in Cell Lineage Commitment and Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of PRC1 inhibitors employing fragment-based approach and NMR-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRC1 Inhibitors - University of Michigan [available-inventions.umich.edu]
- 9. Small molecule inhibitors targeting Polycomb Repressive Complex 1 RING domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of first-in-class small molecule inhibitors of polycomb repressive complex 1 (PRC1) E3 ligase activity - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Pharmacokinetics of Novel PRC1 Inhibitors: A Guide for Researchers
A comprehensive analysis of the pharmacokinetic profiles of emerging Polycomb Repressive Complex 1 (PRC1) inhibitors remains a critical yet under-documented area in drug development. While several novel PRC1 inhibitors have shown promise in preclinical studies, detailed in vivo pharmacokinetic data is largely unavailable in the public domain, precluding a direct quantitative comparison. This guide summarizes the current landscape, highlights the existing knowledge gaps, and provides a framework for future pharmacokinetic studies in this class of epigenetic modulators.
Introduction to Novel PRC1 Inhibitors
Polycomb Repressive Complex 1 (PRC1) is a key epigenetic regulator involved in gene silencing and has emerged as a promising target in oncology. In recent years, several small molecule inhibitors targeting the E3 ubiquitin ligase activity of the PRC1 complex have been developed. Among the most cited are PTC-209, and the more recent compounds RB-3 and RB-4. These inhibitors have demonstrated potent in vitro activity and have been utilized in various cellular and in vivo cancer models. However, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is essential for their translation into clinical candidates.
Current State of Pharmacokinetic Data: A Notable Gap
Despite the growing interest in PRC1 inhibition, a detailed comparative analysis of the pharmacokinetic profiles of novel inhibitors is hampered by a significant lack of published data. Extensive literature searches for key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), area under the curve (AUC), clearance, and volume of distribution for compounds like RB-3, RB-4, and PTC-209 have yielded limited to no quantitative information.
For PTC-209 , a compound targeting the BMI1 component of the PRC1 complex, several in vivo studies in mouse models have been reported. These studies describe administration routes, including subcutaneous and intraperitoneal injections, with doses typically ranging from 30 to 60 mg/kg. While these reports establish in vivo efficacy, they do not provide the specific pharmacokinetic data necessary for a detailed profile. Anecdotal statements in the literature have suggested that PTC-209 possesses "poor pharmacokinetic properties," but this is not substantiated with publicly available quantitative data.
For the more recently developed inhibitors, RB-3 and RB-4 , which directly bind to the RING1B-BMI1 heterodimer, the available research primarily focuses on their synthesis, mechanism of action, and in vitro characterization.[1][2] Information regarding their in vivo formulation and administration has been mentioned, but pharmacokinetic parameters from animal studies have not been published.
Due to the absence of this critical data, a direct comparison in a tabular format, as is standard for such guides, cannot be constructed at this time.
Proposed Experimental Protocol for Preclinical Pharmacokinetic Studies
To address the current knowledge gap, a standardized preclinical pharmacokinetic study is essential. The following outlines a general experimental protocol for characterizing the pharmacokinetic profiles of novel PRC1 inhibitors in a rodent model, such as mice.
Experimental Workflow
Figure 1. A generalized workflow for a preclinical pharmacokinetic study of a novel PRC1 inhibitor.
Methodology Details
-
Animal Models: Healthy, male mice (e.g., C57BL/6, 8-10 weeks old) are commonly used. Animals should be housed in a controlled environment with a standard diet and water ad libitum.
-
Compound Formulation and Administration:
-
Intravenous (IV) Administration: The inhibitor is typically dissolved in a vehicle suitable for injection (e.g., a solution of DMSO, PEG300, Tween 80, and saline) and administered as a bolus dose via the tail vein.
-
Oral (PO) Administration: The compound is formulated in an appropriate vehicle (e.g., corn oil with DMSO) and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the PRC1 inhibitor in plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This requires the development of a specific and sensitive assay for each inhibitor.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine the key pharmacokinetic parameters.
Signaling Pathway Context
The development of potent and selective PRC1 inhibitors is driven by their role in regulating gene expression through the ubiquitination of histone H2A. Understanding the signaling pathway provides context for the desired pharmacodynamic effects that should be correlated with pharmacokinetic profiles.
Figure 2. Simplified signaling pathway showing the inhibitory action of novel PRC1 inhibitors.
Future Directions and Conclusion
The advancement of novel PRC1 inhibitors from promising preclinical candidates to clinically viable drugs is contingent on a thorough understanding of their pharmacokinetic properties. The current lack of publicly available, quantitative pharmacokinetic data for compounds such as RB-3, RB-4, and PTC-209 represents a significant hurdle for the research community.
It is imperative for future studies on these and other emerging PRC1 inhibitors to include and report detailed pharmacokinetic assessments. Such data will not only allow for a direct comparison of the ADME profiles of different inhibitors but will also be instrumental in optimizing dosing regimens for in vivo efficacy and toxicology studies, and ultimately, for designing first-in-human clinical trials. Researchers in the field are strongly encouraged to adopt standardized pharmacokinetic protocols to generate robust and comparable datasets that will accelerate the development of this important new class of cancer therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of PRC1 Ligand 1: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in cutting-edge drug development, the proper handling and disposal of novel chemical entities like PRC1 ligand 1 is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of this compound, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1). Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, as is common for many research-grade compounds, the disposal procedures outlined below are based on established best practices for handling and disposing of potentially hazardous small molecule inhibitors in a laboratory setting. These guidelines are derived from general laboratory chemical waste management protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The specific PPE requirements should be determined by a comprehensive risk assessment for the handling of this and similar chemical compounds.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of any powders or aerosols. |
In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures. Small spills can typically be absorbed with an inert material, which should then be disposed of as hazardous chemical waste.
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][2]
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated as hazardous chemical waste.[1][3]
-
This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, tubes, gloves, absorbent paper).
-
Empty containers that held this compound.
-
2. Waste Container Selection and Labeling:
-
Container Type: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.[1][3] Plastic containers are often preferred.[2]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS department. The label must include:[1][3]
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound" (or the specific chemical name if known). Avoid abbreviations.[3]
-
A list of all chemical constituents and their approximate percentages.[1]
-
The date when waste was first added to the container (accumulation start date).[3]
-
The principal investigator's name and contact information.[3]
-
The specific laboratory or room number.[3]
-
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][4]
-
The SAA must be at or near the point of waste generation.[2]
-
Keep the waste container closed at all times, except when adding waste.[1][4]
-
Ensure secondary containment, such as a plastic tub, is used for liquid waste containers to prevent spills.[1]
-
Do not mix incompatible wastes in the same container.[1]
4. Requesting Waste Pickup:
-
Once the waste container is full, or before it has been in the lab for the maximum allowable time (often 12 months, but check your institution's policy), submit a request for waste pickup to your EHS department.[1][2]
-
Federal and state regulations may limit the total amount of hazardous waste that can be accumulated in a laboratory. For instance, a common limit is 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed).[2][4]
III. Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the workflow for handling and disposing of this compound in a laboratory setting.
IV. Regulatory Compliance
The disposal of hazardous chemical waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA).[3] Improper disposal can lead to significant fines and penalties.[2] It is the responsibility of all laboratory personnel to be aware of and comply with all federal, state, and institutional regulations for hazardous waste management.[3] Always consult your institution's EHS department for specific guidance and training on chemical waste disposal.
References
Essential Safety and Handling Protocol for PRC1 Ligand 1
Disclaimer: The specific Safety Data Sheet (SDS) for "PRC1 ligand 1" is not publicly available. The information provided herein is based on general best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. It is imperative to obtain the official SDS from the supplier, MedchemExpress, and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance. Treat "this compound" as a potentially hazardous substance at all times.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling "this compound". The content is structured to offer procedural, step-by-step guidance to directly address operational questions.
Risk Assessment and Engineering Controls
Before working with "this compound", a thorough risk assessment must be conducted. Given the unknown nature of its specific hazards, the precautionary principle should be applied.
-
Engineering Controls: All work involving "this compound", especially the handling of the solid compound and preparation of solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Quantity: Use the smallest feasible quantity of the substance for the experiment to minimize the potential for exposure and waste generation.
-
Designated Area: All handling and storage of "this compound" should be restricted to a designated and clearly labeled area within the laboratory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling substances with unknown toxicity. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | ANSI-approved safety goggles or a full-face shield. | Protects against splashes, aerosols, and solid particulates. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Double gloving is recommended for added protection. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if work is conducted in a fume hood. | If there is a potential for aerosolization outside of a fume hood, consult with EHS for appropriate respiratory protection. |
Handling and Operational Plan
A systematic approach to handling "this compound" will ensure safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be confirmed from the product datasheet.
-
The storage location should be clearly labeled with the compound's identity and a warning of its potential hazards.
Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
To avoid generating dust, carefully handle the solid material.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
Experimental Use:
-
Keep all containers with "this compound" sealed when not in use.
-
Avoid any direct contact with the skin, eyes, and clothing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of "this compound" and any contaminated materials is critical to prevent environmental contamination and exposure to others.
-
Waste Segregation: All waste contaminated with "this compound" (e.g., pipette tips, tubes, gloves, excess solution) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
-
Disposal Procedure: Do not dispose of "this compound" down the drain or in the regular trash. All waste must be disposed of through your institution's hazardous waste management program.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Spill: In case of a spill, evacuate the area and prevent others from entering. If the spill is small and you are trained to handle it, use appropriate absorbent material and PPE. For large spills, or if you are unsure, contact your institution's EHS department immediately.
Visualized Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling a novel chemical compound like "this compound".
Caption: A flowchart outlining the key procedural steps for the safe handling of a novel chemical from acquisition to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
